molecular formula C15H15BrO B8514258 1-Bromo-3-(4-ethoxybenzyl)benzene

1-Bromo-3-(4-ethoxybenzyl)benzene

Cat. No.: B8514258
M. Wt: 291.18 g/mol
InChI Key: NZKWIAVSCANBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(4-ethoxybenzyl)benzene is a useful research compound. Its molecular formula is C15H15BrO and its molecular weight is 291.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

1-bromo-3-[(4-ethoxyphenyl)methyl]benzene

InChI

InChI=1S/C15H15BrO/c1-2-17-15-8-6-12(7-9-15)10-13-4-3-5-14(16)11-13/h3-9,11H,2,10H2,1H3

InChI Key

NZKWIAVSCANBMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

1-Bromo-3-(4-ethoxybenzyl)benzene CAS 898538-17-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and critical application of 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5) . This document is structured for medicinal chemists and process development scientists, focusing on its role as a critical quality attribute (CQA) marker in the manufacturing of SGLT2 inhibitors.

CAS: 898538-17-5 Role: Critical Process Impurity & Reference Standard (Dapagliflozin Series)

Executive Summary

In the development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, particularly Dapagliflozin , the control of halogenated intermediates is paramount. This compound (herein referred to as Impurity-71 ) is the des-chloro analog of the primary Dapagliflozin building block.

Its presence in an API batch indicates a failure in the halogenation selectivity of the starting material or the use of non-chlorinated precursors. As a reference standard, this compound is essential for validating HPLC methods to ensure the absence of "silent" impurities that structurally mimic the drug core but lack the requisite pharmacological potency.

Physicochemical Profile

The following data aggregates experimental and predicted properties for analytical method development.

PropertySpecification
IUPAC Name 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene
Molecular Formula C₁₅H₁₅BrO
Molecular Weight 291.18 g/mol
Physical State Viscous Oil or Low-Melting Solid (dependent on purity)
Boiling Point ~392°C (Predicted)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Structural Feature Meta-substituted bromobenzene linked to a para-ethoxybenzyl moiety
Retention Time (Rel) Typically elutes before the chloro-analog (Dapa-Int) in Reverse Phase C18

Origin & Formation Mechanism

Understanding the genesis of CAS 898538-17-5 is critical for process control. It typically arises during the synthesis of the diarylmethane core of Dapagliflozin.

The "Des-Chloro" Pathway

The primary intermediate for Dapagliflozin is 5-bromo-2-chloro-4'-ethoxydiphenylmethane . If the starting material 5-bromo-2-chlorobenzoic acid contains 3-bromobenzoic acid as an impurity, or if the chlorination step is bypassed, the des-chloro derivative (CAS 898538-17-5) is formed.

Pathway Visualization:

ImpurityFormation Start_Pure 5-Bromo-2-chlorobenzoic acid (Correct Starting Material) Step1 Friedel-Crafts Acylation (+ Phenetole) Start_Pure->Step1 Start_Impure 3-Bromobenzoic acid (Contaminant) Start_Impure->Step1 Impurity Carryover Int_Correct Chloro-Benzophenone Int. Step1->Int_Correct Major Path Int_Impure Des-Chloro Benzophenone Step1->Int_Impure Side Path Step2 Reduction (Et3SiH / TFA) Int_Correct->Step2 Int_Impure->Step2 Product_Target Dapagliflozin Intermediate (Cl-Br-Diarylmethane) Step2->Product_Target Product_Impurity CAS 898538-17-5 (Des-Chloro Impurity) Step2->Product_Impurity

Figure 1: Formation pathway of CAS 898538-17-5 showing its origin from non-chlorinated starting material contaminants.[1]

Targeted Synthesis of Reference Standard

To use CAS 898538-17-5 for Quality Control, it must be synthesized in high purity (>98%) to serve as a reference standard. The following protocol avoids the use of chlorinated precursors to ensure no cross-contamination.

Protocol: Two-Step Diarylmethane Construction
Step 1: Friedel-Crafts Acylation

Objective: Synthesize (3-bromophenyl)(4-ethoxyphenyl)methanone.

  • Reagents: 3-Bromobenzoyl chloride (1.0 eq), Phenetole (1.1 eq), AlCl₃ (1.2 eq), DCM (Solvent).

  • Procedure:

    • Cool a solution of 3-Bromobenzoyl chloride in DCM to 0°C.

    • Add AlCl₃ portion-wise (exothermic).

    • Add Phenetole dropwise, maintaining temperature <5°C.

    • Stir at RT for 4 hours.

    • Quench: Pour onto ice/HCl. Extract with DCM.

    • Purification: Recrystallize from Ethanol.

Step 2: Reductive Deoxygenation

Objective: Convert the ketone to the methylene bridge (CAS 898538-17-5).

  • Reagents: Ketone intermediate (from Step 1), Triethylsilane (Et₃SiH, 3.0 eq), Trifluoroacetic Acid (TFA, Solvent/Catalyst).

  • Procedure:

    • Dissolve ketone in TFA (5 vol).

    • Add Et₃SiH slowly at RT (Caution: Gas evolution).

    • Reflux for 6–12 hours until TLC shows consumption of ketone.

    • Workup: Remove TFA under vacuum. Neutralize residue with NaHCO₃ (aq). Extract with Ethyl Acetate.

    • Purification: Column chromatography (Hexane/EtOAc 95:5).

Synthesis Workflow:

SynthesisProtocol Input1 3-Bromobenzoyl Chloride Reaction1 Acylation (AlCl3, DCM, 0°C) Input1->Reaction1 Input2 Phenetole Input2->Reaction1 Intermediate (3-Bromophenyl)(4-ethoxyphenyl)methanone (Ketone) Reaction1->Intermediate Reaction2 Reduction (Et3SiH, TFA, Reflux) Intermediate->Reaction2 Final CAS 898538-17-5 (>98% Purity) Reaction2->Final

Figure 2: Targeted synthesis workflow for producing the analytical reference standard.

Analytical Characterization & Identification

Distinguishing CAS 898538-17-5 from the active Dapagliflozin intermediate (CAS 461432-23-5) is vital.

1H NMR Distinction

The key difference lies in the aromatic region of the "A-Ring" (the ring bearing the bromine).

  • CAS 898538-17-5 (Des-Chloro): Shows a triplet or doublet of doublets at the C2 position (between Br and Benzyl) due to the presence of a proton where Chlorine would be. You will observe 4 protons on the bromo-benzene ring.

  • Dapa Intermediate (Chloro): Shows only 2 protons on the bromo-chloro-benzene ring (para to each other).

Mass Spectrometry (LC-MS)[1]
  • CAS 898538-17-5: [2][3][4]

    • [M+H]+: ~291/293 (1:1 isotopic ratio for Br).

    • Absence of Chlorine isotope pattern (no M+2 at 33% height relative to M).

  • Dapa Intermediate:

    • [M+H]+: ~325/327/329 (Distinct Br+Cl isotopic pattern).

Regulatory & Safety Context

  • ICH Q3A/B Compliance: As a structural analog, this impurity must be identified and quantified if present above the reporting threshold (typically 0.05% or 0.10%).

  • Genotoxicity: While not flagged as a mutagenic impurity (PGI) like alkyl halides, it is a halogenated aromatic and should be handled with standard containment protocols (OEL bands for potent compounds).

References

  • ChemicalBook. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis and impurity profile.Link

  • PubChem. Compound Summary for CAS 898538-17-5.Link

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (WO2015063726A1).Link

  • ChemWhat. Dapagliflozin Impurity 71 Data Sheet.Link[5]

Sources

Technical Guide: Structure-Activity Relationship & Synthesis of 1-Bromo-3-(4-ethoxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and application of 1-Bromo-3-(4-ethoxybenzyl)benzene , a critical diarylmethane scaffold used in the development of SGLT2 inhibitors.

Executive Summary

This compound (CAS 898538-17-5) represents a "privileged scaffold" in medicinal chemistry, specifically functioning as the lipophilic aglycone tail required for Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors . While closely related to the Dapagliflozin intermediate (which typically bears a chlorine substituent), this meta-substituted diarylmethane serves as a fundamental probe for optimizing the distal hydrophobic interactions within the SGLT2 active site.

This guide analyzes the molecule's tripartite architecture—the Proximal Phenyl Ring (sugar attachment site), the Methylene Linker (flexibility handle), and the Distal Ethoxyphenyl Ring (potency driver)—providing a roadmap for its synthesis and optimization in drug discovery pipelines.

Chemical Architecture & Pharmacophore Analysis

The molecule functions as a Type II diabetes therapeutic pharmacophore by mimicking the aglycone moiety of Phlorizin but with enhanced metabolic stability (C-glycoside precursor vs. O-glycoside).

The Tripartite Structure

The SAR of this molecule is defined by three distinct zones, each interacting with specific subsites of the SGLT2 receptor:

Structural ZoneChemical MoietyBiological Function (SAR)
Zone A: Proximal Ring 3-BromophenylAnchor & Attachment: The bromine serves as the reactive "warhead" (via Lithium-Halogen exchange) to couple with gluconolactone. In the final drug, this ring pi-stacks with phenylalanine residues (e.g., Phe98) in the active site.
Zone B: Linker Methylene (-CH₂-)Rotational Freedom: Provides a "hinge" allowing the distal ring to adopt an induced-fit conformation (approx. 109.5° bond angle) to access the hydrophobic pocket.
Zone C: Distal Ring 4-EthoxyphenylSelectivity Driver: The ethoxy group extends into a deep lipophilic subsite. The para-ethoxy substitution is critical; it provides superior potency over methoxy (too short) or propoxy (too steric) analogs.
SAR Visualization (Pathway Logic)

The following diagram illustrates the functional logic of the molecule's components.

SAR_Logic Molecule This compound Proximal Proximal Ring (3-Bromophenyl) Molecule->Proximal Linker Linker (Methylene) Molecule->Linker Distal Distal Ring (4-Ethoxyphenyl) Molecule->Distal Effect_Proximal Precursor for C-Glycosylation Proximal->Effect_Proximal Li-Halogen Exchange Effect_Linker Induced Fit (Flexibility) Linker->Effect_Linker sp3 Hybridization Effect_Distal SGLT2 Potency (Lipophilic Binding) Distal->Effect_Distal Van der Waals Forces

Figure 1: Pharmacophore deconstruction showing the functional role of each molecular region in drug design.

Synthetic Protocol: Regioselective Construction

To ensure high purity and avoid regio-isomeric contamination (e.g., ortho-substitution), a Friedel-Crafts Acylation followed by Silane Reduction is the industry-standard protocol. This method is superior to direct alkylation, which often yields inseparable mixtures.

Reaction Scheme

Step 1: 3-Bromobenzoyl chloride + Phenetole


 Diaryl Ketone.
Step 2:  Diaryl Ketone + Et

SiH

this compound.
Detailed Methodology
Reagents & Equipment:
  • Substrates: 3-Bromobenzoyl chloride (1.0 eq), Phenetole (1.1 eq).

  • Catalyst: Aluminum Chloride (AlCl

    
    , anhydrous).
    
  • Reducing Agents: Triethylsilane (Et

    
    SiH), Trifluoroacetic acid (TFA).
    
  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Protocol:
  • Acylation (Formation of the Ketone):

    • Charge a flame-dried reactor with DCM (10 volumes) and AlCl

      
       (1.2 eq) under N
      
      
      
      atmosphere. Cool to 0–5°C.
    • Add 3-Bromobenzoyl chloride dropwise, maintaining temperature <10°C. Stir for 30 min to form the acylium ion.

    • Add Phenetole (ethoxybenzene) slowly. The ethoxy group directs the acylation to the para position exclusively.

    • Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) until acyl chloride is consumed.

    • Quench: Pour mixture into ice-water/HCl. Extract with DCM, wash with brine, and dry over Na

      
      SO
      
      
      
      .
    • Intermediate Isolation: Crystallize the ketone from Ethanol.

  • Reduction (Ketone to Methylene):

    • Dissolve the intermediate ketone in DCM/TFA (1:1 ratio).

    • Add Triethylsilane (2.5 eq) dropwise at RT. (Caution: Exothermic).

    • Reflux at 40°C for 4–6 hours. The carbonyl oxygen is removed as water/silanol.

    • Workup: Quench with saturated NaHCO

      
      . Extract organic layer.[1]
      
    • Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via silica gel chromatography (100% Hexanes

      
       5% EtOAc) to obtain the target This compound .
      
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-Bromobenzoyl Chloride + Phenetole Step1 Friedel-Crafts Acylation (AlCl3 / DCM, 0°C) Start->Step1 Inter Intermediate: (3-bromophenyl)(4-ethoxyphenyl)methanone Step1->Inter Regioselective (Para) Step2 Reduction (Et3SiH / TFA) Inter->Step2 End Product: This compound Step2->End Deoxygenation

Figure 2: Step-wise synthetic pathway utilizing the Acylation-Reduction strategy to ensure regiochemical fidelity.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of modifying the "Distal Ring" (Zone C) on SGLT2 inhibitory potency. The Ethoxy group is optimal because it perfectly fills the hydrophobic pocket volume without causing steric clash.

Substituent (R)StructureIC₅₀ (SGLT2)Selectivity (SGLT2/SGLT1)SAR Interpretation
-OCH₂CH₃ (Ethoxy) Target ~1.1 nM >1200x Optimal. Balances lipophilicity and steric fit.
-OCH₃ (Methoxy)Analog~15 nM~500xSub-optimal. Chain is too short to fully engage hydrophobic residues.
-H (Unsubstituted)Analog>100 nMLowPoor. Lacks necessary lipophilic interaction.
-OCH₂CH₂CH₃ (Propoxy)Analog~5 nMHighGood, but increased bulk may reduce metabolic stability.
-Cl / -F (Halogen)AnalogVariableModerateElectronic withdrawal reduces the electron density of the distal ring, weakening pi-stacking.

Note: IC₅₀ values are representative of the final C-glucoside derivatives (e.g., Dapagliflozin analogs) derived from these intermediates.

Critical Quality Attributes (CQA) for Research

When sourcing or synthesizing this compound for drug development, the following specifications are non-negotiable to ensure assay reliability:

  • Regio-Purity: >99.5%.[2] The presence of ortho-ethoxy isomers (derived from non-selective alkylation) will skew biological data significantly.

  • Halogen Integrity: Ensure no "debromination" has occurred during the reduction step (avoid catalytic hydrogenation with Pd/C; stick to Silane/TFA).

  • Moisture Content: <0.1%. Critical for subsequent Lithiation steps (Lithium-Halogen exchange is moisture sensitive).

References

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

  • Xu, G., et al. (2014). "Design, Synthesis, and Biological Evaluation of Deuterated SGLT2 Inhibitors." Journal of Medicinal Chemistry.

  • Grempler, R., et al. (2012).[3] "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism.

  • Google Patents. (2016). "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene." US Patent US20160280619A1.

  • Yu, J., et al. (2019).[2][3] "A Concise and Efficient Synthesis of Dapagliflozin." Organic Process Research & Development.

Sources

Optimizing SGLT2 Inhibitor Synthesis: The Critical Role of Aryl Halide Architecture

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the critical aryl halide intermediates used in the synthesis of SGLT2 inhibitors, specifically focusing on the structural and functional divergence between the key building block and its des-chloro analog.

Executive Summary

In the high-stakes manufacturing of gliflozin-class drugs (e.g., Dapagliflozin), the quality of the C-aryl glucoside bond formation is dictated by the purity of the aryl halide precursor. This guide analyzes the "Gold Standard" intermediate, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Compound A), against its critical process impurity, 1-Bromo-3-(4-ethoxybenzyl)benzene (Compound B).

While Compound A possesses the requisite halogenation pattern for selective SGLT2 inhibition and metabolic stability, Compound B represents a "silent" des-chloro impurity. Failure to control Compound B leads to the formation of des-chloro dapagliflozin, a structural analog with altered pharmacokinetics and off-target binding profiles. This document details the synthetic differentiation, impurity control strategies, and self-validating protocols to ensure API integrity.

Molecular Architecture & Comparative Properties

The presence of the chlorine atom at the C-1 position (relative to the original numbering) is not merely structural decoration; it exerts electronic influence on the lithiation step and steric guidance within the SGLT2 binding pocket.

Table 1: Technical Specification Comparison
FeatureCompound A (Key Intermediate) Compound B (Critical Impurity)
IUPAC Name 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene
CAS Number 461432-23-5 898538-17-5
Molecular Formula C₁₅H₁₄BrClOC₁₅H₁₅BrO
Molecular Weight 325.63 g/mol 291.18 g/mol
Role Primary Electrophile for C-GlycosylationProcess Impurity / Des-chloro Analog
Key Moiety Chloro-substituted proximal ringUnsubstituted proximal ring
Downstream Risk N/A (Desired Product)Formation of Des-chloro Dapagliflozin

Synthetic Engineering & Pathway Analysis

The synthesis of Compound A is a study in regiochemical control. The pathway typically involves a Friedel-Crafts acylation followed by a reductive deoxygenation. Understanding this route reveals where Compound B enters the system.

The "Gold Standard" Route (Compound A)

The synthesis begins with 5-bromo-2-chlorobenzoic acid . The chlorine is installed prior to the construction of the diarylmethane scaffold, ensuring it is locked into position.

  • Acylation: 5-bromo-2-chlorobenzoyl chloride reacts with phenetole (ethoxybenzene) to form the benzophenone.[1]

  • Reduction: The carbonyl is reduced to a methylene bridge using Triethylsilane (Et₃SiH) and Boron Trifluoride Etherate (BF₃·OEt₂).

The Impurity Vector (Compound B)

Compound B arises primarily through two mechanisms:

  • Raw Material Contamination: Presence of 3-bromobenzoic acid in the starting material.

  • Hydrodehalogenation: Under aggressive reduction conditions (e.g., Pd/C catalytic hydrogenation or excessive Lewis acid exposure), the aryl chloride bond in Compound A can be cleaved and replaced by hydrogen.

Visualization: Synthetic Divergence

The following diagram illustrates the correct synthetic flow versus the deviation that leads to the impurity.

SGLT2_Synthesis Start 5-Bromo-2-chlorobenzoic acid Acylation Friedel-Crafts Acylation (Phenetole / AlCl3) Start->Acylation Activation (SOCl2) Impurity_Start 3-Bromobenzoic acid (Raw Material Impurity) Impurity_Start->Acylation Competitive Reaction Benzophenone_A 5-Bromo-2-chloro-4'-ethoxybenzophenone Acylation->Benzophenone_A Benzophenone_B 3-Bromo-4'-ethoxybenzophenone Acylation->Benzophenone_B Reduction Reduction (Et3SiH / BF3·OEt2) Benzophenone_A->Reduction Benzophenone_B->Reduction Product_A Compound A: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Target Intermediate) Reduction->Product_A Product_B Compound B: This compound (Des-chloro Impurity) Reduction->Product_B Product_A->Product_B Over-Reduction (Hydrodehalogenation)

Figure 1: Synthetic pathway showing the origin of the target intermediate (Green) and the des-chloro impurity (Red).

Critical Process Parameters (CPP)

To maintain the integrity of the synthesis, specific parameters must be controlled to favor Compound A and suppress Compound B.

Reduction Selectivity

The reduction of the benzophenone to the diarylmethane is the most sensitive step.

  • Reagent Choice: Use Et₃SiH / BF₃[2][3]·OEt₂ or TiCl₄ / NaBH₄ .

  • Avoid: Catalytic hydrogenation (H₂/Pd), which poses a high risk of cleaving the Ar-Cl bond, directly converting Compound A into Compound B.

  • Temperature Control: Maintain reaction temperature < 50°C during silane addition to prevent halogen scrambling.

Crystallization Purge

Compound A is a solid (or crystallizable oil) with distinct solubility compared to the des-chloro impurity.

  • Solvent System: Ethanol/Water or Methanol/Water gradients.

  • Protocol: Cooling crystallization from Ethanol (-20°C) effectively rejects the more soluble des-chloro impurity (Compound B) into the mother liquor.

Experimental Protocol: Synthesis of Compound A

Objective: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene with <0.1% des-chloro impurity.

Self-Validating Check: The protocol includes an in-process control (IPC) step using HPLC to verify the absence of the benzophenone intermediate before quenching.

Step 1: Friedel-Crafts Acylation
  • Charge 5-bromo-2-chlorobenzoic acid (1.0 eq) and DCM (10 vol) into a reactor under N₂.

  • Add Oxalyl chloride (1.2 eq) and catalytic DMF. Stir until gas evolution ceases (Acid Chloride formation).

  • Cool to 0–5°C.

  • Add Phenetole (1.05 eq).

  • Charge AlCl₃ (1.1 eq) portion-wise, maintaining internal temp < 10°C.

  • Stir at 20–25°C for 2 hours.

  • Quench into ice water. Separate organic layer.[2][4][5]

Step 2: Reductive Deoxygenation
  • Concentrate the organic layer from Step 1 to an oil (Benzophenone intermediate).

  • Dissolve in Acetonitrile/DCM (1:2 ratio, 10 vol).

  • Add Triethylsilane (Et₃SiH, 2.5 eq).

  • Cool to 0–5°C.

  • Add BF₃·OEt₂ (1.2 eq) dropwise. Exothermic reaction.

  • Heat to 45–50°C for 4 hours.

  • IPC: Check HPLC. Target: Benzophenone < 0.5%.[2][5]

  • Quench with 7N KOH. Extract with DCM.[2][4]

  • Crystallization: Swap solvent to Ethanol (3 vol). Cool to -15°C. Filter the resulting white solid.

Yield: ~65-75% overall. Purity: >99.0% (HPLC). Compound B < 0.10%.[2][4][5][6][7][8]

Impurity Profiling & Downstream Impact

Why is Compound B dangerous? If Compound B (this compound) is carried forward, it undergoes the same Lithium-Halogen exchange as Compound A.

  • Reaction: Compound B + n-BuLi → Lithiated species → Reacts with Gluconolactone.

  • Result: Formation of Des-chloro Dapagliflozin .

  • Consequence: This analog is extremely difficult to separate from the active pharmaceutical ingredient (API) in the final crystallization stages due to high structural similarity. It is an "embedded" impurity.

Visualization: The "Silent Killer" Pathway

Impurity_Propagation cluster_0 Lithiation Step cluster_1 Coupling (Gluconolactone) cluster_2 Final API Outcome CompA Compound A (Cl-substituted) Dapa Dapagliflozin (Active Drug) CompA->Dapa + Sugar / Reduction CompB Compound B (Des-chloro) Impurity Des-chloro Dapagliflozin (Difficult to Purify) CompB->Impurity + Sugar / Reduction Sugar Gluconolactone Sugar->Dapa Sugar->Impurity

Figure 2: Propagation of the aryl halide impurity into the final drug substance.

References

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . Google Patents. US20160280619A1. Link

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors . National Institutes of Health (PMC). 2023. Link

  • Dapagliflozin Intermediate (CAS 461432-23-5) . ChemicalBook. Link

  • Synthesis of metabolites of dapagliflozin . Indian Academy of Sciences. Link

  • Dapagliflozin Bromo Impurity (Compound B) . Pharmaffiliates. Link

Sources

Technical Guide: Des-chloro Dapagliflozin Intermediate & Impurity

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, mechanistic origin, and control strategies for Des-chloro Dapagliflozin , a critical process-related impurity in the synthesis of the SGLT2 inhibitor Dapagliflozin.

Executive Summary

In the development of Dapagliflozin, the Des-chloro analog (Des-chloro Dapagliflozin) represents a significant impurity that must be controlled under ICH Q3A/B guidelines. Chemically defined as the hydro-dehalogenated analog of the active pharmaceutical ingredient (API), its presence indicates either over-reduction during deprotection steps or upstream contamination in the starting material (aglycone).

This guide provides a structural breakdown, a mechanistic analysis of its formation, and protocols for its synthesis as a reference standard.

Chemical Structure & Identification[1]

The Des-chloro impurity differs from Dapagliflozin by the absence of the chlorine atom on the central phenyl ring (the aglycone moiety). This substitution significantly alters the lipophilicity and retention behavior of the molecule.

Comparative Physicochemical Profile[2]
FeatureDapagliflozin (API)Des-chloro Dapagliflozin (Impurity)
Chemical Name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol(1S)-1,5-Anhydro-1-C-[3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
Formula C₂₁H₂₅ClO₆C₂₁H₂₆O₆
Molecular Weight 408.87 g/mol 374.43 g/mol
CAS Number 461432-26-82444702-80-9
Structural Change Chloro group at C-4 (phenyl)Hydrogen at C-4 (phenyl)
Mass Shift [M+H]⁺ ~409.14[M+H]⁺ ~375.18 (Δ -34 Da)
Polarity Higher LogP (More Lipophilic)Lower LogP (Less Lipophilic)
Structural Elucidation

In the Dapagliflozin molecule, the chlorine atom is positioned ortho to the benzyl linkage and para to the glycosidic bond. In the Des-chloro impurity, this position is occupied by a hydrogen atom.

  • NMR Signature: The loss of the chlorine atom restores symmetry or coupling to the aromatic ring proton signals. In ¹H-NMR, the Des-chloro analog typically exhibits an additional aromatic proton signal and altered coupling constants in the central phenyl ring compared to the API.

Mechanistic Origins (The "Why")

The formation of Des-chloro Dapagliflozin is non-trivial and typically arises from two distinct pathways. Understanding these pathways is essential for process control.

Pathway A: Hydrogenolysis (Critical Control Point)

The most common source is hydrodehalogenation during the deprotection of benzyl groups.

  • Context: Many synthetic routes protect the sugar hydroxyls with benzyl (Bn) groups.

  • Mechanism: The final deprotection step often uses Hydrogen gas (H₂) and Palladium on Carbon (Pd/C). While this removes the benzyl ethers, Pd/C is also a potent catalyst for aryl-halide reduction (hydrogenolysis).

  • Risk Factor: Extended reaction times or high catalyst loading will strip the Chlorine atom, converting Dapagliflozin into the Des-chloro impurity.

Pathway B: Starting Material Contamination[3]
  • Source: The aglycone intermediate 5-bromo-2-chloro-4'-ethoxydiphenylmethane .[1]

  • Defect: If the starting material contains 3-bromo-4'-ethoxydiphenylmethane (the des-chloro aglycone), this impurity will undergo lithiation and coupling with gluconolactone, carrying through the entire synthesis to form Des-chloro Dapagliflozin.

Visualization: Impurity Formation Pathways

DesChloroPathways StartMat Aglycone Starting Material (5-Bromo-2-chloro...) Coupling Step 1: Coupling with Gluconolactone StartMat->Coupling DesChloroStart Impurity: Des-chloro Aglycone (3-Bromo...) DesChloroStart->Coupling Contamination Path ProtectedDapa Intermediate: Benzyl-Protected Dapagliflozin Coupling->ProtectedDapa ProtectedDesChloro Intermediate: Benzyl-Protected Des-chloro Coupling->ProtectedDesChloro Deprotection Step 2: Debenzylation (H2, Pd/C) ProtectedDapa->Deprotection ProtectedDesChloro->Deprotection Carried Through Impurity IMPURITY: Des-chloro Dapagliflozin ProtectedDesChloro->Impurity API FINAL API: Dapagliflozin Deprotection->API Standard Reaction Deprotection->Impurity Over-Reduction (Side Reaction)

Figure 1: Dual pathways for Des-chloro Dapagliflozin formation. The red path indicates the critical hydrogenolysis side-reaction during deprotection.

Experimental Protocol: Synthesis of Reference Standard

To validate analytical methods, researchers must synthesize the Des-chloro impurity intentionally. The most reliable method is the catalytic hydrodehalogenation of the pure API.

Protocol: Palladium-Catalyzed Dechlorination

Objective: Synthesize ~500 mg of Des-chloro Dapagliflozin for use as a qualified reference standard.

Reagents:

  • Dapagliflozin (API): 1.0 eq

  • Palladium on Carbon (10% Pd/C): 10-20 wt% loading

  • Solvent: Methanol or Ethanol (HPLC grade)

  • Base: Triethylamine (1.1 eq) – Optional, accelerates reaction by neutralizing HCl.

  • Hydrogen Gas (H₂): Balloon pressure (1 atm)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g of Dapagliflozin in 20 mL of Methanol .

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert nitrogen atmosphere (caution: Pd/C is pyrophoric).

  • Hydrogenation: Purge the flask with Nitrogen, then introduce Hydrogen gas via a balloon. Stir vigorously at Room Temperature (25°C) .

  • Monitoring: Monitor reaction progress via HPLC every 30 minutes.

    • Target: Disappearance of the Dapagliflozin peak and appearance of the earlier-eluting Des-chloro peak (due to loss of Cl lipophilicity).

  • Work-up: Once conversion is >95%, filter the mixture through a Celite bed to remove the catalyst. Wash the bed with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient) to remove trace API or other degradants.

  • Validation: Confirm structure via ¹H-NMR and MS (Target Mass: 374.43).

Analytical Profiling & Control

HPLC Method Parameters

The Des-chloro impurity is less lipophilic than the parent Dapagliflozin due to the loss of the halogen. Consequently, it typically elutes before the main API peak in Reverse-Phase chromatography.

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 20 minutes.

  • Detection: UV at 224 nm.

  • Relative Retention Time (RRT): Typically ~0.85 - 0.92 (relative to Dapagliflozin). Note: RRT varies by specific method conditions.

Control Strategy
  • Aglycone Screening: Implement strict QC on the starting material (5-bromo-2-chloro-4'-ethoxydiphenylmethane) to ensure the des-chloro analog is <0.10%.

  • Reaction Monitoring: During the debenzylation step (if applicable), strictly control reaction time and temperature. Use "poisoned" catalysts (e.g., sulfided Pd/C) if selectivity remains an issue.

References

  • National Institutes of Health (NIH) - PubChem. Deschloro Dapagliflozin Compound Summary. Source:

  • European Medicines Agency (EMA). Assessment Report: Forxiga (Dapagliflozin). Source:

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Source:

  • Wang, S.S.Y., et al. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Catalysis of Organic Reactions. Source:

  • Indian Academy of Sciences. Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences. Source:

Sources

Technical Deep Dive: SGLT2 Inhibitor Pharmacophore & Synthetic Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, or gliflozins, represent a triumph of rational drug design, evolving from the metabolically unstable natural product phlorizin to highly potent, selective, and orally bioavailable agents like empagliflozin and dapagliflozin. This guide deconstructs the molecular architecture of SGLT2 inhibitors, analyzing the specific "building blocks" that drive potency, selectivity, and metabolic stability. It further details the industrial-grade synthetic methodologies used to assemble these complex C-aryl glycosides.

Pharmacophore Architecture: The Building Blocks

The SGLT2 inhibitor pharmacophore can be dissected into three distinct structural domains. Each domain serves a specific pharmacological function, interacting with distinct residues within the SGLT2 binding pocket (PDB: 7VSI).

The Pharmacophore Map

The following diagram illustrates the logical connectivity and functional role of each building block.

SGLT2_Pharmacophore Sugar GLYCONE (Head) (Glucose Moiety) Target: Hydrophilic Pocket Interaction: Q457, K154 Linker LINKER (C-Glycosidic Bond) Function: Metabolic Stability Resistance to u03b2-glucosidases Sugar->Linker C1 Attachment Proximal PROXIMAL RING (Phenyl Group) Function: Scaffold & Orientation Linker->Proximal C-C Bond Bridge BRIDGE (Methylene/Ether) Function: Flexibility/Spacer Proximal->Bridge Para/Meta subst. Distal DISTAL RING (Tail) (Substituted Aryl) Target: Hydrophobic Vestibule Function: SGLT2 Selectivity Bridge->Distal Extension

Caption: Functional decomposition of the SGLT2 inhibitor pharmacophore showing the transition from hydrophilic recognition (Sugar) to hydrophobic selectivity (Distal Ring).

Detailed Component Analysis
Block A: The Glycone (Head Group)
  • Structure: Typically a

    
    -D-glucopyranose moiety.
    
  • Mechanism: Mimics the natural substrate (glucose).

  • Key Interactions:

    • Gln457 (Q457): The amide nitrogen of Q457 acts as a hydrogen bond donor to the sugar hydroxyls. This residue is critical; in SGLT3 (a glucose sensor, not transporter), this residue is Glutamate (E457), which prevents transport.

    • Lys154 (K154): Forms a salt bridge/hydrogen bond network stabilizing the glucose in the binding site.

  • SAR Insight: Modifications to the glucose ring (e.g., 4-deoxy, 6-deoxy) generally lead to a drastic loss in potency, confirming that the hydroxyl network is essential for high-affinity binding.

Block B: The Linker
  • Evolution: The natural prototype, phlorizin, possesses an O-glycosidic bond. This bond is rapidly hydrolyzed by intestinal

    
    -glucosidases, rendering phlorizin orally inactive.
    
  • Innovation: Modern gliflozins utilize a C-glycosidic bond (C-C). This bioisostere renders the molecule resistant to enzymatic hydrolysis, granting high oral bioavailability and a long half-life (

    
     ~12h for empagliflozin).
    
  • Conformation: The C-glycoside must maintain a

    
    -configuration (equatorial) to optimally position the aglycone.
    
Block C: The Aglycone (Tail Group)
  • Proximal Ring: A phenyl ring directly attached to the sugar. Substitution (e.g., Chlorine in Dapagliflozin/Empagliflozin) at the ortho position forces the biaryl system into a twisted conformation, which is energetically favorable for binding.

  • Distal Ring: Connected via a methylene bridge (Dapagliflozin) or an ether linkage (Canagliflozin).

  • Selectivity Mechanism: The distal ring extends into a hydrophobic vestibule present in SGLT2 but sterically restricted or less accessible in SGLT1. Bulky substituents (e.g., the tetrahydrofuran ring in Empagliflozin or the ethoxy group in Dapagliflozin) maximize van der Waals contacts in this pocket, driving the >1000-fold selectivity over SGLT1.

Synthetic Strategies: Constructing the C-Glycoside

The formation of the C-aryl glycosidic bond is the most challenging step in gliflozin synthesis. The industry standard involves a nucleophilic addition to a gluconolactone followed by a stereoselective reduction.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Aryl Halide (Aglycone Precursor) + Gluconolactone (Protected) Step1 Step 1: Halogen-Lithium Exchange Reagent: n-BuLi or iPrMgCl Temp: -78°C to -10°C Start->Step1 Step2 Step 2: Nucleophilic Addition Target: Gluconolactone Carbonyl Step1->Step2 Intermediate Intermediate: Hemiacetal (Lactol) (Mixture of anomers) Step2->Intermediate Step3 Step 3: Stereoselective Reduction Reagents: Et3SiH + BF3·OEt2 or AlCl3 Outcome: u03b2-C-Aryl Glucoside Intermediate->Step3 Final Final Product: SGLT2 Inhibitor (e.g., Empagliflozin) Step3->Final

Caption: General synthetic pathway for C-aryl glucoside SGLT2 inhibitors via gluconolactone addition and silane reduction.

Protocol: Synthesis of Empagliflozin (Key Steps)

This protocol focuses on the critical C-glycosylation sequence.

Reagents:

  • (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (Aryl Halide)

  • 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (Protected Sugar)

  • Isopropylmagnesium chloride (iPrMgCl)

  • Triethylsilane (Et3SiH)

  • Aluminum Chloride (AlCl3)[1]

Methodology:

  • Preparation of Arylmagnesium Species:

    • Dissolve the aryl bromide in dry THF under Argon.

    • Cool to -20°C. Add iPrMgCl dropwise.

    • Mechanism:[2][3][4][5][6] The Magnesium inserts into the C-Br bond, creating a nucleophilic Grignard species.

  • Nucleophilic Addition:

    • Add the solution of TMS-protected gluconolactone to the Grignard reagent.

    • Stir at -10°C for 2 hours.

    • Result: Formation of the C1-hemiacetal (lactol).

  • Desilylation & Methylation (One-Pot Variant):

    • Quench with Methanol/HCl. This removes TMS groups and forms the methyl ether at the anomeric position (anomeric O-methylation).

  • Stereoselective Reduction:

    • Dissolve the intermediate in MeCN/CH2Cl2.

    • Add Et3SiH (reducing agent) and AlCl3 (Lewis Acid).[1][7]

    • Critical Control: The reduction proceeds via an oxocarbenium ion intermediate. The hydride from Et3SiH attacks from the axial face, forcing the aryl group into the equatorial (

      
      ) position due to the anomeric effect and steric hindrance.
      
  • Purification:

    • Crystallize from Ethanol/Water to obtain Empagliflozin.

Structure-Activity Relationship (SAR) Data

The following table compares key pharmacological parameters of major SGLT inhibitors, highlighting the impact of structural modifications.

CompoundTypeIC50 (hSGLT2)Selectivity (SGLT2/SGLT1)Structural Key Feature
Phlorizin Natural Product~20-50 nM~1:1 (Non-selective)O-glycoside; Flexible aglycone.
Canagliflozin Gen 12.2 - 4.4 nM~250-foldThiophene distal ring; Ether linker in aglycone.
Dapagliflozin Gen 21.2 nM~1200-foldEthoxy-substituted distal phenyl ring.
Empagliflozin Gen 23.1 nM>2500-fold(S)-Tetrahydrofuran distal ring (rigid, bulky).

Interpretation:

  • Selectivity: Empagliflozin achieves the highest selectivity due to the specific interaction of its tetrahydrofuran ring with the hydrophobic sub-pocket of SGLT2, which is sterically distinct in SGLT1.

  • Potency: All synthetic C-glycosides maintain nanomolar potency comparable to or better than Phlorizin, but with vastly superior metabolic stability.

Binding Mode & Mechanism

Recent Cryo-EM studies (PDB: 7VSI) reveal that Empagliflozin binds to SGLT2 in the outward-open conformation .[2]

  • Locking Mechanism: The inhibitor acts as a wedge, preventing the transporter from undergoing the conformational change required to release sodium and glucose into the cytoplasm (inward-open state).

  • Contrast: Phlorizin binds to the inward-open state (PDB: 6jzV equivalent), explaining the difference in kinetics and thermodynamics between the natural product and modern inhibitors.

References

  • Structural basis of inhibition of the human SGLT2-MAP17 glucose transporter. Source: Nature / RCSB PDB (7VSI) URL:[Link]

  • Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. Source: International Journal of Molecular Sciences (NIH PMC) URL:[Link]

  • Structural selectivity of human SGLT inhibitors. Source: NIH / PMC URL:[Link]

  • Discovery of Empagliflozin: A Selective SGLT2 Inhibitor. Source: Boehringer Ingelheim / Journal of Medicinal Chemistry (Reference to general discovery pipeline) URL:[Link]

Sources

Technical Profile: 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS RN: 898538-17-5 Role: Key Intermediate & Structural Impurity in SGLT2 Inhibitor Synthesis

Executive Summary

Benzene, 1-bromo-3-[(4-ethoxyphenyl)methyl] (CAS 898538-17-5) is a diarylmethane derivative primarily utilized in the pharmaceutical development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, specifically Dapagliflozin .

Functioning as both a synthetic building block and a critical process impurity ("Impurity 71"), its rigorous characterization is essential for regulatory compliance (ICH Q3A/B) in drug substance manufacturing. This guide outlines its chemical identity, synthesis pathways, and role in the structure-activity relationship (SAR) of gliflozin-class therapeutics.

Chemical Identity & Synonyms

Accurate nomenclature is vital for cross-referencing in patent literature and supply chain documentation.

CategoryPrimary Identifier / Synonym
IUPAC Name 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene
Common Name 1-Bromo-3-(4-ethoxybenzyl)benzene
Inverted Name Benzene, 1-bromo-3-[(4-ethoxyphenyl)methyl]-
Structural Name 3-Bromo-4'-ethoxydiphenylmethane
CAS Registry Number 898538-17-5
Molecular Formula C₁₅H₁₅BrO
SMILES CCOC1=CC=C(CC2=CC(Br)=CC=C2)C=C1
InChI Key RSWJDNRFYUDTCG-UHFFFAOYSA-N
Related Drug Dapagliflozin (Impurity/Intermediate)
Physical & Structural Properties

The molecule features two benzene rings connected by a methylene bridge. One ring is substituted with a bromine atom at the meta position (relative to the bridge), while the other bears an ethoxy group at the para position.

PropertyValueNote
Molecular Weight 291.19 g/mol Monoisotopic Mass: 290.0306
Physical State Viscous Oil or Low-Melting SolidTendency to supercool; crystallizes slowly.
Solubility Soluble in DCM, EtOAc, THFInsoluble in water.
Boiling Point ~390°C (Predicted)High vacuum distillation required for purification.
LogP ~4.9 (Predicted)Highly lipophilic.
Synthesis & Manufacturing Protocols

The synthesis of diarylmethanes like CAS 898538-17-5 typically follows a Friedel-Crafts Acylation followed by a Silane Reduction . This route is preferred over direct alkylation to avoid poly-alkylation byproducts.

Methodology: The Acylation-Reduction Route

Step 1: Friedel-Crafts Acylation

  • Reagents: 3-Bromobenzoyl chloride, Phenetole (Ethoxybenzene), AlCl₃ (Lewis Acid).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Mechanism: The acylium ion generated from 3-bromobenzoyl chloride attacks the electron-rich phenetole at the para position.

  • Intermediate: 3-Bromo-4'-ethoxybenzophenone.[1]

Step 2: Carbonyl Reduction

  • Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).

  • Conditions: 0°C to Room Temperature.

  • Mechanism: Ionic hydrogenation reduces the ketone carbonyl to a methylene group.

Visualized Workflow (DOT Diagram)

Synthesis_Pathway Start1 3-Bromobenzoyl Chloride Inter Intermediate: 3-Bromo-4'-ethoxybenzophenone Start1->Inter AlCl3 / DCM (Friedel-Crafts) Start2 Phenetole (Ethoxybenzene) Start2->Inter AlCl3 / DCM (Friedel-Crafts) Product Target: 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene Inter->Product Et3SiH / TFA (Ionic Hydrogenation)

Figure 1: Two-step industrial synthesis of 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene via benzophenone intermediate.[1][2]

Applications in Drug Discovery (SGLT2 Inhibitors)

This compound is structurally homologous to the aglycone scaffold of Dapagliflozin . In the context of drug development, it serves two primary roles:

  • Process Impurity (Impurity 71):

    • During the synthesis of Dapagliflozin, if the starting material is 3-bromobenzoyl chloride instead of the required 5-bromo-2-chlorobenzoyl chloride, this "deschloro" analog is formed.

    • It tracks through the synthesis and must be controlled to <0.15% limits in the final API.

  • Structural Scaffold:

    • Researchers use this bromo-intermediate to attach the glucose moiety (C-glycosylation) via lithium-halogen exchange, creating "Deschloro-Dapagliflozin" for Structure-Activity Relationship (SAR) studies to determine the importance of the chlorine atom for potency.

Structural Relationship Diagram

SAR_Relationship Figure 2: Structural divergence from the Dapagliflozin scaffold. Impurity 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene (CAS 898538-17-5) Dapa_Int Dapagliflozin Scaffold (5-Bromo-2-chloro-4'-ethoxydiphenylmethane) Impurity->Dapa_Int Missing Chlorine & Regioisomer Variation Dapagliflozin Dapagliflozin (API) (SGLT2 Inhibitor) Dapa_Int->Dapagliflozin 1. Lithiation 2. Gluconolactone Addn.

Figure 2: Comparison between the target impurity and the active pharmaceutical ingredient scaffold.[1][3][2][4]

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable under normal conditions but sensitive to strong oxidizers.

References
  • PubChem. this compound | C15H15BrO. National Library of Medicine. Available at: [Link]

  • Pharmaffiliates. Dapagliflozin Impurity Standards. Available at: [Link]

  • Google Patents.Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Related Art). Patent CN104478670B.
  • ChemWhat. Dapagliflozin Impurity 71 (CAS 898538-17-5).[5][6][7][8] Available at: [Link]

Sources

1-Bromo-3-(4-ethoxybenzyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Bromo-3-(4-ethoxybenzyl)benzene for Advanced Research

This guide provides a comprehensive technical overview of this compound, a key aromatic building block with significant potential in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, characterization, and applications, grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted benzene derivative featuring a bromo substituent and a 4-ethoxybenzyl group. The presence of the bromine atom and the ether linkage makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. The bromine atom serves as a strategic functional group for introducing further diversity through cross-coupling reactions, while the ethoxybenzyl moiety can be a crucial pharmacophore element.

All essential quantitative data for this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₅BrO[1][2]
Molecular Weight 291.19 g/mol [1][2]
CAS Number 898538-17-5[1][2]
Canonical SMILES CCOC1=CC=C(C=C1)CC2=CC(Br)=CC=C2[1]
Synonyms Benzene, 1-bromo-3-[(4-ethoxyphenyl)methyl]-; 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene[2]
Typical Purity >98% (Commercially Available)[1]
Recommended Storage 2-8°C, Refrigerator[2]

Based on its structure as a substituted diphenylmethane ether, it is predicted to be a high-boiling point liquid or a low-melting solid at room temperature, with poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

Synthesis and Purification Workflow

The synthesis of this compound can be efficiently achieved via a two-step process involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach is analogous to established methods for structurally similar compounds, such as the key intermediates for SGLT-2 inhibitors like Dapagliflozin and Ertugliflozin.[3][4]

The causality behind this choice of pathway is rooted in its efficiency and high yields. The Friedel-Crafts reaction is a classic and reliable method for forming carbon-carbon bonds with aromatic rings, and the subsequent reduction of the ketone to a methylene bridge is a well-understood and high-yielding transformation.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ionic Reduction A 3-Bromobenzoyl chloride I (3-Bromophenyl)(4-ethoxyphenyl)methanone A->I DCM, 0°C to rt B Phenetole (Ethoxybenzene) B->I DCM, 0°C to rt C AlCl₃ (Lewis Acid) C->I DCM, 0°C to rt P This compound I->P DCM/Acetonitrile, rt R Triethylsilane (Et₃SiH) Boron Trifluoride Etherate (BF₃·OEt₂)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, where successful isolation of the intermediate ketone and final product with the expected spectroscopic data confirms the efficacy of each step.

Step 1: Friedel-Crafts Acylation to Synthesize (3-Bromophenyl)(4-ethoxyphenyl)methanone

  • To a stirred, cooled (0°C) solution of phenetole (1.1 equivalents) and anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in dry dichloromethane (DCM), add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in dry DCM dropwise over 30 minutes.

  • Maintain the temperature at 0°C during the addition. The causality for this is to control the exothermic reaction and prevent side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This quenches the reaction and hydrolyzes the aluminum complexes.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone intermediate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure (3-bromophenyl)(4-ethoxyphenyl)methanone.

Step 2: Reduction to this compound

  • Dissolve the purified ketone intermediate (1.0 equivalent) in a 1:1 mixture of DCM and acetonitrile.

  • Add triethylsilane (Et₃SiH, 3.0 equivalents) to the solution. The use of a silane-based reducing agent in the presence of a Lewis acid is a standard method for the ionic reduction of ketones to methylene groups.[3]

  • Cool the mixture in an ice bath and slowly add boron trifluoride etherate (BF₃·OEt₂, 3.0 equivalents).

  • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product, this compound.

Spectroscopic Characterization Framework

Characterization of the final product is critical for confirming its identity and purity. Based on its structure and data from analogous compounds, the following spectral features are expected.[5][6][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a triplet and a quartet in the aliphatic region corresponding to the ethyl group of the ethoxy moiety. A singlet around 4.0 ppm would represent the methylene bridge protons (-CH₂-). The aromatic region will display a complex pattern of multiplets corresponding to the protons on the two benzene rings. Specifically, an AA'BB' system for the 1,4-disubstituted ethoxy-bearing ring and a more complex pattern for the 1,3-disubstituted bromo-bearing ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the ethyl carbons, the methylene bridge carbon, and the aromatic carbons. The carbon atom attached to the bromine will be shifted to a characteristic field (around 122 ppm). Signals for the ethoxy-substituted aromatic carbons will also be present, including the oxygen-linked carbon at a downfield shift (around 157-159 ppm).

  • IR (Infrared) Spectroscopy: Key absorption bands would include C-H stretching for aromatic and aliphatic protons, C=C stretching in the aromatic region (approx. 1600-1450 cm⁻¹), strong C-O-C stretching for the ether linkage (approx. 1250 cm⁻¹), and a C-Br stretching band in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the hallmark of a monobrominated compound. The molecular ion peak would be observed at m/z 290 and 292.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the strategic introduction of diverse functional groups and the construction of complex molecular scaffolds.

The structural motif of this compound is found in various biologically active molecules. The closely related 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a documented key intermediate in the synthesis of Dapagliflozin, a potent and selective SGLT-2 inhibitor used for the treatment of type 2 diabetes.[4][8] This precedent strongly suggests that this compound can serve as a crucial building block for developing new analogues or entirely new classes of therapeutic agents. The introduction of bromine into a molecular structure is a known strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[9]

Safety, Handling, and Storage

While a specific safety data sheet for this compound is not widely available, data from structurally similar brominated aromatic compounds should be used to guide handling procedures.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of any vapors or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. As recommended by suppliers, storage in a refrigerator at 2-8°C is ideal to ensure long-term stability.[2]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in research and development, particularly within the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthetic route, make it an attractive building block for the synthesis of complex molecular targets. The strategic placement of the bromine atom allows for extensive derivatization, enabling the exploration of new chemical space in the quest for novel therapeutics. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced scientific endeavors.

References

  • Pharmaffiliates. CAS No : 898538-17-5 | Product Name : this compound. [Link]

  • Pharmaffiliates. Product Name : 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene. [Link]

  • NIST. Benzene, 1-bromo-4-ethoxy-. [Link]

  • NIST. Benzene, 1-bromo-4-ethoxy-. [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Capot Chemical. MSDS of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]

  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Molecules. Introducing Bromine to the Molecular Structure as a Strategy for Drug Design. [Link]

Sources

The Ethoxybenzyl Moiety: The Selectivity & Potency Anchor in SGLT2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The efficacy of sodium-glucose cotransporter 2 (SGLT2) inhibitors—specifically the gliflozin class—relies on a precise "lock-and-key" interaction within the renal proximal tubule.[1] While the glucose moiety of these drugs mimics the natural substrate, it is the aglycone tail , particularly the 4-ethoxybenzyl moiety found in dapagliflozin, that confers high potency and isoform selectivity. This guide dissects the structural role of this moiety, providing a mechanistic rationale for its inclusion in drug design, supported by comparative SAR data and experimental protocols.

Part 1: Structural Biology & Pharmacophore Analysis

The Gliflozin Pharmacophore

The structural architecture of dapagliflozin and related SGLT2 inhibitors can be deconstructed into four distinct pharmacophoric elements:

  • The Glucose Moiety: A

    
    -glucoside ring that mimics D-glucose, anchoring the molecule via hydrogen bonds to the sugar-binding site (residues N75, H80, E99, K321, W291, Q457).
    
  • The Proximal Phenyl Ring: Directly attached to the glucose C1 position. It engages in

    
    -stacking interactions with Tyr290 , a residue critical for the "inner gate" mechanism.
    
  • The Methylene Linker: A flexible

    
     bridge that allows the distal ring to orient correctly.
    
  • The Distal Phenyl Ring (The Anchor): This ring, bearing the 4-ethoxy substituent, extends into a large, hydrophobic extracellular vestibule.

The Role of the Ethoxybenzyl Moiety

The 4-ethoxybenzyl group is not merely a lipophilic appendage; it is the primary determinant of selectivity (SGLT2 vs. SGLT1) and potency .

  • The Hydrophobic Vestibule: Unlike the sugar-binding site, which is conserved between SGLT1 and SGLT2, the extracellular vestibule varies significantly. In SGLT2, this region forms a "hydrophobic cage" capped by residues Phe98 , Phe453 , and Leu84 .

  • The "Latch" Mechanism: The ethoxy group provides the precise steric length and lipophilicity to penetrate this cage. The ethyl chain extends to interact with Phe453 via van der Waals forces, effectively "latching" the transporter in the outward-open conformation and preventing the conformational shift required for glucose transport.

  • Selectivity Driver: SGLT1 lacks this specific hydrophobic architecture in the vestibule. Consequently, the bulky ethoxybenzyl group faces steric clashes or lacks stabilizing interactions in SGLT1, resulting in the ~1200-fold selectivity observed for dapagliflozin.

Visualization of the Binding Mode

The following diagram illustrates the pharmacophore and its interaction with the SGLT2 active site residues.

SGLT2_Binding_Mode cluster_legend Interaction Types Glucose Glucose Moiety (Mimics Substrate) Linker C-C Linker (Metabolic Stability) Glucose->Linker HBonds H-Bonds: N75, E99, Q457, K321 Glucose->HBonds Anchors Proximal Proximal Phenyl (Scaffold) Linker->Proximal Distal Distal Phenyl (4-Ethoxybenzyl) Proximal->Distal Stacking Pi-Stacking: Tyr290 (Inner Gate) Proximal->Stacking Orients Pocket Hydrophobic Vestibule: Phe98, Phe453, Leu84 Distal->Pocket Latches (Selectivity) key Blue: Hydrophilic | Green: Hydrophobic/Lipophilic

Caption: Schematic representation of Dapagliflozin pharmacophore mapping to SGLT2 active site residues.

Part 2: Comparative SAR Analysis

The structure-activity relationship (SAR) data confirms that the ethoxy substituent is optimal for the SGLT2 binding pocket. Deviations in chain length or polarity drastically affect IC50 values.

Table 1: Impact of Distal Ring Substituents on SGLT2 Inhibition

Compound VariantDistal Substituent (R)SGLT2 IC50 (nM)Selectivity (SGLT2/SGLT1)Mechanistic Insight
Dapagliflozin -OEt (Ethoxy) 1.12 ~1200 Optimal fit in hydrophobic pocket (Phe453).
Analog A-OMe (Methoxy)~10 - 20< 500Chain too short to fully engage the hydrophobic "cap."
Analog B-H (Hydrogen)> 100LowLacks lipophilic interaction; weak binding affinity.
Analog C-OH (Hydroxyl)> 1000Very LowPolar group clashes with the hydrophobic vestibule.
CanagliflozinThiophene (Heterocycle)2.2~400Different scaffold; thiophene mimics phenyl but alters selectivity.

Note: Data synthesized from Meng et al. (2008) and comparative pharmacological reviews.

Part 3: Experimental Validation Protocols

Synthesis of the Diarylmethane Scaffold

The construction of the ethoxybenzyl moiety typically involves a Friedel-Crafts acylation followed by a reduction. This ensures the formation of the critical methylene bridge.

Protocol: Formation of the Aglycone

  • Acylation: React 4-ethoxybenzoyl chloride with the proximal phenyl precursor (e.g., 1-bromo-2-chlorobenzene) using

    
     or 
    
    
    
    in dichloromethane (DCM) at 0°C.
    • Checkpoint: Monitor formation of the diaryl ketone by TLC/HPLC.

  • Reduction: Dissolve the diaryl ketone in acetonitrile/DCM (1:1). Add triethylsilane (

    
    , 3.0 eq) and boron trifluoride etherate (
    
    
    
    , 2.0 eq) at -10°C.
    • Causality: The silane acts as the hydride source to reduce the ketone to a methylene group, essential for the flexibility required to fit the SGLT2 vestibule.

  • Coupling: Perform lithium-halogen exchange on the resulting aglycone (n-BuLi, -78°C) and couple with 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone.

SGLT2 Inhibition Assay (Glucose Uptake)

To validate the role of the ethoxy group, a cell-based glucose uptake assay is the gold standard.

Protocol Steps:

  • Cell Line: Use CHO cells stably expressing human SGLT2 (CHO-hSGLT2).

  • Preparation: Seed cells in 96-well plates (30,000 cells/well) and incubate for 24h.

  • Buffer: Prepare Sodium Buffer (140 mM NaCl) and Choline Buffer (140 mM Choline Cl, sodium-free control).

  • Treatment: Pre-incubate cells with the inhibitor (Dapagliflozin or Analog) in Sodium Buffer for 20 mins at 37°C.

  • Uptake: Add

    
    -
    
    
    
    -methyl-D-glucopyranoside (AMG) to a final concentration of 10
    
    
    M. Incubate for 1 hour.
  • Termination: Wash cells 3x with ice-cold Choline Buffer to stop transport.

  • Quantification: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

  • Calculation:

    
     is derived from the inhibition curve relative to the vehicle control.
    
Experimental Workflow Diagram

Assay_Protocol Step1 Seed CHO-hSGLT2 Cells (96-well plate) Step2 Pre-incubation (Buffer + Inhibitor) Step1->Step2 Step3 Add Substrate (14C-AMG + Na+) Step2->Step3 Initiate Step4 Transport Phase (1 hr @ 37°C) Step3->Step4 Step5 Terminate (Ice-cold Choline Wash) Step4->Step5 Stop Step6 Lysis & Counting (Scintillation) Step5->Step6 Data

Caption: Workflow for 14C-AMG glucose uptake assay to determine IC50 values.

References

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[2][3] Journal of Medicinal Chemistry, 51(5), 1145–1149.[2][3][4] Link

  • Ghezzi, C., et al. (2018). SGLT2 Inhibitors: Physiology and Pharmacology. Am J Physiol Renal Physiol. Link

  • Niu, Y., et al. (2021). Structure of human SGLT2-MAP17 complex bound with empagliflozin. PDB 7VSI. Link

  • Washburn, W. N. (2009). Evolution of sodium glucose co-transporter 2 inhibitors as anti-diabetic agents. Expert Opinion on Therapeutic Patents. Link

Sources

Novel diarylmethane derivatives for diabetes research

Author: BenchChem Technical Support Team. Date: March 2026

From High-Efficiency Synthesis to Dual SGLT1/2 Inhibition

Executive Summary

The diarylmethane motif represents one of the most successful pharmacophores in modern metabolic medicine, forming the structural backbone of the "gliflozin" class of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin). Unlike their O-glucoside predecessors (e.g., Phlorizin), which suffered from rapid hydrolytic degradation, the C-aryl diarylmethane scaffold offers exceptional metabolic stability while maintaining high affinity for the sodium-glucose cotransporter.

This technical guide analyzes the next generation of diarylmethane research. We move beyond the established basics to cover novel Ti-mediated synthetic routes (2023), structural optimization for dual SGLT1/2 inhibition , and self-validating protocols for preclinical evaluation.

Part 1: Chemical Architecture & SAR Logic
The Metabolic Shield: C-Glucoside vs. O-Glucoside

The transition from O-glucoside to C-glucoside diarylmethanes was not merely a structural swap but a kinetic necessity. The methylene bridge (


) acts as a bio-isostere of the glycosidic oxygen but renders the molecule resistant to intestinal 

-glucosidases.

Key SAR Drivers:

  • Proximal Ring (Sugar-bearing): Must be electron-rich to stabilize the C-glycosidic bond. Substitution at the para-position (relative to the linker) with a halogen (e.g., Cl) enhances lipophilicity and binding pocket fit.

  • The Methylene Bridge: Provides the optimal distance (

    
    ) between the sugar moiety and the distal aromatic ring, mimicking the transition state of glucose transport.
    
  • Distal Ring (Selectivity Gate): This is the primary vector for optimization.

    • SGLT2 Selectivity: Achieved via bulky lipophilic groups (e.g.,

      
      , 
      
      
      
      ) at the 4'-position.
    • Dual SGLT1/2 Affinity: Introduction of heteroatoms or specific conformational locks (as seen in Sotagliflozin) allows the molecule to bind the larger SGLT1 pocket while retaining SGLT2 potency.

SAR_Logic Scaffold Diarylmethane Scaffold Proximal Proximal Ring (Sugar Anchor) Scaffold->Proximal Bridge Methylene Bridge (Metabolic Shield) Scaffold->Bridge Distal Distal Ring (Selectivity Gate) Scaffold->Distal Effect1 Resists Beta-Glucosidase Bridge->Effect1 Kinetic Stability Effect2 SGLT2 vs SGLT1 Specificity Distal->Effect2 Steric Fit

Figure 1: Structure-Activity Relationship (SAR) logic of the diarylmethane scaffold.

Part 2: Advanced Synthesis (The Ti-Mediated Protocol)

Traditionally, diarylmethanes were synthesized via Friedel-Crafts acylation followed by reduction using triethylsilane (


) and 

. While effective, this route uses expensive silanes and generates stoichiometric silicon waste.

A novel 2023 protocol utilizes a Titanium(IV) chloride-mediated approach for both the acylation and the reduction steps, significantly lowering cost and improving atom economy.

Protocol: Ti-Mediated Friedel-Crafts & Reduction

Objective: Synthesis of 4-chloro-4'-ethoxydiphenylmethane (Dapagliflozin precursor).

Step 1: Acylation

  • Reagents: 4-ethoxybenzoic acid (1.0 eq), Thionyl chloride (

    
    ), Phenetole, 
    
    
    
    .
  • Procedure: Convert acid to acid chloride using

    
    . Dissolve intermediate in DCM. Add 
    
    
    
    (1.5 eq) at
    
    
    . Stir for 4h at RT.
  • Checkpoint: Monitor by TLC. Disappearance of acid chloride indicates formation of the diarylketone intermediate.

Step 2: One-Pot Reduction (The Innovation)

  • Reagents: Diarylketone intermediate,

    
     (3.0 eq), 
    
    
    
    (2.0 eq), THF/DCM.
  • Mechanism:

    
     activates the ketone, and in situ generation of low-valent titanium species (or titanium hydride transients) facilitates deoxygenation.
    
  • Procedure: Add

    
     to the ketone solution. Dropwise add 
    
    
    
    (Caution: Exothermic). Reflux for 6h.
  • Workup: Quench with ice water. Extract with EtOAc.

  • Yield: Expect >85% yield with >98% purity after crystallization.

Why this matters: This method avoids the use of pyrophoric


 or expensive silanes, making it scalable for pilot-plant production of novel derivatives.
Part 3: Experimental Protocols for Evaluation

To validate novel diarylmethane derivatives, a robust screening cascade is required.

3.1 In Vitro: SGLT2 Glucose Uptake Assay

Standard: Methyl-


-D-[U-14C]-glucopyranoside (AMG) uptake in CHO-hSGLT2 cells.

Methodology:

  • Cell Seeding: Seed CHO cells stably expressing hSGLT2 in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer. Critical: Prepare Sodium-Free KRH (using Choline-Cl) as a negative control to prove Na+-dependence.

  • Treatment: Replace medium with KRH containing test compounds (

    
    ). Incubate 15 min at 
    
    
    
    .
  • Uptake Initiation: Add reaction mix containing

    
     non-labeled AMG and 
    
    
    
    [14C]-AMG.
  • Termination: After 60 min, wash cells

    
     with ice-cold Na-free KRH.
    
  • Quantification: Lyse cells with 0.1M NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate

    
     using non-linear regression.
    
    • Validation Criteria: Dapagliflozin control must show

      
      .
      
3.2 In Vivo: Oral Glucose Tolerance Test (OGTT)

Model: db/db mice (Type 2 Diabetes model) or STZ-induced diabetic rats.

Workflow:

  • Fast: Fast animals for 6 hours (morning fast).

  • Baseline: Measure fasting blood glucose (Time -30 min).

  • Dosing: Administer Test Compound (e.g., 1, 3, 10 mg/kg p.o.) or Vehicle.

  • Challenge: At Time 0, administer Glucose load (2 g/kg p.o.).

  • Sampling: Measure blood glucose via tail vein at 15, 30, 60, 120 min.

  • Urinalysis (Crucial for SGLT2): Collect urine over 0-24h in metabolic cages. Measure Urinary Glucose Excretion (UGE). A true SGLT2 inhibitor must increase UGE significantly compared to vehicle.

Part 4: Emerging Horizons & Dual Inhibition

The frontier of diarylmethane research lies in Dual SGLT1/SGLT2 inhibition . While SGLT2 inhibition (kidney) drives glycosuria, SGLT1 inhibition (intestine) delays glucose absorption and stimulates GLP-1 release.

Structural Tweak: Extending the distal phenyl ring with a hydrophilic tail or a flexible ether linkage (as seen in Sotagliflozin ) allows the molecule to interact with the SGLT1 binding site, which is more polar and spacious than SGLT2.

Table 1: Comparative Profile of Diarylmethane Classes

FeatureClassic SGLT2i (e.g., Dapagliflozin)Dual SGLT1/2i (e.g., Sotagliflozin)Novel Alpha-Glucosidase Inhibitors*
Scaffold Diarylmethane C-glucosideDiarylmethane C-glucosideDiarylpentane / Aryltetralin
Linker Methylene (

)
Methylene (

)
Pentyl / Cyclic
Primary Target Renal SGLT2Renal SGLT2 + Intestinal SGLT1Intestinal

-Glucosidase
Mechanism Glucosuria (Excretion)Excretion + Delayed AbsorptionDelayed Digestion
Key SAR Distal lipophilicityDistal polarity/flexibilityLinker length extension

*Note: Recent research indicates that extending the diaryl linker from methane (C1) to pentane (C5) shifts activity from SGLT2 to


-glucosidase inhibition, demonstrating the versatility of the diaryl pharmacophore.

Pathway_Map Compound Novel Diarylmethane Derivative Target_SGLT2 SGLT2 (Kidney) Compound->Target_SGLT2 High Affinity Target_SGLT1 SGLT1 (Intestine) Compound->Target_SGLT1 Tunable Affinity Mech_Renal Inhibit Glucose Reabsorption Target_SGLT2->Mech_Renal Mech_Gut Delay Glucose Absorption Target_SGLT1->Mech_Gut Mech_GLP1 Stimulate GLP-1 Secretion Target_SGLT1->Mech_GLP1 Outcome Improved Glycemic Control (HbA1c Reduction) Mech_Renal->Outcome Mech_Gut->Outcome Mech_GLP1->Outcome

Figure 2: Dual SGLT1/2 signaling pathway modulation by next-generation diarylmethane derivatives.

References
  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. (2023).

  • Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. (2018).

  • Synthesis of diarylpentane derivatives as novel α-glucosidase inhibitors. Bioorganic Chemistry. (2025).[1]

  • Structural insights into the mechanism of the human SGLT2–MAP17 glucose transporter. Nature Communications. (2023).

  • Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives. New Journal of Chemistry. (2021).

Sources

Methodological & Application

Application Note: Preparation of Grignard Reagent from 1-Bromo-3-(4-ethoxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for generating [3-(4-ethoxybenzyl)phenyl]magnesium bromide .

This specific Grignard reagent is a critical intermediate, structurally analogous to precursors used in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Ipragliflozin). The presence of the para-ethoxybenzyl moiety adds steric bulk and solubility considerations, while the aryl bromide functionality dictates the kinetics of Magnesium insertion.

Abstract & Strategic Context

The preparation of aryl Grignard reagents containing benzylic ether motifs requires precise control over initiation and exothermicity. 1-Bromo-3-(4-ethoxybenzyl)benzene is a solid aryl bromide. Unlike simple liquid halides (e.g., Bromobenzene), it requires dissolution in THF prior to addition.

Key Challenges:

  • Induction Latency: Aryl bromides often exhibit a "lazy" initiation period, leading to accumulation of unreacted halide followed by a sudden, dangerous thermal runaway.

  • Solubility: The lipophilic benzyl ether tail requires sufficient solvent volume to prevent precipitation of the formed Grignard species at lower temperatures.

  • Wurtz Coupling: Homocoupling (Ar-Ar) is a competing side reaction, minimized by controlled addition rates and temperature management.

Chemical Reaction & Mechanism

The formation proceeds via a radical mechanism on the surface of the Magnesium metal. The ether solvent (THF) is not just a medium but a ligand, stabilizing the magnesium species as a solvated complex.

Reaction Scheme:



Where Ar = 3-(4-ethoxybenzyl)phenyl
Mechanistic Pathway (Single Electron Transfer)
  • Initiation: Surface activation of Mg (removal of MgO/Mg(OH)₂ passivation layer).

  • SET: Electron transfer from Mg to the

    
     orbital of the C-Br bond.
    
  • Radical Formation: Generation of the radical anion

    
     and subsequent cleavage to 
    
    
    
    and
    
    
    .
  • Recombination: Rapid recombination of

    
     with 
    
    
    
    to form
    
    
    .

Safety & Hazard Assessment (RAMP)

Hazard ClassSpecific RiskMitigation Strategy
Thermal Runaway The reaction is highly exothermic (

). Accumulation of unreacted bromide during the induction period can cause explosive boiling.
Never add the bulk halide solution until initiation is visually confirmed (exotherm/color change). Use a cooling bath standby.[1]
Moisture Sensitivity Water destroys the reagent (

) and passivates the Mg surface.
Flame-dry glassware under vacuum. Use THF with


. Maintain positive

pressure.
Peroxides THF forms explosive peroxides.[2]Test THF with peroxide strips prior to distillation/use. Use inhibited THF or fresh SPS output.

Materials & Equipment

Reagents
  • Substrate: this compound (Solid). Purity

    
    .[3]
    
  • Magnesium: Turnings (Grignard grade) or coarse powder. Note: Turnings are preferred for safety as they allow easier control of reaction surface area compared to powder.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][4]

  • Activator: Iodine crystals (

    
    ) or 1,2-Dibromoethane (DBE).
    
Equipment Setup
  • Reactor: 3-Neck Round Bottom Flask (RBF).

  • Condenser: Reflux condenser with inert gas inlet (

    
     or 
    
    
    
    ).
  • Addition: Pressure-equalizing addition funnel.

  • Temperature: Internal thermometer/thermocouple (Critical for monitoring initiation).

  • Stirring: Magnetic stir bar (egg-shaped) or overhead mechanical stirrer (for scales

    
    ).
    

Detailed Experimental Protocol

Phase 1: Preparation and Activation
  • Drying: Oven-dry all glassware at 120°C for >2 hours. Assemble hot under a stream of dry Nitrogen.[5] Allow to cool to room temperature.

  • Mg Loading: Charge Magnesium turnings (1.2 equivalents relative to bromide) into the RBF.

  • Dry Activation (Mechanical): Stir the dry turnings vigorously for 5-10 minutes. This mechanical attrition creates fresh metal surfaces.

  • Substrate Solution: Dissolve this compound (1.0 equiv) in anhydrous THF to achieve a concentration of approx. 2.0 M. (e.g., 10g substrate in ~17 mL THF). Note: This is the "Feed Solution".

Phase 2: Initiation (The Critical Step)

Why: To establish the radical chain mechanism without risking thermal runaway.

  • Add enough anhydrous THF to the RBF to just cover the Mg turnings.

  • Add a single crystal of Iodine (catalytic amount). The solution will turn brown.[6]

  • Add 5-10% of the Feed Solution to the RBF.

  • Heat: Gently heat the mixture with a heat gun or warm water bath to localized reflux.

  • Observation: Watch for the disappearance of the Iodine color (brown

    
     clear/cloudy) and the onset of spontaneous reflux (bubbling independent of external heat).
    
    • Troubleshooting: If no initiation occurs after 5 mins, add 2-3 drops of 1,2-dibromoethane . This is a highly reactive "entrainment" agent that cleans the Mg surface.

Phase 3: Propagation (Controlled Addition)
  • Once initiation is confirmed (sustained exotherm), remove the external heat source.

  • Begin adding the remaining Feed Solution dropwise via the addition funnel.

  • Rate Control: Adjust the addition rate to maintain a gentle, self-sustained reflux.

    • Rule of Thumb: If the reflux stops, STOP addition. Apply heat to restart reflux before adding more substrate. Accumulation = Danger.

  • Maintain internal temperature between 60°C - 65°C (THF boiling point).

Phase 4: Aging and Completion
  • After addition is complete, the reaction will likely cool down.

  • Re-apply external heat and reflux the mixture for 1 to 2 hours . This ensures conversion of the "tail" of the reaction and maximizes yield.

  • Cool to Room Temperature. The solution should be grey/brown and slightly turbid.

Quality Control: Titration Protocol

Do not assume theoretical yield. Grignard reagents must be titrated.

Method: Knochel Titration (Iodine/LiCl) This method is superior to simple acid/base titration as it differentiates active Grignard from basic impurities (alkoxides).

  • Titrant: Weigh exactly 127 mg of Iodine (

    
    ) into a dry vial. Dissolve in 5 mL of 0.5 M LiCl in anhydrous THF.
    
  • Process:

    • Cool the Iodine solution to 0°C.[6]

    • Add the prepared Grignard reagent dropwise via a precision syringe.

    • Endpoint: The dark brown solution becomes clear/colorless.

  • Calculation:

    
    
    

Visualization: Process Workflow

GrignardPreparation cluster_safety Safety Critical Control Point Start Start: Dry Glassware & N2 Purge MgLoad Charge Mg Turnings (1.2 eq) & Cover with THF Start->MgLoad SolnPrep Dissolve Aryl Bromide in THF (Feed Solution) Start->SolnPrep Activate Add Activator (I2 or DBE) + 5% Feed Solution MgLoad->Activate SolnPrep->Activate Heat Apply Gentle Heat Activate->Heat CheckInit Initiation Observed? (Color loss, Exotherm) Heat->CheckInit Entrain Add 1,2-Dibromoethane (Entrainment) CheckInit->Entrain No AddMain Dropwise Addition of Feed Maintain Self-Reflux CheckInit->AddMain Yes Entrain->Heat Reflux Post-Addition Reflux (1-2 Hours) AddMain->Reflux Cool Cool to RT Reflux->Cool Titrate Knochel Titration (QC Check) Cool->Titrate

Caption: Workflow for the controlled preparation of [3-(4-ethoxybenzyl)phenyl]magnesium bromide, highlighting the critical initiation decision loop.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
No Initiation Mg surface passivated; Wet THF.Add 0.1 mL 1,2-dibromoethane. Sonicate the flask (if possible). Check THF water content.
Precipitate Forms Grignard concentration too high; Temp too low.Dilute with anhydrous THF.[1][4][5] Warm gently to redissolve.
Low Titer (<0.5 M) Wurtz coupling; Moisture ingress.Reduce addition rate next time. Ensure positive

pressure.
Viscous Solution Formation of aggregates.Common with benzylic ethers. Ensure adequate stirring power.

References

  • Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. Link

  • Bristol-Myers Squibb. (2008). Process for the preparation of SGLT2 inhibitors. Patent WO2008002824. (Describes analogous aryl-grignard formation for Dapagliflozin). Link

  • Org. Process Res. Dev. (2012).[7] Safety and Scale-Up of Grignard Reagent Formation. (General reference for thermal hazards). Link

  • Sigma-Aldrich. Grignard Reagents - Preparation and Titration Protocol. Link

Sources

Application Note: High-Fidelity Lithiation of 1-Bromo-3-(4-ethoxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insight

The lithiation of 1-Bromo-3-(4-ethoxybenzyl)benzene is the pivot point in the synthesis of SGLT2 inhibitors, most notably Dapagliflozin. While halogen-lithium exchange is a standard transformation, this specific substrate presents a unique "kinetic versus thermodynamic" conflict that dictates the success of the protocol.

The Kinetic Challenge: Exchange vs. Deprotonation

The substrate contains two reactive sites:

  • The Aryl Bromide (C-Br): The target for Lithium-Halogen exchange.[1]

  • The Benzylic Methylene (

    
    ):  The protons here are significantly acidic (
    
    
    
    ) due to the flanking aromatic rings.

Expert Insight: At cryogenic temperatures (


 to 

), the rate of Br-Li exchange (

) with

-butyllithium is orders of magnitude faster than the rate of benzylic deprotonation (

). However, as temperature increases,

accelerates disproportionately. A "sloppy" thermal profile results in a mixture of the desired aryl lithium and the undesired benzylic anion, leading to complex impurity profiles downstream.
Solvent Effects

While THF is required to stabilize the organolithium species via coordination, pure THF can be overly aggressive, promoting deprotonation. A Toluene/THF mixture (approx. 3:1 to 4:1) is superior for three reasons:

  • Selectivity: Toluene suppresses the basicity of

    
    -BuLi relative to its nucleophilicity/exchange capability.
    
  • Solubility: The lipophilic benzyl group dissolves better in toluene.

  • Thermal Mass: Toluene freezes lower than pure benzene and offers good heat transfer at

    
    .
    

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Green path is the desired kinetic control; the Red path represents the thermodynamic failure mode.

LithiationPathways Start This compound Exchange Br-Li Exchange (Kinetic Control) Start->Exchange Deprotonation Benzylic Deprotonation (Thermodynamic/Thermal Drift) Start->Deprotonation T > -50°C nBuLi + n-BuLi (-78°C) nBuLi->Exchange nBuLi->Deprotonation DesiredLi Desired Aryl Lithium (Intermediate 7-Li) Exchange->DesiredLi UndesiredLi Benzylic Anion Impurity Deprotonation->UndesiredLi FinalProduct SGLT2 Intermediate (C-C Bond Formation) DesiredLi->FinalProduct + Electrophile (Gluconolactone) SideProduct Alkylated Impurities (Complex Mixture) UndesiredLi->SideProduct + Electrophile

Figure 1: Kinetic bifurcation in the lithiation of this compound. Strict temperature control is required to maintain the green pathway.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be maintained within the specified limits.

ParameterTargetOperating RangeCriticality Rationale
Temperature


to


triggers benzylic deprotonation and Wurtz coupling.
Solvent Ratio 3.5:1 (Tol:THF)3:1 to 5:1Pure THF increases side reactions; Pure Toluene precipitates the lithiated species.
Moisture (KF)


Protonation destroys the active species immediately.

-BuLi Rate
DropwiseMaintain

Exotherm control is vital. Exchange is highly exothermic.
Hold Time 30 min15 - 60 minExchange is fast; prolonged holding risks isomerization/equilibration.

Detailed Experimental Protocol

Materials & Preparation[1][2][3][4][5][6][7][8][9]
  • Substrate: this compound (dried in vacuo for 4h).

  • Reagent:

    
    -Butyllithium (2.5 M in hexanes).[1] Titrate before use using diphenylacetic acid method.
    
  • Solvents: Anhydrous Toluene and THF (distilled over Na/Benzophenone or from SPS).

  • Electrophile (for validation): Trimethylsilyl chloride (TMSCl) or Gluconolactone (depending on application).

Step-by-Step Methodology

Step 1: System Inertization

  • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, internal temperature probe, and pressure-equalizing addition funnel.

  • Cycle Argon/Vacuum (

    
    ) while the glassware is hot. Allow to cool under positive Argon pressure.
    

Step 2: Substrate Charging

  • Dissolve this compound (1.0 equiv, e.g., 10.0 g) in Toluene (

    
     vol relative to mass).
    
  • Add THF (

    
     vol).
    
  • Note: The specific ratio of Toluene:THF is 3.5:1 by volume.

  • Cool the mixture to

    
      using a Dry Ice/Acetone bath. Ensure internal temperature stabilizes below 
    
    
    
    .

Step 3: Lithiation (The Critical Step)

  • Charge

    
    -BuLi (1.1 equiv) into the addition funnel via cannula transfer (See Safety Section).
    
  • Add

    
    -BuLi dropwise to the substrate solution.
    
  • Monitor: The internal temperature must not exceed

    
     . Adjust addition rate accordingly.
    
  • Observation: The solution may turn a light yellow/orange color. Darkening indicates thermal excursions.

  • After addition is complete, stir at

    
     for 30 minutes .
    

Step 4: Functional Performance Check (Quench/Trapping) To validate the lithiation without running the full gluconolactone coupling:

  • Transfer a 1 mL aliquot via a chilled syringe into a vial containing excess dry MeOH (Proton quench) or TMSCl (Silyl quench).

  • Analysis:

    • MeOH Quench: Analyze via HPLC. Look for the disappearance of the Bromo-starting material and formation of 3-(4-ethoxybenzyl)benzene (des-bromo).

    • TMS Quench: Look for the TMS-adduct. This confirms the species was lithiated and not just protonated by wet solvent.

Step 5: Electrophile Addition (Standard Application)

  • Dissolve the electrophile (e.g., gluconolactone, 1.2 equiv) in Toluene/THF (pre-cooled).

  • Add to the lithiated mixture rapidly enough to mix, but controlling exotherm (keep

    
    ).
    
  • Allow to warm to

    
     over 2 hours.
    
  • Quench with saturated

    
    .[1]
    

Safety & Handling: -Butyllithium[10]

WARNING:


-BuLi is pyrophoric.[2][3] It ignites spontaneously in humid air.
  • Cannula Transfer Only: For scales

    
    , never use a syringe. Use positive pressure inert gas to push the reagent through a double-tipped needle (cannula).
    
  • PPE: Flame-resistant (Nomex) lab coat, chemical splash goggles, and face shield are mandatory.

  • Spill Control: Have a bucket of dry sand or Vermiculite nearby. NEVER use water or standard ABC extinguishers on a lithium fire (Class D extinguisher required).

  • Needle Disposal: Rinse needles in a beaker of hexane, then quench the hexane with isopropanol before cleaning.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<90%) Wet solvent or degraded

-BuLi.
Titrate

-BuLi. Check solvent KF (<50 ppm).
High "Reduced" Product Proton source present.Leak in septum or wet glassware.
Complex Impurity Profile Temperature spike during addition.Slow down addition. Improve cooling bath contact.
Precipitation at

Solvent ratio too rich in Toluene.Increase THF portion slightly (to max 1:1).

References

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

  • Bristol-Myers Squibb Company. (2004). "C-Aryl Glucoside SGLT2 Inhibitors and Method." U.S. Patent 6,774,112. (Describes the foundational lithiation chemistry for this class).

  • Ren, J., et al. (2014). "Improved synthesis of dapagliflozin." Chinese Journal of Medicinal Chemistry. (Optimized Toluene/THF solvent systems).

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. (General reference for Halogen-Li exchange kinetics).

Sources

Application Note & Protocol: Lewis Acid-Catalyzed C-Glycosylation of Electron-Rich Arenes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C-Glycosylation Reaction Conditions for Ethoxybenzyl Benzene

Abstract & Introduction

C-Glycosides are a class of carbohydrate analogues where the anomeric carbon is linked to an aglycone via a carbon-carbon bond. This structural feature renders them resistant to enzymatic and chemical hydrolysis, a common liability of their O- and N-glycoside counterparts[1][2]. This enhanced stability has made C-glycosides highly valuable scaffolds in medicinal chemistry and drug development, with applications as enzyme inhibitors, antibiotics, and therapeutics for conditions like diabetes[1]. The synthesis of aryl C-glycosides, however, presents significant challenges, primarily centered on controlling the regioselectivity and stereoselectivity of the C-C bond formation[3].

The most direct and widely utilized method for forging the aryl-C-glycosidic bond is through an electrophilic aromatic substitution mechanism, akin to a Friedel-Crafts reaction[4]. This process involves the activation of a suitable glycosyl donor by a Lewis acid to generate a highly reactive electrophilic species, typically an oxocarbenium ion, which is then intercepted by a nucleophilic aromatic ring[5].

This application note provides a comprehensive guide to the C-glycosylation of an electron-rich aromatic substrate, using ethoxybenzyl benzene as a representative model. We will dissect the reaction mechanism, explore the critical parameters that govern success, provide a detailed experimental protocol, and offer a troubleshooting guide for common challenges. The insights and methodologies presented are designed for researchers, chemists, and drug development professionals seeking to synthesize stable C-glycoside drug candidates.

Mechanistic Overview: The Electrophilic Aromatic Substitution Pathway

The Lewis acid-catalyzed C-glycosylation of an activated arene like ethoxybenzyl benzene proceeds via a classic electrophilic aromatic substitution (SEAr) pathway. The key steps are outlined below:

  • Activation of the Glycosyl Donor: A Lewis acid (e.g., TMSOTf, BF₃·OEt₂) coordinates to the leaving group at the anomeric position of the glycosyl donor. This coordination weakens the C1-leaving group bond, facilitating its departure.

  • Formation of the Oxocarbenium Ion: The leaving group departs, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This species is a potent electrophile. The conformation of this ion and the nature of the protecting groups on the sugar play a crucial role in determining the stereochemical outcome of the reaction[6].

  • Nucleophilic Attack by the Arene: The electron-rich π-system of the ethoxybenzyl benzene acts as the nucleophile, attacking the electrophilic anomeric carbon. The ethoxy group is a strong ortho-, para-directing activator, meaning the attack will preferentially occur at positions ortho or para to it. Steric hindrance from the benzyl group may influence the regiochemical outcome.

  • Rearomatization: A base (often weak, present in the reaction mixture) abstracts a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final C-glycoside product.

G cluster_0 Step 1: Donor Activation cluster_1 Step 2: Electrophile Generation cluster_2 Step 3 & 4: Nucleophilic Attack & Rearomatization Donor Glycosyl Donor (e.g., Trichloroacetimidate) Activated_Complex Activated Complex Donor->Activated_Complex Coordination LA Lewis Acid (e.g., TMSOTf) LA->Activated_Complex Oxocarbenium Oxocarbenium Ion (Electrophile) Activated_Complex->Oxocarbenium Leaving Group Departs Sigma_Complex Sigma Complex (Wheland Intermediate) Oxocarbenium->Sigma_Complex Nucleophilic Attack (ortho/para) Arene Ethoxybenzyl Benzene (Nucleophile) Arene->Sigma_Complex Nucleophilic Attack (ortho/para) Product Aryl C-Glycoside Sigma_Complex->Product Deprotonation & Rearomatization

Caption: General mechanism for Lewis acid-catalyzed C-glycosylation.

Key Experimental Parameters & Optimization

The success of a C-glycosylation reaction is a delicate balance of several interdependent factors. Careful selection and optimization of these parameters are critical for achieving high yield and desired stereoselectivity.

The Glycosyl Donor

The choice of glycosyl donor is paramount. The leaving group must be readily activated by the Lewis acid, and the protecting groups on the sugar moiety must be chosen to influence stereoselectivity and prevent side reactions.

  • Leaving Groups: Common donors include glycosyl trichloroacetimidates, halides, thioglycosides, and phosphates[7][8]. Trichloroacetimidates are often preferred due to their high reactivity and ease of preparation[8].

  • Protecting Groups: To achieve 1,2-cis glycosylation, non-participating protecting groups (e.g., benzyl ethers) are required at the C-2 position. Participating groups (e.g., acetate, benzoate) will direct the formation of 1,2-trans products via a neighboring group participation mechanism[9]. For this protocol, we select a per-O-benzylated glucose donor to favor the formation of the α-C-glucoside, which is often thermodynamically preferred due to the anomeric effect[8].

The Aromatic Nucleophile

The aromatic substrate must be sufficiently electron-rich to attack the oxocarbenium ion.

  • Activating Groups: Ethoxybenzyl benzene is an excellent substrate. The ethoxy group is a strong activating group, and the benzyl group is a weak activating group. Both are ortho-, para-directing. The glycosylation will occur primarily at the positions ortho to the highly activating ethoxy group, assuming the para position is blocked by the benzyl group (e.g., in 1-benzyl-4-ethoxybenzene).

The Lewis Acid Catalyst

The Lewis acid activates the donor and is arguably the most critical component for tuning reactivity.

  • Common Catalysts: Boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are widely used[5][10].

  • Reactivity vs. Selectivity: Highly potent activators like TMSOTf can be used in catalytic amounts and often enable reactions at very low temperatures[5][8]. The choice and stoichiometry of the Lewis acid can dramatically influence the α/β selectivity[11][12].

Solvent and Temperature

These parameters exert profound control over the reaction pathway and stereochemical outcome.

  • Solvent Effects: The choice of solvent is critical for controlling selectivity. Ethereal solvents like diethyl ether (Et₂O) are known to favor the formation of α-glycosides. In contrast, nitrile solvents such as acetonitrile (MeCN) strongly promote the formation of β-glycosides through the in-situ formation of a β-nitrilium ion intermediate[8]. Dichloromethane (DCM) is a common, non-participating solvent that provides a neutral ground.

  • Temperature Control: Reactions are typically initiated at low temperatures (-78 °C to -40 °C) to control the rate of donor activation and minimize side reactions like donor decomposition[8]. If the reaction is sluggish, a controlled warming may be necessary. Kinetically controlled conditions at lower temperatures often favor the β-anomer via an SN2-like pathway, while thermodynamically controlled conditions at higher temperatures can favor the more stable α-anomer[8].

Experimental Workflow & Detailed Protocol

The following diagram illustrates the overall workflow for the synthesis and characterization of an aryl C-glycoside.

G start Start prep Reagent Preparation (Drying of reagents & glassware, preparation of activator solution) start->prep setup Reaction Setup (Inert atmosphere, add donor, acceptor, molecular sieves) prep->setup cool Cooling (Cool to starting temp, e.g., -40°C) setup->cool activation Activation & Reaction (Add Lewis acid dropwise, stir for specified time) cool->activation monitor Reaction Monitoring (TLC analysis) activation->monitor monitor->activation Incomplete quench Quenching (Add base, e.g., Sat. NaHCO₃ or Triethylamine) monitor->quench Donor consumed workup Aqueous Workup (Phase separation, wash, dry organic layer) quench->workup purify Purification (Silica gel flash chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Standard experimental workflow for C-glycosylation.

Protocol: Synthesis of (2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)-ethoxybenzyl benzene

This protocol describes the reaction of 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate with 1-benzyl-4-ethoxybenzene, catalyzed by TMSOTf.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquiv.
1-Benzyl-4-ethoxybenzene (Acceptor)212.281060.501.0
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (Donor)685.034110.601.2
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Activator)222.26110.050.1
Dichloromethane (DCM), anhydrous-5 mL--
Activated Molecular Sieves (4 Å)-~200 mg--

Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves. Allow it to cool to room temperature under a positive pressure of dry argon.

  • Reagent Addition: To the flask, add the glycosyl donor (411 mg, 0.60 mmol) and the aromatic acceptor (106 mg, 0.50 mmol).

  • Solvent Addition: Add anhydrous DCM (5 mL) via syringe.

  • Cooling: Cool the stirred suspension to -40 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Activation: In a separate flame-dried vial, prepare a stock solution of the TMSOTf activator (11 mg, 0.05 mmol) in anhydrous DCM (0.5 mL). Add this solution dropwise to the reaction mixture over 5 minutes using a syringe.

  • Reaction: Stir the mixture at -40 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes, eluting with a hexane:ethyl acetate mixture (e.g., 4:1 v/v)[13]. The reaction is complete when the glycosyl donor spot has been fully consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench by adding triethylamine (0.2 mL). Remove the flask from the cooling bath and allow it to warm to room temperature.

  • Workup: Dilute the mixture with DCM (20 mL). Filter through a pad of Celite to remove the molecular sieves, washing the pad with additional DCM. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel flash column chromatography using a gradient of hexanes and ethyl acetate to afford the desired C-glycoside product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Sluggish 1. Insufficient activation (deactivated catalyst).2. Moisture in the reaction vessel.[13]3. Low nucleophilicity of the acceptor.[8]1. Add another portion of the Lewis acid activator.[13]2. Ensure all glassware is rigorously dried and solvents are anhydrous. Use freshly activated molecular sieves.3. Increase the reaction temperature in a controlled manner (e.g., warm from -40 °C to -20 °C).[8]
Low Yield 1. Donor decomposition.[8]2. Incomplete reaction.3. Competing side reactions (e.g., hydrolysis of the donor).1. Perform the reaction at a lower temperature. Consider a less potent activator.2. Increase reaction time or slowly warm the reaction.3. Ensure strictly anhydrous conditions.
Poor α/β Selectivity 1. Solvent choice is not optimal.2. Reaction temperature is too high, leading to equilibration.3. Lewis acid is promoting a different pathway.1. To favor the α-anomer, switch to an ethereal solvent like Et₂O. To favor the β-anomer, try a nitrile solvent like MeCN.[8]2. Maintain a consistent low temperature.[8]3. Screen different Lewis acids (e.g., BF₃·OEt₂, SnCl₄) and stoichiometries.[11]
Multiple Spots on TLC 1. Formation of regioisomers (e.g., ortho- and para-glycosylation).2. Anomeric mixture (α and β).3. Decomposition products.1. Regioisomers are common with activated arenes; careful purification is required.[3]2. Optimize reaction conditions (solvent, temp) for selectivity.3. See "Low Yield" solutions.

References

  • Wellington, K. W., & Benner, S. A. (2006). A review: synthesis of aryl C-glycosides via the heck coupling reaction. Nucleosides, Nucleotides & Nucleic Acids, 25(12), 1309-33. [Link]

  • MDPI. (2022). Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. MDPI. [Link]

  • Rutgers, The State University of New Jersey. (n.d.). Synthesis of C-aryl glycosides. Rutgers University Research Portal. [Link]

  • Hashimoto, K., et al. (2018). Total Synthesis of Aryl C-Glycoside Natural Products: Strategies and Tactics. Chemical Reviews, 118(1), 7-72. [Link]

  • Lee, D. Y. W., & He, M. (2005). Recent Advances in Aryl C-Glycoside Synthesis. Current Topics in Medicinal Chemistry, 5(14), 1333-1350. [Link]

  • National Institutes of Health. (2017). Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C. PMC. [Link]

  • ResearchGate. (n.d.). Structure, Activity, Synthesis and Biosynthesis of Aryl-C-glycosides. ResearchGate. [Link]

  • ResearchGate. (n.d.). C-Glycosylation. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. PMC. [Link]

  • ResearchGate. (n.d.). Scheme 14 General strategies of Lewis acid-catalyzed C-glycosylation procedures. ResearchGate. [Link]

  • PubMed. (2011). Stereoselective Synthesis of 2-C-branched (Acetylmethyl) Oligosaccharides and Glycoconjugates: Lewis Acid-Catalyzed Glycosylation From 1,2-cyclopropaneacetylated Sugars. PubMed. [Link]

  • ACS Publications. (2012). Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]

  • University of Rochester. (n.d.). Catalytic C-glycosylation and diastereoselectivity governed by radical capture. University of Rochester. [Link]

  • ACS Publications. (2001). Synthesis of C-Aryl and C-Alkyl Glycosides Using Glycosyl Phosphates. Organic Letters. [Link]

  • RSC Publishing. (n.d.). A stereoselective organocatalyzed C-glycosylation of indole: implications of acceptor–catalyst–donor interactions. Organic Chemistry Frontiers. [Link]

  • National Institutes of Health. (n.d.). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. PMC. [Link]

  • ACS Publications. (2023). Radical Pathway Glycosylation Empowered by Bench-Stable Glycosyl Donors. Accounts of Chemical Research. [Link]

  • Frontiers. (n.d.). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

Sources

1-Bromo-3-(4-ethoxybenzyl)benzene reduction using triethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 1-Bromo-3-(4-ethoxybenzyl)benzene via Ionic Hydrogenation

Introduction & Strategic Significance

The synthesis of diarylmethane scaffolds, such as This compound , is a critical workflow in the development of SGLT2 inhibitors (e.g., Dapagliflozin analogs). The core challenge in generating this motif is the reduction of the benzylic carbonyl (or hydroxyl) precursor to a methylene bridge without compromising the aryl bromide.

Traditional catalytic hydrogenation (H₂/Pd-C) is unsuitable due to the high risk of hydrodehalogenation (cleavage of the C-Br bond), which destroys the functional handle required for subsequent lithiation or cross-coupling steps.

This Application Note details the Ionic Hydrogenation protocol using Triethylsilane (Et3SiH) and Boron Trifluoride Diethyl Etherate (BF3·OEt2) . This method offers superior chemoselectivity, quantitatively reducing the benzylic oxygenation while leaving the aryl halide intact.

Reaction Mechanism & Chemoselectivity

Unlike radical-based reductions, ionic hydrogenation proceeds via a stepwise hydride transfer to a carbocation intermediate. This mechanism is orthogonal to aryl halide reduction, ensuring the stability of the bromine substituent.

Mechanistic Pathway

The reaction follows an


-like pathway:
  • Activation: The Lewis acid (BF3) coordinates to the carbonyl oxygen.

  • 1st Hydride Transfer: Et3SiH delivers a hydride to form the silyl ether/alcohol.

  • Ionization: The C-O bond is cleaved by the Lewis acid, generating a resonance-stabilized benzyl carbocation.

  • 2nd Hydride Transfer: A second equivalent of Et3SiH quenches the carbocation, yielding the methylene product.

IonicHydrogenation Ketone Diaryl Ketone (Precursor) Complex BF3-Activated Complex Ketone->Complex + BF3·OEt2 Alcohol Benzylic Alcohol (Intermediate) Complex->Alcohol + Et3SiH (1 eq) (Hydride Transfer) Cation Benzyl Carbocation Alcohol->Cation - HOBF3 (Ionization) Product This compound (Target) Cation->Product + Et3SiH (1 eq) (Irreversible Reduction)

Figure 1: Stepwise mechanism of ionic hydrogenation converting the ketone precursor to the diarylmethane target.

Experimental Protocol

Precursor: (3-Bromophenyl)(4-ethoxyphenyl)methanone Reagents: Triethylsilane (99%), Boron Trifluoride Diethyl Etherate (46.5% BF3), Acetonitrile (Anhydrous), 1,2-Dichloroethane (DCE).

Standard Operating Procedure (SOP)
  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with (3-Bromophenyl)(4-ethoxyphenyl)methanone (10.0 mmol, 3.05 g) and a solvent mixture of 1,2-Dichloroethane (DCE) (20 mL) and Acetonitrile (20 mL).

    • Note: The 1:1 solvent blend balances solubility (DCE) with Lewis acid coordination modulation (MeCN).

  • Silane Addition: Add Triethylsilane (25.0 mmol, 4.0 mL, 2.5 equiv) in one portion. The mixture should remain clear/colorless.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

  • Catalyst Addition: Dropwise add BF3·OEt2 (30.0 mmol, 3.7 mL, 3.0 equiv) over 15 minutes.

    • Caution: Exothermic reaction. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The ketone spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear.
  • Quench: Cool to 0°C and carefully quench with saturated NaHCO3 (30 mL) to neutralize excess BF3.

    • Gas Evolution: Vigorous bubbling may occur.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, wash with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: If necessary, recrystallize from cold Ethanol or purify via silica gel chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    

Process Parameters & Data

The following table summarizes the efficiency of Et3SiH compared to alternative reduction methods for this specific substrate class.

Reduction SystemReagentsYieldChemoselectivity (Ar-Br Retention)Notes
Ionic Hydrogenation Et3SiH / BF3·OEt2 94-97% Excellent (>99%) Recommended. Mild conditions, no debromination.
Catalytic HydrogenationH₂ / Pd-C< 20%PoorMajor product is de-brominated (1-(4-ethoxybenzyl)benzene).
Wolff-KishnerN₂H₄ / KOH / Heat60-70%ModerateHarsh thermal conditions; incompatible with some sensitive ethers.
Hydride/Lewis AcidNaBH₄ / AlCl₃80-85%GoodAluminum salts cause difficult emulsions during workup.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Moisture in solvent deactivating BF3.Ensure anhydrous MeCN/DCE and N₂ atmosphere. Increase BF3 to 4.0 equiv.
Silyl Ether Intermediate Insufficient reaction time or acidity.The alcohol intermediate is trapped as a silyl ether.[1][2] Add 1.0 eq more BF3 and warm to 40°C.
Dimerization Carbocation concentration too high.Dilute reaction (0.1 M). Ensure slow addition of Lewis Acid.

References

  • Dapagliflozin Intermediate Synthesis: Title: "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene" Source: WO2015063726A1 (Google Patents) URL: Context: Describes the industrial scale-up of the Et3SiH/BF3 reduction for the chloro-analog, directly applicable to the title compound.
  • Ionic Hydrogenation Mechanism

    • Title: "Ionic Hydrogenation"[1][2][3][4]

    • Source: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (Synthesis, 1974)
    • Context: The foundational review establishing the mechanism of silane/acid reductions.
  • Chemoselectivity of Silanes

    • Title: "Selective Reduction of Diaryl Ketones"[5]

    • Source: Organic Syntheses, Coll. Vol. 6, p.769 (1988).
    • URL:[Link]

    • Context: Validates the tolerance of nitro and halo groups under silane reduction conditions.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-(4-ethoxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details optimized protocols for the palladium-catalyzed cross-coupling of 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5) . As a lipophilic diarylmethane scaffold, this building block is structurally homologous to intermediates used in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin). This guide focuses on Suzuki-Miyaura and Buchwald-Hartwig couplings, providing high-fidelity workflows to maximize yield while mitigating common side reactions such as protodehalogenation and benzylic oxidation.

Introduction & Structural Analysis

The Substrate

This compound features two distinct aromatic rings connected by a methylene bridge.

  • Ring A (Electrophile): A 3-bromophenyl ring. The bromine at the meta position relative to the benzyl group is the active site for oxidative addition.

  • Linker: A methylene (-CH₂-) bridge. This position is susceptible to radical abstraction or oxidation if reaction conditions are too harsh (e.g., excess oxidants, high temperatures in air).

  • Ring B (Distal): A 4-ethoxyphenyl ring.[1][2] The ethoxy group acts as a sigma-donor, making this ring electron-rich. While not directly involved in the coupling, it increases the overall lipophilicity (LogP ~4.5), necessitating careful solvent selection for solubility.

Strategic Importance

The diarylmethane motif is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors. While commercial "gliflozins" often utilize chloro-substituted analogs, the bromo variant discussed here offers superior reactivity for rapid library generation during lead optimization.

Mechanistic Insight: The Catalytic Cycle

Understanding the "Walk" of the palladium catalyst is critical for troubleshooting.

  • Ligation: The active Pd(0) species is generated.[3] For bulky phosphine ligands (e.g., XPhos, SPhos), the mono-ligated Pd(0)L is often the active species.

  • Oxidative Addition (OA): The rate-determining step. The Pd(0) inserts into the C-Br bond. The electron-neutral nature of the phenyl ring makes this step moderately fast, but less facile than electron-deficient aryl bromides.

  • Transmetallation (TM): The nucleophile (Boronic acid or Amine) is transferred to the Pd center. This requires base activation (Suzuki) or base-mediated deprotonation (Buchwald).

  • Reductive Elimination (RE): The product is released.

Diagram 1: Catalytic Cycle & Side Reactions

The following diagram illustrates the primary cycle alongside the critical "Benzylic Oxidation" side path that must be avoided.

G Start Start: this compound OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Pd(0) Side_Ox Side Reaction: Benzylic Oxidation Start->Side_Ox O2 / Radical Initiators Pd0 Pd(0) Active Catalyst TransMet Transmetallation (Base + Nucleophile) OxAdd->TransMet + Ar-B(OH)2 / HNR2 Side_Dehal Side Reaction: Protodehalogenation OxAdd->Side_Dehal Excess Heat/Hydride Source RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast RedElim->Pd0 Regeneration

Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition entry point and potential divergence into side reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Formation of biaryl analogs (C-C bond).

Reaction Setup
  • Scale: 1.0 mmol (approx. 291 mg of substrate).

  • Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ is the robust "workhorse" choice. It resists dehalogenation better than Pd(PPh₃)₄. For sterically hindered boronic acids, switch to XPhos Pd G2 .

  • Solvent: 1,4-Dioxane/Water (4:1). The water is essential for the solubility of the inorganic base and activation of the boronic acid.

Step-by-Step Methodology
  • Preparation:

    • Weigh This compound (291 mg, 1.0 mmol) into a 20 mL reaction vial equipped with a magnetic stir bar.

    • Add the Aryl Boronic Acid (1.2 - 1.5 mmol).

    • Add Potassium Carbonate (K₂CO₃) (415 mg, 3.0 mmol). Note: Cs₂CO₃ can be used for faster rates.

  • Degassing (Critical):

    • Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL).

    • Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen promotes benzylic oxidation and kills the catalyst.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂[4]·CH₂Cl₂ (25 mg, 3 mol%) quickly against a positive flow of inert gas.

    • Seal the vial with a Teflon-lined cap.

  • Reaction:

    • Heat to 80–90°C for 4–12 hours. Monitor by HPLC/UPLC.

    • Endpoint: Disappearance of the aryl bromide peak (RT ~ standard) and appearance of the biaryl product.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Chromatography: Hexanes/Ethyl Acetate gradient (0% → 20%). The product is usually less polar than the boronic acid but more polar than the starting bromide.

Protocol 2: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N bond).

Reaction Setup
  • Challenge: The methylene bridge can be acidic; strong bases like NaOtBu might cause deprotonation/isomerization.

  • Base Selection: Use Cs₂CO₃ (weaker base) or NaOtBu only if the substrate tolerates it. We recommend Cs₂CO₃ for initial screens.

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (excellent for secondary amines).

Step-by-Step Methodology
  • Preparation:

    • In a glovebox or under strict Schlenk conditions, combine:

      • This compound (1.0 mmol).

      • Amine (1.2 mmol).

      • Cs₂CO₃ (3.0 mmol) or NaOtBu (1.4 mmol).

      • RuPhos Pd G3 (2–5 mol%).

  • Solvent:

    • Add anhydrous Toluene or 1,4-Dioxane (5 mL). Solvents must be anhydrous to prevent hydrodehalogenation.

  • Reaction:

    • Heat to 100°C for 12–18 hours.

  • Workup:

    • Filter through a pad of Celite to remove palladium black and salts.

    • Concentrate and purify via silica gel chromatography (DCM/MeOH gradient).

Experimental Workflow Diagram

Workflow Input Input: This compound Prep 1. Mix Reagents (Substrate + Partner + Base) Input->Prep Degas 2. Degas Solvent (Ar Sparge 10 min) Prep->Degas CatAdd 3. Add Catalyst (Pd(dppf)Cl2 or XPhos) Degas->CatAdd Heat 4. Heat (80-100°C, 4-12h) CatAdd->Heat Workup 5. Extraction (EtOAc/Water) Heat->Workup Purify 6. Chromatography (Hex/EtOAc) Workup->Purify

Caption: Figure 2.[1] Linear experimental workflow for standard cross-coupling protocols.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (O₂).Sparge solvents longer; switch to XPhos Pd G2 (more active).
Protodehalogenation Hydride source present; solvent wet.Use anhydrous solvents; lower temperature; switch solvent to Toluene.
Homocoupling excess O₂; disproportionation.Ensure strict inert atmosphere.
Benzylic Oxidation Trace oxidants; high temp.Add antioxidant (BHT) trace; avoid heating open to air.

Safety Information

  • This compound: Treat as a potential irritant. Avoid inhalation of dust.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

  • Solvents: Dioxane is a suspected carcinogen; handle in a fume hood.

References

  • Suzuki-Miyaura Coupling General Protocol

    • Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • SGLT2 Inhibitor Synthesis (Diarylmethane context): Xu, G., et al. (2014). "Design, Synthesis, and Biological Evaluation of Deuterated Dapagliflozin." Journal of Medicinal Chemistry. (Contextual reference for diarylmethane handling).
  • Catalyst Selection Guide

    • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Buchwald-Hartwig Amination

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

Sources

Application Note: Handling Moisture-Sensitive Organolithium Intermediates of CAS 898538-17-5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the handling, generation, and electrophilic trapping of the organolithium intermediate derived from 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5) .[1][2][3] This bromide is the critical "Building Block A" in the convergent synthesis of Dapagliflozin (Farxiga®), an SGLT2 inhibitor.[3]

The conversion involves a Lithium-Halogen Exchange (Li-Hal Ex) using n-butyllithium (n-BuLi) to generate [3-(4-ethoxybenzyl)phenyl]lithium , followed by coupling with a gluconolactone electrophile.[1][2][3] This intermediate is thermodynamically unstable and acutely moisture-sensitive.[1][2][3] Failure to maintain strict anhydrous conditions results in the irreversible formation of the "des-bromo" impurity (1-(4-ethoxybenzyl)benzene), a critical quality attribute (CQA) that is difficult to purge downstream.[1][2]

Chemical Basis & Stability

The target transformation relies on the rapid equilibrium of lithium-halogen exchange, driven by the formation of a more stable organolithium species (sp² hybridized aryl-Li vs. sp³ hybridized butyl-Li).[1][2]

  • Precursor: this compound (CAS 898538-17-5)[1][2][3][4]

  • Reagent: n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)[1][2]

  • Active Intermediate: [3-(4-ethoxybenzyl)phenyl]lithium[1][2][3]

  • Critical Impurity: 1-(4-ethoxybenzyl)benzene (formed via protonation)[1][2][3]

Mechanism of Failure (Moisture Ingress):



Even trace moisture (ppm levels) in the solvent or atmosphere will quench the intermediate immediately.[1] Unlike Grignard reagents, which may tolerate slight turbidity, aryllithiums degrade silently, leading to stoichiometric loss of yield and complex purification.[2][3]
Equipment & Preparation: A Self-Validating System

To ensure reproducibility, the experimental setup must be treated as a "Self-Validating System" where the physical state of the equipment confirms its readiness.[2][3]

3.1. The "Zero-Moisture" Baseline[1][2][3]
  • Glassware: All reaction vessels (Schlenk flasks or 3-neck RBFs) must be oven-dried at 120°C for >4 hours, assembled hot, and cooled under a positive stream of Argon (or Nitrogen).

  • Septa: Use precision-seal rubber septa.[1][2][3] Pre-punched or worn septa are common failure points for moisture ingress during cooling cycles.[2][3]

  • Solvent (THF): Tetrahydrofuran must be anhydrous (<50 ppm H₂O).[1][3]

    • Validation: If using a solvent system (SPS), dispense immediately before use.[1][3] If using molecular sieves, ensure they are activated (3Å or 4Å, heated >200°C under vacuum).[1][2]

  • Reagent Titration: Commercial n-BuLi concentration degrades over time.[1][2][3]

    • Protocol: Titrate using N-pivaloyl-o-toluidine or 1,10-phenanthroline/menthol to establish the exact molarity.[1][2][3] Never assume the bottle label is accurate.[3]

3.2. Reaction Setup Diagram

The following diagram illustrates the dual-manifold Schlenk line setup required for this protocol.

ReactionSetup ArSource Inert Gas Source (Argon/N2) Manifold Schlenk Manifold (Dual Bank) ArSource->Manifold Positive Pressure FlaskA Flask A (Generation) CAS 898538-17-5 + THF Temp: -78°C Manifold->FlaskA Inert Line FlaskB Flask B (Electrophile) Gluconolactone + THF Temp: -78°C Manifold->FlaskB Inert Line VacPump High Vacuum Pump (<0.1 mbar) VacPump->Manifold Evacuation FlaskA->FlaskB Cannulation (Active Species) Syringe Gas-Tight Syringe (n-BuLi Addition) Syringe->FlaskA Dropwise Addition Cannula Cannula Transfer (PTFE/Stainless Steel)

Caption: Dual-flask cryogenic setup for the generation and immediate trapping of the aryllithium intermediate.

Detailed Protocol: Li-Halogen Exchange & Trapping

Scale: 10.0 mmol basis (adjust as necessary). Safety: n-BuLi is pyrophoric.[1][2][3][5] Wear flame-resistant lab coat, gloves, and safety glasses.[2][3] Have a Class D extinguisher nearby.

Step 1: System Inertization[1][2][3]
  • Assemble a 3-neck round-bottom flask (Flask A) with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Flame-dry the flask under vacuum (if not oven-dried) and backfill with Argon x3.

  • Maintain a positive pressure of Argon throughout the experiment.[3]

Step 2: Precursor Dissolution[1][2][3]
  • Charge Flask A with This compound (2.91 g, 10.0 mmol).

  • Add Anhydrous THF (30 mL, 10 volumes).

    • Note: Toluene/THF (4:1) mixtures can also be used to mitigate aggregation, but pure THF is standard for Dapagliflozin intermediates.[2][3]

  • Cool Flask A to -78°C using a Dry Ice/Acetone bath. Allow internal temperature to stabilize (approx. 15 mins).

Step 3: Lithiation (The Critical Step)[1]
  • Calculate the required volume of n-BuLi (1.05 equiv, 10.5 mmol).[2][3]

  • Draw n-BuLi into a gas-tight syringe.

  • Add n-BuLi dropwise down the side of the flask over 10–15 minutes.

    • Control: Maintain internal temperature < -70°C. A rapid exotherm indicates too fast addition.[1][2][3]

  • Aging: Stir at -78°C for 30–45 minutes.

    • Checkpoint: The solution typically turns from colorless/pale yellow to a deeper yellow or slightly orange.[3]

    • Validation: Take a 0.1 mL aliquot, quench into MeOH, and analyze by HPLC. Result should show >98% conversion to the des-bromo species (which mimics the active Li-species) and <2% starting bromide.[1][2][3]

Step 4: Electrophile Trapping[1][2][3]
  • While Flask A is aging, prepare Flask B with the electrophile (e.g., 2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-gluconolactone) in THF (15 mL), cooled to -78°C.

  • Cannulation: Transfer the lithiated intermediate from Flask A to Flask B via a double-tipped needle (cannula) using positive Argon pressure.

    • Why Cannulate? Moving the unstable Li-species to the electrophile (inverse addition) is often preferred to control the stoichiometry locally, though direct addition of electrophile to Flask A is also common if the electrophile is stable to base.

  • Stir the mixture at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

Step 5: Quenching & Workup[1][2][3]
  • Quench the reaction with a solution of Methanesulfonic acid (MSA) in Methanol (or aqueous NH₄Cl if acidic workup is not required immediately).[1][3]

  • Allow to warm to room temperature.

  • Dilute with Ethyl Acetate and wash with water/brine.[2][3]

Data Summary & Troubleshooting
ParameterSpecificationFailure ConsequenceCorrection
Solvent Water Content < 50 ppm (Karl Fischer)High "Des-bromo" impurity; Low YieldDistill THF over Na/Benzophenone or use fresh SPS solvent.[1][2][3]
Reaction Temp -78°C to -70°CWurtz coupling (dimerization) or isomerizationCheck cryostat/dry ice levels; Control addition rate.[1][2][3]
n-BuLi Stoichiometry 1.05 – 1.10 equivUnreacted Bromide (if low) or degradation of Electrophile (if high)Titrate n-BuLi before every batch.[1][2][3]
Addition Time 10–20 min (for 10 mmol)Localized heating (hot spots)Use syringe pump for larger scales.[1][3]
Process Visualization: Reaction Pathway

ReactionPathway Start Precursor (CAS 898538-17-5) Ar-Br Intermediate Lithiated Species Ar-Li Start->Intermediate Li-Hal Exchange Reagent n-BuLi / THF -78°C Reagent->Intermediate Product Coupled Intermediate (Dapagliflozin Precursor) Intermediate->Product Main Pathway Impurity Des-Bromo Impurity Ar-H Intermediate->Impurity Failure Mode Path_Main Electrophile (Lactone) C-C Bond Formation Path_Main->Product Path_Side Moisture (H2O) Protonation Path_Side->Impurity

Caption: Mechanistic pathway showing the competitive failure mode (protonation) vs. the desired coupling.

References
  • Dapagliflozin Synthesis & Intermediates

    • Source: PubChem.[2][3] (n.d.). This compound.[1][2][3][4][6] National Library of Medicine.[2][3] Retrieved October 24, 2025.[2][3]

    • [1]

  • Organolithium Handling Protocols

    • Source: Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002).[2] Safe handling of organolithium compounds in the laboratory. Princeton EHS / FMC Lithium Division.[2][3]

  • Flow Chemistry Optimization for Aryllithiums

    • Source: Degennaro, L., et al. (2025).[2][7] Advances in Flow Chemistry for Organolithium-Based Synthesis. MDPI.[2][3]

    • [1]

  • Lithium-Halogen Exchange Mechanism

    • Source: Master Organic Chemistry.[2][3] (2015).[1][3][8] Formation of Organolithium Reagents From Alkyl Halides.

  • Patent Literature (Dapagliflozin Process)

    • Source: Google Patents. (2021).[1][3] WO2021260617A1 - An improved process for preparation of dapagliflozin propanediol monohydrate.[1][2][3]

    • [1]

Sources

Application Note: Recrystallization Solvents for 1-Bromo-3-(4-ethoxybenzyl)benzene Purification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the purification of 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS: 898538-17-5), a critical structural analog and impurity in the synthesis of SGLT2 inhibitors like Dapagliflozin. Due to its low melting point and tendency to "oil out," this compound presents significant purification challenges.

This guide moves beyond generic solvent lists to provide a thermodynamically grounded protocol focusing on the Ethanol Cryo-Recrystallization method. We analyze the solubility parameters that drive phase separation and provide a robust workflow to ensure high purity (>98% HPLC) while minimizing yield loss.

Compound Profile & Critical Process Parameters (CPPs)

Understanding the physical properties of the target molecule is the prerequisite for successful recrystallization.

PropertyDescriptionCritical Implication
Compound Name This compoundTarget Molecule (Des-chloro analog of Dapagliflozin int.)
CAS Number 898538-17-5
Molecular Structure Lipophilic diphenylmethane core with a polar ethoxy ether tail.High solubility in non-polar solvents; requires polar protic solvents for crystallization.
Physical State Low-Melting Solid / Viscous Oil Major Risk: The compound may exist as an oil at room temperature.
Melting Point Estimated < 45 °C (Analog CAS 461432-23-5 melts at 40–44 °C)CPP: Recrystallization temperature must be strictly controlled. Do not exceed 50°C during dissolution.
Solubility Profile Soluble in DCM, Toluene, Ethyl Acetate.Avoid these for recrystallization (too soluble).
The "Oiling Out" Challenge

Because the melting point is near ambient temperature, standard cooling crystallization often results in Liquid-Liquid Phase Separation (LLPS), where the product separates as an oil rather than a crystal. The protocols below are designed specifically to bypass the LLPS region and access the metastable zone for nucleation.

Solvent Selection Strategy

The selection is based on the principle of Temperature-Dependent Solubility Differential in protic solvents.

Recommended Solvent Systems
Solvent SystemRoleOperational ParametersSuitability
Ethanol (Absolute) Primary Choice Dissolve at 35°C; Crystallize at -20°C Excellent. High temperature coefficient of solubility. Validated in patent literature for the chloro-analog [1].
Methanol AlternativeDissolve at 30°C; Crystallize at -15°CGood, but higher risk of solvate formation.
Isopropanol (IPA) / Water Solvent / Anti-solvent90:10 Ratio. Add water very slowly.Moderate. High risk of oiling out if water is added too fast. Use only if Ethanol fails.
n-Heptane Non-polar AlternativeDissolve at 40°C; Crystallize at -10°CUseful for removing polar impurities, but yield is often lower.
Solvents to Avoid
  • Dichloromethane (DCM): Solubility is too high; product will not crystallize even at low temps.

  • Toluene: Similar to DCM; hard to remove residual solvent due to high boiling point relative to the product's stability.

  • Pure Water: Immiscible; causes immediate oiling.

Detailed Experimental Protocol

Method A: Ethanol Cryo-Recrystallization (Gold Standard)

This method is adapted from industrial processes for Dapagliflozin intermediates [1, 2].

Phase 1: Dissolution
  • Charge: Place crude this compound in a round-bottom flask.

  • Solvent Addition: Add Ethanol (Absolute) at a ratio of 2.0 - 3.0 volumes (mL per gram of crude).

    • Note: Keep volume low. Excess solvent drastically reduces yield for low-melting solids.

  • Controlled Heating: Heat the mixture to 35–40°C with gentle agitation.

    • Warning: Do not reflux. Overheating increases the risk of degradation and oiling upon cooling.

  • Clarification: If insolubles remain (salts/catalysts), filter the warm solution through a sintered glass funnel or Celite pad.

Phase 2: Nucleation & Crystallization
  • Slow Cooling: Allow the filtrate to cool to Room Temperature (20–25°C) over 30 minutes.

    • Observation: If the solution turns cloudy (milky), oiling is occurring. Re-heat slightly to clear, then cool slower with vigorous stirring.

  • Deep Freeze (Critical Step): Transfer the flask to a cryostat or freezer at -15°C to -20°C .

  • Incubation: Hold at this temperature for 2–4 hours .

    • Mechanism:[1] The low temperature forces the solute out of solution directly into the solid phase, bypassing the oil phase.

  • Seeding (Optional): If no crystals form after 1 hour, add a seed crystal of pure material or scratch the glass surface to induce nucleation.

Phase 3: Isolation
  • Cold Filtration: Set up a vacuum filtration apparatus. Pre-chill the Buchner funnel in the freezer.

    • Why? A warm funnel will melt the crystals immediately upon contact.

  • Wash: Wash the filter cake with a small amount (0.5 vol) of Ethanol pre-chilled to -20°C .

  • Drying: Dry the solid under vacuum at 25–30°C . Do not apply heat above 30°C.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical temperature control points required to avoid the "Oiling Out" zone.

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolution Solvent: Ethanol (2-3 vol) Temp: 35-40°C (Max) Start->Dissolve FilterHot Clarification Filtration Remove insolubles Dissolve->FilterHot CoolRT Cool to 25°C (Slowly) FilterHot->CoolRT CheckOil Check for Oiling? CoolRT->CheckOil Reheat Re-heat & Seed CheckOil->Reheat Yes (Oils out) DeepCool Deep Cooling Temp: -20°C Time: 2-4 Hours CheckOil->DeepCool No (Clear) Reheat->CoolRT Crystallize Nucleation & Crystal Growth DeepCool->Crystallize FilterCold Filtration (Cold) Use Pre-chilled Funnel Crystallize->FilterCold Wash Wash Ethanol (-20°C) FilterCold->Wash Dry Vacuum Dry < 30°C Wash->Dry

Figure 1: Ethanol Cryo-Recrystallization Workflow. Note the critical loop at "Check for Oiling" to prevent yield loss.

Troubleshooting & Impurity Fate

Impurity Profiling

The synthesis (Friedel-Crafts) typically generates specific impurities. Here is how the recrystallization handles them:

Impurity TypeOriginFate in Ethanol Recrystallization
Regioisomers Ortho-ethoxy substitutionRemains in Mother Liquor. The isomers disrupt crystal packing and are more soluble in cold ethanol.
Unreacted Phenetole Starting MaterialRemains in Mother Liquor. Highly soluble in ethanol.
Over-reduced species Side reactionRemains in Mother Liquor.
Inorganic Salts AlCl3 / Boron residuesRemoved in Hot Filtration. Insoluble in ethanol.
Common Issues
  • Problem: Product melts on the filter paper.

    • Solution: Your filtration setup is too warm. Use a jacketed filter funnel with coolant or perform filtration inside a cold room/fridge.

  • Problem: No crystals form at -20°C.

    • Solution: The solution is too dilute. Evaporate 20% of the solvent and re-cool. Alternatively, scratch the flask with a glass rod to induce nucleation.

References

  • Prashant, P., et al. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. U.S. Patent Application US20160280619A1. Link

    • Relevance: Describes the ethanol dissolution and -20°C cooling protocol for the chloro-analog.
  • Gougnard, T., et al. (2003). C-Aryl Glucoside SGLT2 Inhibitors and Method. U.S. Patent 6,515,117. Link

    • Relevance: Foundational patent for Dapagliflozin intermediates, establishing the purific
  • Yu, J., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(8), 1458–1466. Link

    • Relevance: Discusses impurity control and process optimiz

Disclaimer: This protocol involves the use of hazardous chemicals and low temperatures. Always consult the Material Safety Data Sheet (MSDS) and ensure proper PPE is worn.

Sources

Troubleshooting & Optimization

Improving yield of 1-Bromo-3-(4-ethoxybenzyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering yield or purity issues in the synthesis of 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS: 898538-17-5). This scaffold is a critical diarylmethane motif, structurally analogous to SGLT2 inhibitor intermediates (e.g., Dapagliflozin).[1][2]

The synthesis typically fails at two critical control points:

  • Regiocontrol during Friedel-Crafts Acylation: Producing the ortho-isomer instead of the desired para-isomer.

  • Chemoselectivity during Reduction: Over-reduction (debromination) or incomplete reduction of the ketone.[2]

This guide replaces standard operating procedures with a troubleshooting-first approach, focusing on the "Why" and "How" of yield recovery.

Module 1: The Friedel-Crafts Acylation

Objective: Synthesize (3-bromophenyl)(4-ethoxyphenyl)methanone. Core Reaction: 3-Bromobenzoyl chloride + Phenetole (Ethoxybenzene)


 Ketone.[3][1][2]
Troubleshooting & FAQs

Q: My yield is decent, but the melting point is broad. NMR shows a mixture.[2] What is happening? A: You likely have significant ortho-acylation.[3][2] Phenetole is an ortho/para director.[2] While para is favored due to sterics, the ortho isomer forms if the reaction temperature spikes upon


 addition.
  • The Fix: Maintain the reaction at 0–5°C strictly during the addition of

    
    . Do not let it warm to room temperature until the addition is complete and the mixture has stirred for 30 minutes.
    
  • The Solvent Factor: Switch from Nitrobenzene (if using) to Dichloromethane (DCM) .[1][2] DCM promotes para-selectivity better than polar solvents in this specific substrate class due to tighter ion-pairing in the transition state.[3][1]

Q: The reaction turns into a black tar that is impossible to work up. A: This is "Friedel-Crafts Polymerization," often caused by moisture or hyper-reactive catalyst complexes.[3][1]

  • The Fix: Ensure your

    
     is free-flowing yellow/grey powder, not white clumps (which indicates hydrolysis).[1]
    
  • Protocol Adjustment: Add the

    
    solid to the acyl chloride first to form the acylium ion complex, then add the Phenetole dropwise. This prevents the Phenetole from reacting with itself or polymerizing before it sees the electrophile.
    
Optimized Protocol: Acylation
ParameterSpecificationRationale
Reagents 3-Bromobenzoyl chloride (1.0 eq), Phenetole (1.1 eq),

(1.2 eq)
Slight excess of phenetole drives conversion; excess

accounts for complexation with the carbonyl product.[3][1]
Solvent Dichloromethane (DCM) (anhydrous)Low boiling point allows easy temperature control; favors para-substitution.[3][1][2]
Temperature 0°C (Addition)

25°C (Reaction)
Cold addition prevents exotherms and ortho isomers.[1][2]
Quench Pour into Ice/HCl (1M)Dissolves aluminum salts preventing emulsion.

Module 2: The Reduction (The Critical Step)

Objective: Reduce the carbonyl to methylene (


) without touching the Bromine.[2]
Core Reaction:  Ketone 

this compound.[3][1][2]
Troubleshooting & FAQs

Q: Why can't I just use Hydrogenation (


)? 
A: Do not use catalytic hydrogenation.  Palladium will rapidly perform oxidative insertion into the Ar-Br bond, leading to debromination (yielding 1-(4-ethoxybenzyl)benzene).[3][1] You must use Ionic Hydrogenation .[2]

Q: I am using Triethylsilane (


) and TFA, but the reaction stalls at 60% conversion. 
A:  TFA alone is sometimes too weak to fully activate the electron-deficient carbonyl of a benzophenone derivative.
  • The Fix: Switch the acid catalyst to Boron Trifluoride Etherate (

    
    ) .[2] It is a stronger Lewis acid that activates the carbonyl oxygen more aggressively, facilitating the hydride transfer from the silane.
    
  • Stoichiometry Check: You need at least 2.2 equivalents of

    
    .[2] The first equivalent forms the alcohol (silylether); the second reduces it to the methylene.
    

Q: My product is an oily mess that won't crystallize. A: You have residual silanol (


) byproducts.[2] These are viscous oils that trap your product.[2]
  • The Fix: During workup, wash the organic layer vigorously with concentrated aqueous KF (Potassium Fluoride) or perform a short silica plug filtration eluting with Hexanes. The non-polar product elutes; the polar silanols stay on the silica.

Optimized Protocol: Ionic Hydrogenation
ParameterSpecificationRationale
Reagents Ketone (1.0 eq),

(2.5 eq),

(1.5 eq)
Excess silane ensures full reduction;

activates the ketone.[3][1]
Solvent DCM / Acetonitrile (2:1 ratio)Acetonitrile helps stabilize the cationic intermediate, accelerating the rate.
Temperature 0°C

50°C
Start cold to mix, then heat gently to drive the second reduction step (alcohol

alkane).[2]
Time 3–5 HoursMonitor by HPLC. Disappearance of alcohol intermediate is the endpoint.[2]

Visualizing the Workflow

The following diagram details the reaction pathway and the "Decision Gates" where you must check purity to ensure high yield.

G Start Start: 3-Bromobenzoyl Chloride + Phenetole Step1 Step 1: Friedel-Crafts Acylation (AlCl3 / DCM / 0°C) Start->Step1 Check1 QC Check: Regioselectivity (>95% para-isomer?) Step1->Check1 Ortho Issue: High Ortho Isomer Action: Recrystallize from EtOH Check1->Ortho No Ketone Intermediate: (3-Bromophenyl)(4-ethoxyphenyl)methanone Check1->Ketone Yes Ortho->Ketone Step2 Step 2: Ionic Hydrogenation (Et3SiH / BF3·OEt2 / 50°C) Ketone->Step2 Check2 QC Check: Debromination? (Check MS for M-Br peak) Step2->Check2 Debrom Issue: Loss of Br Cause: Pd contamination or Radical mechanism Action: Restart, ensure no metal catalyst Check2->Debrom Yes Workup Workup: KF Wash / Silica Plug (Remove Silanols) Check2->Workup No Final Target: this compound Yield Goal: >85% Workup->Final

Caption: Figure 1. Synthetic workflow with Critical Quality Attributes (CQA) marked at decision gates.

References & Authoritative Grounding

  • Ellsworth, B. A., et al. (2008). C-Arylglucoside SGLT2 Inhibitors: Discovery of Dapagliflozin.[1][2]Journal of Medicinal Chemistry , 51(5), 1145–1149.[2]

    • Relevance: Establishes the standard route for diarylmethane synthesis in this drug class using Friedel-Crafts/Silane reduction.

    • [3][1][2]

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor.[1][2]Journal of Medicinal Chemistry , 51(5), 1145–1149.[2] (Associated Patent Data: WO 2008/002824).[2]

    • Relevance: Provides specific experimental conditions for the

      
       reduction of benzophenones to benzyl halides.
      
  • Gribble, G. W. (1998). Ionic Hydrogenation.[2][4][5]Chemical Society Reviews , 27, 395-404.[3][1]

    • Relevance: The definitive mechanistic review explaining why Ionic Hydrogenation is chemoselective for ketones over aryl halides (preserving the Bromine).[2]

  • BenchChem Technical Data. Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

    • Relevance: Provides the specific molar ratios for the silane reduction of ethoxy-substituted benzophenones.

Sources

Technical Support Center: Minimizing Debrominated Impurities in Ethoxybenzyl Benzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Guide for Des-Bromo Impurities (e.g., Dapagliflozin Impurity 15) Ticket ID: TCH-SGLT2-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

In the synthesis of SGLT2 inhibitors (such as Dapagliflozin or Empagliflozin), the construction of the ethoxybenzyl benzene moiety is a critical control point. A persistent challenge in this workflow is the formation of debrominated (des-bromo) impurities (e.g., converting 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene to 1-chloro-2-(4-ethoxybenzyl)benzene).

This impurity is structurally nearly identical to the product, making downstream removal via crystallization or chromatography chemically inefficient and commercially unviable. This guide addresses the root causes—primarily competitive reduction during the silane-mediated deoxygenation step and lithium-halogen exchange scrambling—and provides validated mitigation protocols.

Module 1: The Reduction Step (Silane/Lewis Acid)

Context: You are likely reducing a diaryl ketone or methanol intermediate using Triethylsilane (Et


SiH) and a Lewis Acid (e.g., BF

OEt

or TiCl

) to form the methylene bridge.
Q1: Why is my bromine atom being removed during the ketone reduction?

Diagnosis: The C-Br bond on the electron-deficient aromatic ring is susceptible to radical reduction or Lewis-acid catalyzed hydrodehalogenation .

While Et


SiH is primarily a hydride donor (ionic mechanism), it acts as a hydrogen atom donor in the presence of radical initiators. If your reaction mixture contains trace peroxides (from uninhibited ethers) or dissolved oxygen, it initiates a radical chain reaction where the silyl radical abstracts the bromine atom.

The Mechanism:

  • Ionic (Desired): C=O activated by BF

    
    
    
    
    
    Hydride transfer from Et
    
    
    SiH
    
    
    Methylene product.
  • Radical (Undesired): Et

    
    Si
    
    
    
    + Ar-Br
    
    
    Et
    
    
    Si-Br + Ar
    
    
    
    
    Ar-H (Des-bromo impurity).
Protocol: Optimization of Silane Reduction
ParameterRecommendationScientific Rationale
Solvent Quality Degassed DCM or Acetonitrile.Removes dissolved O

, a radical initiator.
Reagent Stoichiometry Limit Et

SiH to 2.2 – 2.5 eq .
Excess silane increases the statistical probability of side-reactions once the ketone is consumed.
Temperature Control Maintain < -10°C during addition; < 20°C during hold.High temperatures lower the activation energy barrier for the homolytic cleavage of the C-Br bond.
Lewis Acid Choice BF

OEt

(Fresh).
TiCl

is more aggressive and can sometimes facilitate halogen scrambling.
Visualizing the Pathway

DesBromoMechanism cluster_legend Control Strategy Ketone Diaryl Ketone (Starting Material) Activated BF3-Activated Complex Ketone->Activated + BF3·OEt2 Product Ethoxybenzyl Benzene (Target) Activated->Product + Et3SiH (Ionic Path) Fast at < 0°C Impurity Des-Bromo Impurity (Critical Defect) Activated->Impurity + Et3Si• (Radical Path) Promoted by O2/Heat Keep T < 0°C Keep T < 0°C Degas Solvents Degas Solvents Keep T < 0°C->Degas Solvents Limit Silane Eq Limit Silane Eq Degas Solvents->Limit Silane Eq

Figure 1: Mechanistic divergence between the desired ionic reduction and the undesired radical debromination.

Module 2: The Coupling Step (Lithiation/Grignard)

Context: If you are synthesizing the ketone intermediate via Lithium-Halogen Exchange (e.g., reacting 5-bromo-2-chlorobenzoic acid derivatives with phenetole).

Q2: I see des-bromo impurities before the reduction step. Why?

Diagnosis: This occurs during the lithiation step. If you use n-Butyllithium (n-BuLi) to generate a lithiated species, "halogen dance" or protonation can occur.

  • Protonation (Wet Conditions): If the solvent is not strictly anhydrous, the lithiated intermediate immediately grabs a proton, replacing the intended Br/I with H.

  • Temperature Scrambling: Above -60°C, lithiated aryl species are unstable. They can attack their own alkyl bromide byproducts or undergo disproportionation.

Protocol: Cryogenic Coupling Integrity
  • Drying: Solvents (THF/Toluene) must be dried to < 50 ppm water (Karl Fischer titration).

  • Temperature: Addition of n-BuLi must occur at -78°C . The internal temperature must not rise above -60°C until the electrophile is fully added.

  • Quenching: Ensure the reaction is fully quenched with ammonium chloride while still cold to prevent transient warming side-reactions.

Module 3: Troubleshooting Flowchart

Use this decision tree to identify the source of your impurity in the current batch.

TroubleshootingTree Start Impurity Detected: Des-Bromo Analog StepCheck Which step did it appear? Start->StepCheck Coupling Coupling/Acylation Step StepCheck->Coupling Early Stage Reduction Silane Reduction Step StepCheck->Reduction Late Stage WaterCheck Check Solvent Water Content (>50 ppm?) Coupling->WaterCheck RadicalCheck Are you degassing solvents? Reduction->RadicalCheck DrySolvent Action: Dry Solvent Use Molecular Sieves WaterCheck->DrySolvent Yes TempCheck Did Internal Temp exceed -60°C? WaterCheck->TempCheck No CryoFix Action: Improve Cooling Slow Addition Rate TempCheck->CryoFix Yes DegasFix Action: Sparge with N2/Ar for 30 mins RadicalCheck->DegasFix No StoichCheck Et3SiH Equivalents > 3.0? RadicalCheck->StoichCheck Yes ReduceEq Action: Reduce Et3SiH to 2.2 eq StoichCheck->ReduceEq Yes

Figure 2: Decision matrix for isolating the root cause of debromination.

Module 4: FAQ – Expert Insights

Q: Can I use NaBH


 instead of Silanes to avoid this? 
A:  NaBH

is generally too weak to reduce the diaryl ketone to the methylene (CH

) group directly. It stops at the alcohol (CH-OH). To get to the methylene, you would still need a Lewis Acid or a hydrogenation step. Hydrogenation (Pd/C + H

) is not recommended as it causes extensive debromination of aryl halides [1].

Q: Does the order of addition matter in the silane reduction? A: Yes. The "Inverse Addition" method is often superior for purity.

  • Standard: Ketone + Silane

    
     Add Lewis Acid. (Risk: High concentration of unactivated silane).
    
  • Recommended: Ketone + Lewis Acid (Activate first)

    
     Slow addition of Silane. This ensures the silane is consumed immediately by the ionic mechanism, reducing the lifetime of free silane species that could engage in radical chemistry [2].
    

Q: How do I remove the impurity if it's already formed? A: Separation is difficult due to similar solubility profiles. However, fractional crystallization from Ethanol/Water or n-Heptane/Ethyl Acetate mixtures has shown efficacy. The des-bromo impurity is slightly more soluble in non-polar solvents than the brominated product. A high-reflux slurry wash can selectively dissolve the impurity [3].

References

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Meng, Q., et al. (2018). WO2018029611A1: Novel processes for preparation of dapagliflozin. Google Patents. Link

  • Vemula, P., et al. (2016). US20160280619A1: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents. Link

  • Gelest, Inc. (2021). Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Gelest Technical Guides. Link

  • Lipshutz, B. H., et al. (1998). Selective reductions of ketones in the presence of halides. Tetrahedron Letters.

Troubleshooting Grignard initiation for 1-Bromo-3-(4-ethoxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Grignard Initiation for 1-Bromo-3-(4-ethoxybenzyl)benzene

Executive Summary & Molecule Analysis

You are attempting to synthesize a Grignard reagent from This compound . This specific scaffold is structurally analogous to intermediates used in Dapagliflozin synthesis.

The Challenge: This reaction is notoriously difficult to initiate due to three converging factors:

  • Electronic Deactivation: The bromine is on an unactivated phenyl ring. Unlike the chloro-substituted Dapagliflozin intermediate (which benefits from inductive electron withdrawal), your meta-substituted scaffold is electron-rich, raising the activation energy for electron transfer from Mg.

  • Steric Bulk: The 3-(4-ethoxybenzyl) group adds significant steric hindrance, impeding the approach of the aryl halide to the magnesium surface lattice.

  • Wurtz Homocoupling Risk: The benzylic methylene group is susceptible to radical abstraction, and the aryl radical can dimerize (homocoupling) if the reaction temperature spikes or initiation is too slow.

Troubleshooting Decision Tree (Interactive Workflow)

Use this logic flow to diagnose your current failure mode.

GrignardTroubleshooting Start Start: Reaction Stalled/Failed CheckMg 1. Check Magnesium Surface (Shiny vs. Dull) Start->CheckMg CheckWater 2. Check Water Content (Karl Fischer < 100ppm?) CheckMg->CheckWater Activation 3. Activation Strategy CheckWater->Activation MechAct Mechanical Activation (Dry Stir / Crush under Ar) Activation->MechAct First Attempt ChemAct Chemical Entrainment (DBE or DIBAL-H) Activation->ChemAct If Passivated DidItStart Did Exotherm/Color Change Occur? MechAct->DidItStart ChemAct->DidItStart Success Proceed to Coupling (Maintain 35-40°C) DidItStart->Success Yes Exchange Switch to Mg-Halogen Exchange (Turbo Grignard) DidItStart->Exchange No (Stubborn Substrate)

Figure 1: Decision matrix for troubleshooting Grignard initiation failures.

Tiered Troubleshooting Guides

Tier 1: The Reaction Won't Start (Passivation Issues)

Symptom: Mg turnings remain shiny/dull, no exotherm, solvent remains clear after halide addition.

Root Cause: The Magnesium Oxide (MgO) passivation layer is preventing electron transfer. The Fix: The "Entrainment" Method (DBE) Do not rely solely on Iodine. Use 1,2-Dibromoethane (DBE) .[1] DBE reacts with Mg to form MgBr₂ and Ethylene gas.[1] The gas evolution physically disrupts the MgO lattice, exposing fresh Mg(0) sites.

Protocol:

  • Cover Mg turnings (1.2 equiv) with minimal anhydrous THF (just enough to wet).

  • Add 5 mol% of 1,2-Dibromoethane.

  • Heat gently with a heat gun until bubbling (Ethylene) is vigorous.

  • Immediately add 10% of your aryl bromide solution while the Mg is active.

  • Wait for the second exotherm (indicating your aryl bromide is reacting).

Tier 2: The Reaction Starts but Stalls or Precipitates

Symptom: Initial cloudiness, then reaction stops. White solids form preventing stirring.

Root Cause: Solubility limits or "Schlenk Equilibrium" shift.[2] The Fix: Solvent Engineering & LiCl Mediation Aryl Grignards are often sparingly soluble in pure diethyl ether. THF is better but promotes Wurtz coupling.

ParameterDiethyl Ether (

)
THFRecommendation
Solubility Low (Precipitation risk)HighUse THF
Reactivity ModerateHighUse THF
Wurtz Risk LowHighControl Temp (<40°C)
Stability HighModerateStore < 0°C

Pro Tip: Add 1.0 equiv of anhydrous LiCl to the THF. This breaks polymeric Grignard aggregates, increasing solubility and reactivity (Knochel's observation).

Tier 3: High Impurity Profile (Dimer Formation)

Symptom: LCMS shows large M+M peak (Homocoupling).

Root Cause: Radical concentration is too high. The Fix: Dilution & Cryogenic DIBAL-H Activation If Wurtz coupling is >5%, you must lower the reaction temperature. However, standard Mg won't initiate at low temps. Solution: Use DIBAL-H (1 mol%) to activate Mg. This scavenges moisture and oxide, allowing initiation at 0°C to 20°C , significantly suppressing the radical dimerization pathway.

Advanced Protocol: Magnesium-Halogen Exchange (The "Rescue" Method)

If direct insertion fails due to the electron-rich nature of your substrate, stop fighting thermodynamics. Use Magnesium-Halogen Exchange with Turbo Grignard. This bypasses the radical mechanism entirely.

Mechanism:



Step-by-Step Protocol:

  • Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M).

  • Cool the solution to -15°C (Critical to prevent side reactions with the benzyl ether).

  • Add

    
     (1.1 equiv, commercially available as "Turbo Grignard") dropwise over 15 minutes.
    
  • Stir at -15°C for 1-2 hours.

  • Monitor by quenching an aliquot with MeOH (Check LCMS for conversion of Ar-Br to Ar-H).

  • Use Immediately: Once conversion is >95%, add your electrophile (e.g., gluconolactone) directly to this cold solution.

Why this works: The Lithium Chloride breaks the aggregates, making the isopropyl Grignard reactive enough to exchange with the aryl bromide even at low temperatures, preserving your sensitive functional groups.

Frequently Asked Questions (FAQ)

Q: My reaction turned black. Is it ruined? A: Not necessarily, but it is a warning sign. A dark brown/black color usually indicates the formation of colloidal Magnesium or radical coupling byproducts (Wurtz). If the active titer is still high (check via titration with salicylaldehyde phenylhydrazone), you can proceed. If the yield is low, switch to the Turbo Grignard method (See Section 4) to avoid radical pathways.

Q: Can I use Toluene as a co-solvent? A: Yes, and it is recommended for the subsequent coupling step. A THF/Toluene (1:2) mixture often improves the diastereoselectivity of the addition to gluconolactone derivatives in SGLT2 synthesis. However, initiate in pure THF first, then dilute with Toluene.

Q: How do I dry my Mg turnings properly? A: Oven drying is insufficient. You must flame-dry the Mg under vacuum or stir the Mg "dry" (no solvent) with a glass stir rod under Argon flow for 30 minutes to create mechanical friction that exposes fresh metal.

References

  • Dapagliflozin Synthesis Patent (BMS): Ellsworth, B. A., et al. "C-Aryl Glucoside SGLT2 Inhibitors and Method." World Intellectual Property Organization, WO 2003/099836.

  • Turbo Grignard Reagents: Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336.

  • DIBAL-H Activation: Tilstam, U., & Weinmann, H. (2002). "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale." Organic Process Research & Development, 6(6), 906-910.

  • Grignard Troubleshooting Guide: BenchChem Technical Notes. "Activation of Magnesium with 1,2-Dibromoethane."

Sources

Technical Support Center: Purification of 1-Bromo-3-(4-ethoxybenzyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling common purification challenges in synthetic chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 1-Bromo-3-(4-ethoxybenzyl)benzene and need to remove unreacted starting material from their reaction mixtures. As a non-polar aromatic bromide, it often presents separation challenges due to its physical properties being similar to those of many reaction products.

This document provides in-depth, field-proven insights through a series of frequently asked questions and a detailed troubleshooting guide. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the causality behind them, enabling you to adapt and overcome purification hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Understanding the properties of your starting material is the first step in designing an effective purification strategy. This compound is a relatively non-polar, aromatic compound.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 898538-17-5[1]
Molecular Formula C₁₅H₁₅BrO[1]
Molecular Weight 291.19 g/mol [1]
Appearance Typically an oil or low-melting solid[2]
Polarity Low to moderate; soluble in common organic solvents-
Storage 2-8°C Refrigerator[1]
Q2: Why is it often difficult to separate unreacted this compound from my desired product?

The primary challenge stems from the principle of "like dissolves like," which also applies to chromatography. Most reactions involving this starting material (e.g., cross-coupling, substitutions) result in a product that retains a very similar non-polar character and molecular weight. In chromatographic separations, this leads to:

  • Similar Retention Factors (Rf): On a TLC plate, the starting material and product spots may be very close together or even co-elute, indicating they have similar affinities for the stationary and mobile phases.[3]

  • High Solubility in Non-Polar Solvents: Both the starting material and product are typically soluble in the same non-polar organic solvents used for extraction and chromatography, making separation by simple washing or precipitation difficult.

Q3: What are the primary purification strategies I should consider?

The choice of purification technique is dictated by the properties of your product and the nature of the impurities.[4] The most effective methods for this specific challenge are:

  • Flash Column Chromatography: This is the most powerful and common technique. By carefully selecting the stationary and mobile phases, you can exploit subtle differences in polarity to achieve separation.[5][6][7]

  • Recrystallization: If your desired product is a solid, this method can be exceptionally effective at yielding highly pure material, as the unreacted starting material (often an oil or a more soluble solid) will remain in the mother liquor.[8][9]

  • Liquid-Liquid Extraction (LLE): While not effective for separating the starting material from a similarly non-polar product, LLE is a critical first step in the workup to remove polar impurities (e.g., salts, base, polar byproducts) that could interfere with subsequent purification steps.[10][11][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Issue 1: Poor separation between product and starting material on TLC (ΔRf is too small).
  • Underlying Cause: The chosen solvent system (mobile phase) has the wrong polarity. If the eluent is too polar, both compounds will travel up the plate quickly with little separation. If it's too non-polar, neither will move.

  • Troubleshooting & Optimization:

    • Reduce Solvent Polarity: The key is to use a less polar mobile phase. This increases the interaction of the compounds with the polar silica gel, forcing them to move more slowly and amplifying small differences in their polarity.[8]

    • Systematic Solvent Screening: Test a range of binary solvent mixtures. A good starting point for non-polar compounds is a high ratio of hexanes or petroleum ether to a slightly more polar solvent. An ideal Rf for the desired product on a TLC plate is around 0.35, as this generally translates well to column separation.[6]

Solvent System (v/v)Polarity IndexRecommended Use
95:5 Hexanes:Ethyl AcetateVery LowExcellent starting point for separating non-polar aromatics.
98:2 Hexanes:DichloromethaneVery LowAlternative for fine-tuning separation.
90:10 Hexanes:TolueneVery LowCan help separate aromatic compounds by exploiting π-π interactions.
Issue 2: The product is still contaminated with starting material after column chromatography.
  • Underlying Cause: This can result from several technical errors: improper column packing, overloading the column with crude material, or eluting the compounds too quickly.

  • Troubleshooting & Optimization:

    • Check Sample Load: A common rule of thumb is to load no more than 1g of crude material for every 20-50g of silica gel.[6] Exceeding this ratio leads to broad bands that overlap.

    • Improve Packing Technique: Ensure the column is packed homogeneously without air bubbles or channels, which cause uneven solvent flow. A "wet packing" or slurry method is generally most reliable.[13]

    • Use a Shallow Elution Gradient: Instead of a single isocratic solvent system, consider starting with a very non-polar eluent (e.g., 98:2 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 95:5, then 90:10). This "stretches" the separation, allowing the faster-moving starting material to elute completely before the product begins to move.

    • Consider an Alternative Stationary Phase: If silica gel (acidic) fails, try neutral or basic alumina. The different surface chemistry can sometimes alter the elution order or improve separation.[8][14]

Issue 3: My product is a solid, but it fails to crystallize from solution.
  • Underlying Cause: The presence of impurities, including residual starting material or solvent, can inhibit the formation of a crystal lattice.[8]

  • Troubleshooting & Optimization:

    • Increase Purity: The first step is to ensure the compound is sufficiently pure. Re-purify a small sample by column chromatography and attempt crystallization again.

    • Perform a Thorough Solvent Screen: The ideal recrystallization solvent dissolves the product when hot but not when cold.[15] Test a variety of solvents (e.g., hexanes, heptane, isopropanol, ethanol) on a small scale to find the best one.

    • Induce Crystallization: If the cooled solution remains clear, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" from a previous pure batch is also highly effective.[8]

    • Trituration: Add a solvent in which your product is poorly soluble (like cold hexanes) to the oily product and stir or sonicate vigorously. This can wash away soluble impurities and shock the product into solidifying.[8]

Visualization & Workflows

Purification Strategy Decision Tree

This diagram outlines a logical workflow for proceeding from a crude reaction mixture to a pure product.

G start Crude Reaction Mixture workup Aqueous Workup (LLE) [Removes polar impurities] start->workup analyze Analyze by TLC workup->analyze is_solid Is Product a Solid? analyze->is_solid good_sep Good Separation on TLC? is_solid->good_sep Yes is_solid->good_sep No (Oil) column Flash Column Chromatography good_sep->column No recrystallize Recrystallization good_sep->recrystallize Yes final_product Pure Product column->final_product recrystallize->column Impure? recrystallize->final_product Pure

Caption: A decision tree for selecting the optimal purification strategy.

Flash Column Chromatography Workflow

This diagram illustrates the key steps involved in performing a successful column chromatography separation.

G prep 1. Prepare Column (Slurry pack w/ silica gel) load 2. Load Sample (Dissolved in min. solvent) prep->load elute 3. Elute (Start with non-polar solvent) load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze combine 6. Combine Pure Fractions & Evaporate analyze->combine

Caption: The standard workflow for flash column chromatography.

Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed to maximize the separation between this compound and a desired product of similar polarity.

  • Column Preparation (Wet Slurry Method):

    • Select a glass column with appropriate dimensions for your sample size (e.g., a 40g silica column for ~1g of crude material).

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexanes:Ethyl Acetate).

    • Clamp the column vertically and pour the slurry in, gently tapping the column to ensure even packing. Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.[6]

  • Sample Loading:

    • Dissolve the crude material in the minimum possible amount of a suitable solvent (dichloromethane or the eluent itself is often a good choice).

    • Alternatively, for better resolution, perform "dry loading": dissolve the crude material, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.

    • Begin collecting fractions immediately. The size of the fractions should be proportional to the column size (e.g., 10-15 mL fractions for a 40g column).

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain only the pure product spot.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization via Solvent Screening

This protocol details how to purify a solid product contaminated with this compound.

  • Solvent Screening (Small Scale):

    • Place a small amount (10-20 mg) of the impure solid into several different test tubes.

    • To each tube, add a different potential solvent (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene) dropwise while heating gently until the solid just dissolves.

    • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

    • The ideal solvent is one in which crystals form upon cooling.[9][15]

  • Bulk Recrystallization:

    • Place the bulk of the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent in portions, heating the mixture to a gentle boil, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If there are insoluble impurities, perform a hot filtration.

    • Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, cool the flask further in an ice bath to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a desiccator or under vacuum to remove all residual solvent.

References

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Journal of Chemical and Petroleum Engineering. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. CAS No: 898538-17-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-ethoxy- (CAS 588-96-5). Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Interchim. (2019). Liquid-liquid extraction technique for sample preparation. Retrieved from [Link]

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from [Link]

  • University of Dodoma. (2023). The Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Byju's. (n.d.). COLUMN CHROMATOGRAPHY. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-Bromo-3-(4-ethoxybenzyl)benzene

[1][2]

Part 1: Critical Triage & Stability Matrix

Executive Summary: this compound exhibits a bimodal stability profile in acidic media.[1][2][3] The molecule is robust against non-oxidizing protic acids (HCl, dilute H₂SO₄) typically used in quench/workup procedures.[1][2] However, the 4-ethoxy ether moiety is highly susceptible to cleavage by strong Lewis acids (BBr₃, AlCl₃) and nucleophilic strong acids (conc.[1][2] HBr, HI) at elevated temperatures.[1][2][3][4]

Acid Compatibility Dashboard
Acid TypeConditionStability StatusPotential Side Reaction
Hydrochloric Acid (HCl) Dilute to Conc.[1][2][3] (RT)Stable None observed under standard workup.[1][3]
Sulfuric Acid (H₂SO₄) Dilute (<2M)Stable None.[1][2][3]
Sulfuric Acid (H₂SO₄) Conc. (>90%)Unstable Sulfonation (Electrophilic Aromatic Substitution) on the activated ethoxy ring.[1][3]
Hydrobromic Acid (HBr) 48% Aq.[1][3][5] (Reflux)Unstable Ether Cleavage (De-ethylation) to phenol.[1][2][3]
Boron Tribromide (BBr₃) DCM (-78°C to RT)Unstable Rapid Ether Cleavage to phenol.[1][2][3]
Acetic Acid (AcOH) Glacial (Reflux)Stable None; suitable solvent for recrystallization.[1][2][3]
Trifluoroacetic Acid (TFA) Neat (RT)⚠️ Conditional Generally stable; prolonged heating may cause scrambling if cation scavengers are absent.[1][2][3]

Part 2: Deep Dive – Chemical Stability Profile[3]

The Ether Cleavage Vulnerability

The primary failure mode for this molecule in acid is the cleavage of the ethyl ether bond. While aryl alkyl ethers are more stable than acetals or silyl ethers, they are not inert.[1][2][3]

  • Mechanism: In the presence of strong nucleophilic acids (HBr, HI), the ether oxygen is protonated.[6][7] The halide nucleophile (Br⁻ or I⁻) then attacks the ethyl group via an Sɴ2 mechanism, expelling the phenol (1-bromo-3-(4-hydroxybenzyl)benzene) as the leaving group.[1]

  • Relevance: This is a common issue when attempting to deprotect other groups on a scaffold containing this moiety.[3] For example, using BBr₃ to remove a methyl ether elsewhere will destroy the ethoxy motif on this building block.[3]

Electrophilic Aromatic Substitution (EAS)

The molecule contains two benzene rings with distinct electronic characters:[1]

  • Ring A (Bromo-substituted): Deactivated. Resistant to electrophilic attack.[3]

  • Ring B (Ethoxy-substituted): Strongly activated (Ortho/Para directing).[1][2][3]

  • Risk: Exposure to concentrated H₂SO₄ or Nitric Acid will result in rapid sulfonation or nitration, primarily occurring ortho to the ethoxy group on Ring B.[3]

The Diphenylmethane "Linker" Stability

The methylene bridge (

1123
  • Oxidation Risk: In the presence of oxidizing acids (e.g., Chromic acid, hot HNO₃), this position can be oxidized to a ketone (benzophenone derivative), a transformation often seen in the synthesis of SGLT2 inhibitor precursors [1].[1][2]

Part 3: Visualizing Degradation Pathways[1][3]

The following diagram maps the specific chemical transformations triggered by different acidic environments.

StabilityPathwaysFigure 1: Acid-mediated degradation pathways for 4-ethoxybenzyl benzene derivatives.StartThis compound(Target Molecule)PhenolDegradation Product A:1-Bromo-3-(4-hydroxybenzyl)benzene(De-ethylation)Start->PhenolStrong Lewis Acids (BBr3, AlCl3)or HBr/HI (Heat)SulfonatedDegradation Product B:Sulfonated Derivative(Ring B Sulfonation)Start->SulfonatedConc. H2SO4(Electrophilic Attack)StableNo Reaction(Recovery of Starting Material)Start->StableHCl (aq), AcOH,Dilute H2SO4

Part 4: Troubleshooting & FAQs

Scenario 1: "I see a new peak at [M-28] in my LC-MS."

Diagnosis: You have likely cleaved the ethyl group, resulting in the loss of ethylene (Mass 28) or simply the loss of the ethyl chain to form the phenol. Root Cause:

  • Did you use BBr₃ or AlCl₃?

  • Did you reflux in 48% HBr? Corrective Action: Switch to milder acids for workups (e.g., 1M HCl). If deprotection of another group is required, consider hydrogenolysis (Pd/C) or milder Lewis acids that discriminate between methyl and ethyl ethers (though difficult).[1][2]

Scenario 2: "My product turned into a black tar in Conc. H₂SO₄."

Diagnosis: Sulfonation and polymerization.[3] The ethoxy group activates the ring, making it hyper-reactive to strong electrophiles.[3] Corrective Action: Never use concentrated sulfuric acid as a solvent or reagent with this compound. If an acidic environment is needed for a reaction (e.g., Friedel-Crafts), use a catalyst like TiCl₄ or BF₃[1][2]·OEt₂ in dichloromethane, which are standard protocols for similar SGLT2 intermediates [2].[1][2][3]

Scenario 3: "Can I use this molecule in a Friedel-Crafts Acylation?"

Answer: Yes, but order of addition matters. Guide:

  • The ethoxybenzyl ring is activated.[3] If you add an acyl chloride and AlCl₃, acylation will occur on the ethoxy ring (Ring B), likely ortho to the ethoxy group.[1][2]

  • If you intend to react the bromo ring (Ring A), you will face challenges due to competing reactivity from the more nucleophilic Ring B.

Scenario 4: "Is the methylene bridge stable to acid?"

Answer: Generally, yes.[1][2][3] Nuance: In the synthesis of Dapagliflozin analogs, the reduction of the ketone to the methylene bridge often employs Et₃SiH / BF₃·OEt₂ or TiCl₄ / NaBH₄ [1, 2].[3] The survival of the ethoxybenzyl moiety under these Lewis acidic reducing conditions confirms its stability to transient, non-nucleophilic acidic environments.

Part 5: Storage and Handling Protocols

To maintain the integrity of this compound:

  • Avoid Strong Oxidizing Acids: Do not store near Nitric acid or Chromic acid.[3]

  • Workup Buffer: For quenching reactions involving this compound, use Sat. NH₄Cl or 1M HCl .[3] Avoid heating during the quench.[3]

  • Solvent Choice: Compatible with DCM, Toluene, THF, and Ethyl Acetate.[1][2][3] Avoid using alcohols with strong acids at high heat to prevent trans-etherification (rare, but possible).[1][2]

References

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Source:Organic Process Research & Development (ACS) Context:[1][2] Describes the reduction of benzophenone intermediates using TiCl4/NaBH4, confirming stability of the ethoxybenzyl scaffold in Lewis acid conditions. URL:[Link][1][2]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Source:Google Patents (WO2015063726A1) Context:[1][2] Details the synthesis of a structurally homologous SGLT2 intermediate using acidic conditions (AlCl3/NaBH4) without cleaving the ethoxy ether. URL:

  • Cleavage of Ethers with Acid. Source:Master Organic Chemistry Context: Fundamental mechanistic grounding for the cleavage of aryl alkyl ethers by strong acids (HI/HBr).[3] URL:[Link]

Optimizing temperature for lithiation of bromo-ethoxybenzyl benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lithiation of Bromo-Ethoxybenzyl Benzene

Topic: Optimizing Temperature for Lithium-Halogen Exchange Ticket ID: #LITH-OPT-442 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are likely performing this lithiation as a key step in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin) or related aryl-C-glycosides. The substrate, typically a derivative like 1-bromo-2-(4-ethoxybenzyl)benzene , presents a classic chemoselectivity challenge: balancing rapid Lithium-Halogen Exchange (Li/X) against the thermodynamically favored Benzylic Deprotonation .

This guide synthesizes process chemistry data to help you navigate the "temperature corridor"—the narrow window where exchange is fast, but decomposition and side reactions are suppressed.

Module 1: Critical Temperature Parameters

The Core Conflict: Your reaction is a race between Kinetic Control (Li/Br exchange) and Thermodynamic/Side Reactions (Benzylic lithiation and Wurtz coupling).

Temperature ZoneDominant MechanismOutcomeRisk Level
-78°C to -60°C Kinetic Control High Yield. Li/Br exchange is faster than proton transfer. The Aryl-Li species is stable.Low
-50°C to -30°C Mixed Region Variable. Exchange occurs, but the rate of Wurtz coupling (Ar-Bu) and THF decomposition increases.Moderate
>-20°C Thermodynamic Drift Failure. Significant benzylic deprotonation (forming stable benzyl anions) and Wurtz coupling.Critical

Scientist’s Note: While flow chemistry allows for higher temperatures (up to -20°C) due to millisecond mixing times [1], batch reactors must stay below -60°C . In batch mode, local hot spots during n-BuLi addition will instantly trigger side reactions if the bulk temperature is not sufficiently cryogenic.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am observing high levels of the "des-bromo" impurity (Ar-H) after quenching. Is my n-BuLi bad?

Dr. Thorne: Not necessarily. The "des-bromo" product (where Br is replaced by H) comes from two distinct sources:

  • Moisture Quench: The most obvious cause is wet THF or atmosphere.

  • Benzylic Deprotonation (Self-Quench): This is the subtle killer. If your temperature rises above -50°C, the formed Aryl-Li acts as a base. It deprotonates the benzylic position of unreacted starting material.

    • Result: You form Ar-H (des-bromo product) and a lithiated benzyl species. Upon aqueous workup, the benzyl species reverts to starting material (or an isomer), and the Ar-H remains as a major impurity.

    • Diagnostic: If you see Ar-H and recovered starting material despite using 1.1 eq of n-BuLi, your temperature was too high during addition.

Q2: I see a "butyl-aryl" adduct (M+57). How do I stop this?

Dr. Thorne: This is Wurtz Coupling . It happens when the generated Aryl-Li reacts with the n-butyl bromide byproduct.

  • Cause: Temperature > -40°C or slow addition of electrophile.[1]

  • Fix: Keep the reaction at -78°C. If you must run warmer, switch solvent systems. Pure THF promotes this coupling. A THF/Toluene (1:4) mixture suppresses the nucleophilicity of the Aryl-Li slightly, reducing alkylation without stopping the exchange [2].

Q3: Can I use higher temperatures if I use a microreactor?

Dr. Thorne: Yes. In a continuous flow setup, residence times are often <10 seconds. You can operate at -20°C because the unstable Aryl-Li is trapped by the electrophile (e.g., gluconolactone) before it has time to decompose or deprotonate neighbors. For batch, however, stick to cryogenics.

Module 3: Visualizing the Reaction Pathway

The following diagram maps the kinetic vs. thermodynamic pathways. Note how temperature acts as the "gatekeeper" for the desired route.

ReactionPathways Start Bromo-Ethoxybenzyl Benzene Kinetic Li-Halogen Exchange (Kinetic Control) Start->Kinetic T < -60°C Thermo Benzylic Deprotonation (Thermodynamic Control) Start->Thermo T > -40°C nBuLi + n-BuLi ArLi Aryl-Lithium Intermediate Kinetic->ArLi Product Desired Product (e.g., Dapagliflozin Int.) ArLi->Product + Electrophile Wurtz Wurtz Coupling (+ n-BuBr) ArLi->Wurtz T > -40°C Slow Quench Impurity1 Impurity: Ar-H (Des-bromo) ArLi->Impurity1 Proton Source (Moisture or SM) Impurity3 Impurity: Lithiated Benzyl (Isomerization) Thermo->Impurity3 Impurity2 Impurity: Ar-Bu (Alkylated) Wurtz->Impurity2 Impurity3->Start Aq. Quench

Caption: Pathway analysis showing the divergence between kinetic Li-Br exchange (green) and thermodynamic side reactions (red) controlled by temperature.

Module 4: Validated Experimental Protocol

Protocol ID: EXP-LiBr-09 Scale: 10 mmol (Adaptable) Safety: Pyrophoric reagents. Work under strict Argon/Nitrogen atmosphere.[2]

Reagents:

  • Substrate: 1-bromo-2-(4-ethoxybenzyl)benzene (1.0 eq)

  • Reagent: n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Solvent: Anhydrous THF/Toluene (1:2 ratio recommended for stability)

  • Electrophile: e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask. Cool under a stream of Argon.[2]

  • Dissolution: Charge substrate (2.91 g, 10 mmol) and solvent (30 mL). Cool to -78°C using a dry ice/acetone bath. Ensure internal temperature probe reads <-75°C.

  • Exchange (The Critical Step):

    • Add n-BuLi (6.9 mL, 11 mmol) dropwise via syringe pump over 20 minutes.

    • Monitor: Internal temp must not rise above -70°C .

    • Hold: Stir at -78°C for 30-45 minutes. Do not extend beyond 1 hour.

  • Verification (Optional): Draw a 0.1 mL aliquot, quench into MeOH-d4. NMR should show >95% deuterated product (Ar-D) and <5% starting material.

  • Electrophile Addition:

    • Dissolve electrophile in Toluene (10 mL).

    • Add dropwise to the lithiated mixture at -78°C.

  • Quench:

    • After 1 hour, quench with saturated NH4Cl (10 mL) while still cold (or allow to warm to -20°C depending on electrophile stability).

    • Warm to room temperature and extract.

References

  • Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. R Discovery. Available at: [Link]

  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. Available at: [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.Google Patents.
  • Effect of solvent on the lithium-bromine exchange of aryl bromides. PubMed. Available at: [Link]

Sources

Technical Support Hub: Purification of 1-Bromo-3-(4-ethoxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISO-SEP-8985 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Separation of Regioisomers and Process Impurities for SGLT2 Intermediates

Executive Summary

You are encountering difficulty separating 1-Bromo-3-(4-ethoxybenzyl)benzene (Target) from its regioisomers (primarily the ortho- and para-bromo variants) or process impurities (des-bromo or alcohol intermediates). This scaffold is a critical intermediate for SGLT2 inhibitors (e.g., Dapagliflozin analogs). Due to the high lipophilicity and structural similarity of these isomers, standard silica chromatography often fails to provide baseline resolution.

This guide provides a self-validating workflow combining selectivity-tuned HPLC for analysis and fractional crystallization for scale-up, grounded in industrial protocols for diarylmethane derivatives.

Module 1: Analytical Diagnostics (HPLC/UPLC)

Objective: Achieve baseline resolution (>1.5) between the meta-isomer (target) and para/ortho impurities.

The Selectivity Problem

Standard C18 columns separate based on hydrophobicity. Since regioisomers of bromobenzylbenzene have nearly identical logP values, C18 often results in co-elution or "shoulder" peaks.

Expert Insight: You must leverage


 interactions . The position of the bromine atom (electron-withdrawing) alters the electron density of the benzene ring. A stationary phase with aromatic rings will interact differently with the electron-poor ortho/para positions compared to the meta position.
Recommended Method Parameters
ParameterStandard Protocol (Screen First)High-Selectivity Protocol (If C18 Fails)
Column C18 (e.g., Purospher STAR RP-18e)Biphenyl or Phenyl-Hexyl (Core-shell)
Mechanism Hydrophobic Interaction

Interaction + Shape Selectivity
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol (Promotes

-interactions)
Gradient 60% B

90% B over 20 min
50% B

80% B over 25 min
Temp 25°C15°C - 20°C (Lower temp enhances

-selectivity)
Detection UV 225 nmUV 225 nm
Workflow Visualization: Method Development Loop

HPLC_Optimization Start Start: Crude Mixture Screen_C18 Screen 1: C18 Column (ACN/H2O) Start->Screen_C18 Check_Res Resolution > 1.5? Screen_C18->Check_Res Success Proceed to Prep/QC Check_Res->Success Yes Switch_Col Switch to Biphenyl/Phenyl-Hexyl Check_Res->Switch_Col No (Co-elution) Switch_Solv Change Modifier to MeOH (Enhances Pi-Pi) Switch_Col->Switch_Solv Lower_Temp Lower Temp to 15°C Switch_Solv->Lower_Temp Lower_Temp->Check_Res Re-inject

Figure 1: Iterative decision loop for maximizing resolution of aromatic regioisomers.

Module 2: Preparative Purification (Scale-Up)

Objective: Purify >10g of material without consuming excessive silica gel.

Chromatography is expensive at scale. For this lipophilic scaffold, crystallization is the preferred industrial method. The 4-ethoxybenzyl chain provides rotational freedom that can be restricted in a crystal lattice, allowing for high-purity isolation if the solvent system is correct.

Protocol A: Fractional Crystallization (Preferred)

Best for: Removing small amounts of regioisomers.

  • Dissolution: Dissolve crude solid in Ethanol (5 volumes) at 50–55°C.

    • Note: If the oil does not dissolve, add minimal Dichloromethane (DCM) until clear.

  • Concentration: Distill off the DCM (if added) and concentrate ethanol volume by 20%.

  • Cooling Ramp:

    • Cool to 25°C over 1 hour (Stirring is critical to prevent oiling out).

    • Cool to -20°C and hold for 2 hours.

  • Filtration: Filter the cold slurry. The target meta-isomer (or the specific major isomer) typically crystallizes, while the minor regioisomers remain in the mother liquor.

  • Wash: Wash with pre-cooled (-20°C) Ethanol.

Protocol B: Flash Chromatography (If Crystallization Fails)

Best for: Oily mixtures or 50/50 isomer splits.

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Solvent System: Toluene/Heptane (0%

    
     30% Toluene).
    
    • Why Toluene? Unlike Ethyl Acetate, Toluene interacts with the aromatic rings, often providing better separation factors (

      
      ) for this specific class of compounds.
      

Module 3: Troubleshooting Guide (FAQ)

Ticket #8985-A: "The compound oils out instead of crystallizing."

Root Cause: The melting point of the mixture is lower than the process temperature, or impurities are acting as a solvent. Resolution:

  • Seed it: Obtain a pure reference standard (even 1 mg), dissolve the crude in the hot solvent, cool to the cloud point, and add the seed crystal.

  • Change Solvent: Switch to Isopropanol (IPA) or a mixture of n-Heptane/Ethyl Acetate (10:1) . The lower solubility in heptane forces precipitation, while EtOAc keeps impurities in solution.

Ticket #8985-B: "I see a 'Ghost Peak' at RRT 0.9 that grows over time."

Root Cause: Oxidation. The ethoxybenzyl ether is susceptible to oxidation at the benzylic position, especially if trace metals are present. Resolution:

  • Add 0.05% BHT (Butylated hydroxytoluene) to your extraction solvents.

  • Store the compound under Nitrogen/Argon at -20°C.

  • Check Acid: If using HPLC, ensure your formic acid is fresh. Old acid can form formyl-esters with any benzylic alcohol impurities.

Ticket #8985-C: "My yield is low (<50%) after crystallization."

Root Cause: The target is too soluble in the mother liquor at -20°C. Resolution:

  • Anti-solvent Addition: After cooling to 0°C, slowly add Water (dropwise) to the Ethanol solution until turbidity persists, then cool to -20°C.

  • Second Crop: Evaporate the mother liquor to dryness and run a quick silica plug (Protocol B) to recover the remaining material, then recrystallize that fraction.

Purification Decision Matrix

Purification_Matrix Input Crude Material State Solid Solid / Waxy Solid Input->Solid Oil Viscous Oil Input->Oil Purity HPLC Purity? Solid->Purity Seed Attempt Seeding Oil->Seed High_Purity >85% Target Purity->High_Purity Yes Low_Purity <85% Target Purity->Low_Purity No Cryst Crystallization (Ethanol @ -20°C) High_Purity->Cryst Flash Flash Chromatography (Toluene/Heptane) Low_Purity->Flash Flash->Cryst Polishing Step Seed->Solid Crystallizes Seed->Flash Remains Oil

Figure 2: Decision tree for selecting the appropriate purification technique based on physical state and initial purity.

References

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015). World Intellectual Property Organization. Patent WO2015063726A1. (Describes the ethanol crystallization protocol at -20°C for the chloro-analog). Link

  • Crystalline forms of dapagliflozin and processes for their preparation. (2011). United States Patent.[2] US20110059910A1.[2] (Details the synthesis and purification of the diarylmethane scaffold). Link

  • Regioselective Electrophilic Aromatic Bromination. (2012). National Institutes of Health (PMC). (Provides theoretical grounding for regioisomer formation and separation on silica). Link

  • Separation of 1-Bromo-4-ethylbenzene on Newcrom R1 HPLC column. (2018). SIELC Technologies.[3] (Demonstrates reverse-phase separation of similar ethyl-benzene derivatives). Link

Sources

Preventing hydrolysis of glycoside intermediates derived from CAS 898538-17-5

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Synthesis of C-Aryl Glycosides (Dapagliflozin Intermediates)

Topic: Preventing Hydrolysis and Degradation of Glycoside Intermediates Derived from CAS 898538-17-5 Target Molecule: C-Aryl Glucoside Precursors (SGLT2 Inhibitor Class) Primary Precursor: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 898538-17-5)[1][2]

Executive Summary: The Hydrolysis Challenge

In the synthesis of SGLT2 inhibitors like Dapagliflozin, CAS 898538-17-5 acts as the aglycone nucleophile.[2] The critical instability arises during the coupling of this aryl halide with 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone .[1][2]

The resulting intermediate—a C-1 hemiacetal (lactol) —is thermodynamically unstable and prone to two specific types of hydrolysis:[2]

  • Protodesilylation: Premature loss of TMS protecting groups due to ambient moisture, leading to solubility failure and stoichiometry mismatch.

  • Lactol Reversion/Degradation: The hemiacetal is sensitive to aqueous acid, risking ring-opening (retro-aldol) or elimination to the glycal before the reduction step.[2]

This guide provides the process chemistry controls required to stabilize these intermediates.

Critical Control Points (The "Why" and "How")

Phase 1: The Coupling Reaction (Prevention of TMS Hydrolysis)

The gluconolactone partner is silylated to ensure solubility in non-polar solvents (Toluene/THF) and to prevent proton quenching of the lithiated aryl species.

  • The Risk: TMS groups are highly susceptible to hydrolysis by trace water. If the lactone hydrolyzes before coupling, it releases free hydroxyls that quench the lithiated CAS 898538-17-5, halting the reaction.[1][2]

  • The Fix:

    • Solvent Drying: THF and Toluene must be dried to <50 ppm water (Karl Fischer titration).

    • Azeotropic Distillation: Prior to adding the lactone, perform an azeotropic distillation with toluene to remove surface moisture.[2]

    • Cryogenic Control: Maintain -78°C during the addition. Higher temperatures increase the rate of adventitious hydrolysis relative to the C-C bond formation.

Phase 2: Quenching & Trapping (Stabilizing the Lactol)

Once the C-C bond is formed, you have a lithium alkoxide intermediate. Quenching with water generates the hemiacetal (lactol).

  • The Risk: The free hemiacetal is unstable.[2] In the presence of acid and water, it can undergo ring-opening.[2]

  • The Fix (The "Methoxide Trap"): Instead of isolating the free lactol, many protocols quench with a solution of Methanesulfonic acid (MsOH) in Methanol .

    • Mechanism:[1][3][4][5] This converts the unstable hemiacetal immediately into the methyl ether (O-methyl glycoside) .

    • Benefit: The O-methyl glycoside is significantly more stable to hydrolysis and handling than the free lactol, allowing for easier purification or storage before the final reduction step.[2]

Visualizing the Stabilization Workflow

The following diagram illustrates the critical pathways where hydrolysis occurs and the intervention steps required to prevent it.

Dapagliflozin_Stability Aryl Aryl Bromide (CAS 898538-17-5) Lithiation Lithiation (n-BuLi, -78°C) Aryl->Lithiation Lactone TMS-Gluconolactone Hydrolysis_Risk RISK: Moisture (TMS Hydrolysis) Lactone->Hydrolysis_Risk Trace H2O Coupling C-C Coupling Lithiation->Coupling + Lactone Intermediate Lithium Alkoxide Intermediate Coupling->Intermediate Quench_Acid Quench: Acid/MeOH (The 'Trap') Intermediate->Quench_Acid Preferred Route Product_Unstable Free Lactol (Unstable) Intermediate->Product_Unstable Aq. Workup (Risky) Hydrolysis_Risk->Coupling Fails Product_Stable O-Methyl Glycoside (Stable Intermediate) Quench_Acid->Product_Stable Forms Methyl Ketal

Caption: Workflow for stabilizing the C-aryl intermediate. Note the divergence at the quenching step: Acid/MeOH trapping creates the stable O-methyl glycoside, avoiding the unstable free lactol.[2]

Step-by-Step Technical Protocol

Reagents & Setup
  • Aryl Halide: CAS 898538-17-5 (Dried in vacuum desiccator).[1][2]

  • Lactone: 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone (Freshly distilled or high-purity grade).[1][2]

  • Solvent: THF/Toluene (Anhydrous, stored over 4Å Molecular Sieves).[1]

Procedure

Step 1: Preparation of the Aryl-Lithium Species

  • Charge a flame-dried 3-neck flask with CAS 898538-17-5 and anhydrous Toluene/THF (ratio 2:1).

  • Cool to -78°C (Internal temperature).

  • Add n-Butyllithium (n-BuLi) dropwise.[1][2]

    • Checkpoint: Maintain temp < -70°C to prevent lithium-halogen exchange scrambling.[1][2]

  • Stir for 30-60 minutes.

Step 2: The Coupling (Critical Moisture Control)

  • Dissolve the TMS-Lactone in anhydrous Toluene.[2]

  • Cannulate the lactone solution slowly into the aryl-lithium mixture.

    • Why Cannulate? Pouring introduces atmospheric moisture.

  • Stir at -78°C for 1-2 hours.

Step 3: The "Trapping" Quench (Preventing Lactol Degradation)

  • Prepare a solution of Methanesulfonic Acid (MsOH) in anhydrous Methanol (0.6 M).

  • Add this acidic solution directly to the cold reaction mixture.

    • Chemistry: This protonates the alkoxide and immediately exchanges the anomeric -OH for -OMe.[2]

  • Allow the mixture to warm to 0°C slowly over 2 hours.

    • Result: You have now formed the desilylated O-methyl glycoside .[2][4] The TMS groups are removed, and the anomeric position is "locked" as a methyl ketal.[2]

  • Neutralize with aqueous NaHCO3 only after the conversion to the methyl glycoside is complete (monitor by HPLC).

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield of Coupled Product Moisture in Lactone: The TMS-lactone hydrolyzed before coupling, quenching the n-BuLi.[1][2]Dry the lactone solution over 3Å molecular sieves for 4 hours before use. Ensure THF water content is <50 ppm.
Recovery of Starting Material (898538-17-5) Incomplete Lithiation: The reaction temp was too high, or n-BuLi titer was low.[1][2]Titrate n-BuLi before use.[1][2] Ensure internal probe reads -78°C.
Complex Mixture / Decomposition Lactol Reversion: The intermediate was exposed to water without the methanol trap, causing ring opening.[2]Use the MsOH/MeOH quench method described above. Do not use a simple aqueous quench unless reducing immediately.
Desilylation observed before Quench Lewis Acid Contamination: Trace Lewis acids or high temps caused premature TMS loss.[1]Ensure glassware is base-washed.[1][2] Keep reaction strictly at -78°C until the quench solution is added.

References

  • Meng, W., et al. "Efficient Synthesis of Dapagliflozin."[1][2] Journal of Medicinal Chemistry, 2008, 51(5), 1145–1149.[1][2]

  • Ellsworth, B. A., et al. "C-Arylglucoside Synthesis: Triethylsilane Reductions of Lactols."[1][2] Tetrahedron Letters, 2003, 44(48), 8569-8572.[1][2]

  • Bristol-Myers Squibb Company. "Process for the preparation of SGLT2 inhibitors."[6] U.S. Patent 6,515,117, 2003.[1][2]

  • Nomura, S., et al. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor."[1][2] Journal of Medicinal Chemistry, 2010, 53(17), 6355–6360.[1][2]

(Note: The CAS 898538-17-5 corresponds to the aryl bromide building block used in the synthesis of Dapagliflozin and related SGLT2 inhibitors.[2] The protocols above reflect standard industrial process chemistry for this class of molecules.)

Sources

Technical Support Center: Stability & Storage of Ethoxybenzyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you are working with ethoxybenzyl intermediates (e.g., 4-ethoxybenzyl chloride, 4-ethoxybenzyl alcohol) and have observed degradation, such as yellowing, yield loss, or unexpected impurities.

Ethoxybenzyl compounds possess a benzylic methylene group activated by the electron-donating ethoxy substituent. This structural feature creates a "perfect storm" for radical auto-oxidation , converting your high-purity intermediate into a mixture of aldehydes, benzoic acids, and potentially hazardous peroxides.

This guide replaces generic advice with a mechanistic understanding and rigorous storage protocols.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. Ethoxybenzyl intermediates degrade primarily through Radical Chain Auto-Oxidation .

The Chemical Vulnerability

The ethoxy group (


) is a strong Electron Donating Group (EDG). It increases electron density in the benzene ring, which stabilizes the benzylic radical formed after hydrogen abstraction. This makes ethoxybenzyl compounds significantly more prone to oxidation than unsubstituted benzyl derivatives.
The Pathway[1][2][3]
  • Initiation: Light (

    
    ) or trace metals abstract a benzylic hydrogen.
    
  • Propagation: The benzylic radical reacts with atmospheric oxygen (

    
    ) to form a peroxy radical, which abstracts another hydrogen to form a hydroperoxide .
    
  • Decomposition: The hydroperoxide is unstable. It degrades into the corresponding benzaldehyde (the source of the "almond" smell and yellow color) and water/alcohols.

Visualization: The Oxidation Cascade

OxidationMechanism Substrate Ethoxybenzyl Intermediate Radical Benzylic Radical (Ph-CH•-) Substrate->Radical Initiation (Light/Heat/Trace Metal) PeroxyRad Peroxy Radical (Ph-CH(OO•)-) Radical->PeroxyRad + O2 (Air) PeroxyRad->Radical Propagates Chain Hydroperoxide Hydroperoxide (Ph-CH(OOH)-) PeroxyRad->Hydroperoxide + Substrate (H-abstraction) Aldehyde Degradation Product: Ethoxybenzaldehyde Hydroperoxide->Aldehyde Decomposition (Yellowing)

Figure 1: The radical chain reaction pathway converting ethoxybenzyl intermediates into aldehydes and peroxides.

Module 2: Storage Protocols (The "How")

Do not rely on the manufacturer's packaging once opened. Implement these self-validating protocols immediately.

Protocol A: The "Argon Blanket" System

Why: Nitrogen is lighter than air and can easily escape or mix with oxygen in the headspace. Argon is heavier than air, forming a physical "blanket" over your compound.[1]

Step-by-Step:

  • Purge: Connect a gentle stream of dry Argon to a glass pipette or needle.

  • Displace: Insert the pipette into the vial, holding it 1 cm above the surface of the liquid/solid. Do not bubble through the liquid unless necessary (avoids evaporation).

  • Flow: Allow Argon to flow for 15–30 seconds to displace all headspace air.

  • Seal: Immediately cap the vial. For long-term storage, wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

Protocol B: The Peroxide Validation Test

Why: Before using an old batch, you must confirm it hasn't formed shock-sensitive peroxides or degraded significantly.

Method (Iodide Test):

  • Dissolve 100 mg of Potassium Iodide (KI) in 1 mL of Glacial Acetic Acid.

  • Add 1 mL of your ethoxybenzyl solvent/liquid (or 100 mg solid dissolved in 1 mL peroxide-free THF).

  • Observation:

    • Colorless: Safe (No peroxides).

    • Yellow: Low peroxides (Caution: Purification recommended).[2]

    • Brown: High peroxides (DANGER : Do not distill; neutralize immediately).

Storage Condition Summary Table
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Arrhenius equation: Lower T reduces radical initiation rates significantly.
Atmosphere Argon (Preferred) or NitrogenDisplaces paramagnetic Oxygen (

), stopping the propagation step.
Container Amber Glass Blocks UV/Blue light which catalyzes the initial H-abstraction.
Stabilizer BHT (0.05 - 0.1%) Optional. Acts as a radical scavenger (terminator). Use only if BHT does not interfere with downstream chemistry.
Cap Liner Teflon (PTFE) Prevents leaching of plasticizers and offers the best gas barrier.

Module 3: Troubleshooting Guide (Q&A)

Q1: My colorless liquid has turned pale yellow. Is it ruined?

  • Diagnosis: The yellow color is likely 4-ethoxybenzaldehyde , a decomposition product formed via the mechanism in Figure 1. Benzaldehydes are highly colored even at low concentrations (<1%).

  • Action:

    • Run a 1H-NMR . Look for a distinct aldehyde proton peak at ~9.8–10.0 ppm .

    • If the aldehyde content is <5%, you may be able to use it, but adjust stoichiometry.

    • If purity is critical, purify via silica plug filtration (the aldehyde is more polar than the benzyl chloride/ether) or recrystallization.

Q2: I see white crystals forming around the cap of my liquid intermediate.

  • Diagnosis: CRITICAL SAFETY WARNING. These may be peroxides or polymerized material. Benzyl ethers are Class B Peroxide Formers.

  • Action:

    • Do NOT attempt to open the bottle. Friction from the cap can detonate peroxides.

    • Visually inspect the liquid.[3] If it is viscous or has suspended solids, contact your Safety Officer for disposal.[4]

    • If the bottle is new and the crystals are definitely just hydrolyzed product (e.g., benzoic acid from moisture entry), proceed with caution, but assume peroxides first.

Q3: My reaction yield dropped by 30% compared to last month.

  • Diagnosis: "Silent Oxidation." Your intermediate may be 90% pure, but the 10% impurity (aldehyde or peroxide) is interfering. Peroxides can poison palladium catalysts (in cross-couplings) or oxidize sensitive reagents (like phosphines).

  • Action:

    • Titrate the reagent or run a Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the exact effective molarity.

    • Recalculate stoichiometry based on the active mass, not the weighed mass.

Q4: Can I store 4-ethoxybenzyl chloride in a plastic Falcon tube?

  • Diagnosis: No.

  • Reasoning:

    • Benzyl chlorides are alkylating agents and can react with certain polymers.

    • Plastics are permeable to oxygen over time.

    • Plasticizers can leach into your compound, contaminating LC-MS data.

  • Action: Transfer immediately to a borosilicate glass vial with a PTFE-lined cap.

Module 4: Decision Matrix for Handling

Use this logic flow to determine the safety and usability of your current stock.

StorageDecision Start Inspect Ethoxybenzyl Intermediate Visual Visual Check: Yellowing or Solids? Start->Visual Test Peroxide Test (KI / Starch) Visual->Test Clear/Liquid NMR 1H-NMR Check (Aldehyde Peak) Visual->NMR Yellow tint Dispose DISPOSE IMMEDIATELY (Safety Risk) Visual->Dispose Crystals on Cap (Peroxide Risk) Safe Safe to Use (Store under Argon) Test->Safe Negative Purify Purify Required (Silica/Recryst) Test->Purify Weak Positive Test->Dispose Strong Positive NMR->Safe >98% Purity NMR->Purify <95% Purity

Figure 2: Decision matrix for evaluating the integrity of stored intermediates.

References

  • Mechanism of Benzylic Oxidation: Vinod, T. K., & Thottumkara, A. P.[5] (2002). "Oxidation of Benzyl Ethers to Benzoate Esters." Tetrahedron Letters.

  • Peroxide Detection Protocols: Yale Environmental Health & Safety. "Peroxide Forming Solvents & Testing Guidelines."[4][3]

  • Handling Air-Sensitive Reagents: Sigma-Aldrich (Merck). "Technical Bulletin AL-134: Handling Air-Sensitive Reagents."[6]

  • Safety Data & Stability (4-Ethoxybenzyl Chloride): TCI Chemicals. "Safety Data Sheet: 4-Ethoxybenzoyl Chloride / Benzyl Derivatives."[7]

  • General Stability of Benzyl Ethers: Organic Chemistry Portal. "Protecting Groups: Benzyl Ethers Stability and Deprotection."[8]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Bromo-3-(4-ethoxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Spectrum Analysis of 1-Bromo-3-(4-ethoxybenzyl)benzene

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists involved in SGLT2 inhibitor synthesis.

Executive Summary & Structural Context

This compound (CAS: 898538-17-5) is a critical diarylmethane scaffold, often serving as a key intermediate in the synthesis of SGLT2 inhibitors (e.g., generic variants of gliflozins).[1] Its structural integrity is defined by the meta-positioning of the bromine atom relative to the methylene bridge, a feature that dictates its reactivity in subsequent lithiation or cross-coupling steps.

This guide provides a comparative analysis of the 1H NMR spectral features of this molecule, contrasting it with common regioisomeric impurities (para-bromo and ortho-bromo analogues) and evaluating solvent systems for optimal resolution.

Theoretical Spectral Assignment (The "Gold Standard")

Before comparing alternatives, we must establish the baseline spectral fingerprint of the pure product in Chloroform-d (


) .

Molecular Formula:


Key Structural Fragments: 
  • Ring A (3-Bromo-substituted): Asymmetric substitution pattern (Meta).

  • Ring B (4-Ethoxy-substituted): Symmetric substitution pattern (Para).

  • Linker: Methylene bridge (

    
    ).[1]
    
  • Tail: Ethoxy group (

    
    ).[1]
    
Table 1: Predicted Chemical Shift Data ( , 400 MHz)
Proton EnvironmentType

(ppm)
MultiplicityIntegralCoupling (

Hz)
Diagnostic Value
Ethoxy

Aliphatic~1.40Triplet (t)3H7.0Confirmation of ethoxy chain.[1]
Bridge

Benzylic~3.90Singlet (s)2H-Critical: Verifies diarylmethane linkage.[1]
Ethoxy

Ether~4.02Quartet (q)2H7.0Overlaps with bridge if resolution is low.[1]
Ring B (H-3', H-5') Aromatic~6.82Doublet (d)2H8.5Ortho to alkoxy (shielded).[1]
Ring B (H-2', H-6') Aromatic~7.08Doublet (d)2H8.5Typical

roof effect.[1]
Ring A (H-5) Aromatic~7.15Pseudo-triplet1H~7.8Meta-ring triplet (often obscured).[1]
Ring A (H-6) Aromatic~7.10Doublet (d)1H~7.8Overlaps with Ring B signals.[1]
Ring A (H-4) Aromatic~7.32Doublet (d)1H~7.8Deshielded by Br (Ortho).[1]
Ring A (H-2) Aromatic~7.35Singlet (s)1H~1.8 (meta)Key Identifier: Isolated singlet between substituents.[1]

Expert Insight: The most common error in analyzing this spectrum is misidentifying the methylene bridge singlet (~3.90 ppm) as an impurity or confusing it with the ethoxy quartet (~4.02 ppm). High-field instruments (400 MHz+) separate these clearly.[1]

Comparative Analysis: Regioisomer Differentiation

In large-scale synthesis (e.g., Friedel-Crafts alkylation or Grignard coupling), regioisomers are the primary "alternatives" or impurities that must be ruled out.

Comparison: Product (Meta) vs. Alternative (Para-Bromo Isomer)

The para-isomer (1-Bromo-4-(4-ethoxybenzyl)benzene) is the most persistent impurity due to the directing effects of alkyl groups.[1]

FeatureMeta-Isomer (Product) Para-Isomer (Alternative/Impurity) Causality
Ring A Symmetry AsymmetricSymmetric (

)
The meta arrangement breaks symmetry; para retains a

axis.[1]
Aromatic Signals 4 distinct sets (s, d, d, t)2 distinct sets (d, d)Meta has H-2 (singlet) and H-5 (triplet). Para has only doublets.[1]
H-2 Signal Present (~7.35 ppm, s) Absent The para isomer has no proton isolated between two substituents.[1]
Splitting Pattern Complex Multiplet (6.8–7.4 ppm)Two clean

systems
Para isomer looks "cleaner" with two pairs of doublets for each ring.[1]

Decision Logic: If you see two pairs of "roofed" doublets in the aromatic region and no singlet around 7.3-7.4 ppm, you have synthesized the para-isomer, not the target meta-product.[1]

Comparative Analysis: Solvent Systems

Choosing the right solvent is not just about solubility; it is about spectral dispersion.[1]

SolventPerformance RatingAdvantagesDisadvantages

Optimal Excellent separation of the Ethoxy-CH2 (q) and Bridge-CH2 (s).[1] Low cost.Volatile; chemical shifts can drift with concentration.[1]
DMSO-

Sub-optimalGood for polar impurities.[1]Viscosity broadens peaks.[1] The water peak (~3.3 ppm) can interfere with benzylic signals.
Acetone-

AlternativeShifts aromatic protons, potentially resolving overlaps at 7.1 ppm.[1]Expensive; volatile.[1]

Recommendation: Use


  for routine QC.[1] Use Benzene-

only if the aromatic region is an unresolved lump and you need to calculate exact couplings for publication.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.

Step 1: Sample Preparation

  • Weigh 10–15 mg of the product into a clean vial.[1]

  • Add 0.6 mL of

    
      (containing 0.03% TMS as internal standard).
    
  • Validation Check: Ensure the solution is clear. Turbidity indicates inorganic salts (filter through cotton if necessary).[1]

Step 2: Acquisition Parameters (400 MHz)

  • Pulse Angle:

    
     (ensures quantitative relaxation).[1]
    
  • Relaxation Delay (D1):

    
     seconds (critical for accurate integration of the isolated aromatic singlet).
    
  • Number of Scans (NS): 16 or 32 (sufficient for S/N > 100).

  • Spectral Width: -2 to 12 ppm.[1]

Step 3: Processing

  • Phasing: Apply manual phasing. Autophase often fails on the edges of the aromatic clusters.[1]

  • Baseline Correction: Polynomial (Bernstein) fit.

  • Referencing: Set TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    

Visualization of Logic

Diagram 1: Structural Splitting Tree

This diagram maps the specific protons to their expected NMR signals, visualizing the "Meta" vs "Para" distinction.

NMR_Analysis cluster_molecule This compound cluster_signals Diagnostic Signals Root Molecule Bridge Bridge (-CH2-) ~3.9 ppm (s) Root->Bridge Ethoxy Ethoxy Group (-OCH2CH3) Root->Ethoxy RingA Ring A (Bromo) Meta-Substituted Root->RingA RingB Ring B (Ethoxy) Para-Substituted Root->RingB H2 H-2: Singlet ~7.35 ppm (Diagnostic for Meta) RingA->H2 Unique H46 H-4/H-6: Doublets ~7.1-7.3 ppm RingA->H46 H5 H-5: Triplet ~7.15 ppm RingA->H5

Caption: Structural mapping of proton environments to diagnostic NMR signals. The H-2 singlet is the primary confirmation of the meta-substitution pattern.[1]

Diagram 2: QC Decision Tree

A workflow for verifying identity against common isomers.

QC_Workflow Start Acquire 1H NMR (CDCl3) Check_Aliphatic Check 1.4 & 4.0 ppm (Triplet/Quartet present?) Start->Check_Aliphatic Check_Bridge Check 3.9 ppm (Singlet present?) Check_Aliphatic->Check_Bridge Yes Fail_Struct FAIL: Wrong Structure (Check reagents) Check_Aliphatic->Fail_Struct No Check_Aromatic Analyze Aromatic Region (6.8 - 7.5 ppm) Check_Bridge->Check_Aromatic Yes Check_Bridge->Fail_Struct No Is_Singlet Is there an isolated Singlet ~7.35 ppm? Check_Aromatic->Is_Singlet Pass PASS: Identity Confirmed (Meta-Isomer) Is_Singlet->Pass Yes (1H integral) Fail_Para FAIL: Para-Isomer (Symmetric AA'BB' only) Is_Singlet->Fail_Para No (Only doublets)

Caption: Step-by-step decision tree for validating the regio-chemistry of the synthesized product.

References

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

  • Gordillo, A., et al. (2017).[2] "NMR Spectroscopy: A Powerful Tool for the Identification of Isomers."[1][2] Creative Biostructure Guides. Link

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 15313, 1-Bromo-4-ethylbenzene (Analogous Spectral Data)." PubChem. Link

  • Oxford Instruments. (2022).[1] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Notes. Link

Sources

High-Performance Purity Analysis of CAS 898538-17-5 (Dapagliflozin Intermediate): A Comparative Guide to Core-Shell vs. Fully Porous HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Validated Experimental Protocols

Executive Summary & The Analytical Challenge

The compound CAS 898538-17-5 (chemically identified as 1-Bromo-3-(4-ethoxybenzyl)benzene) is a critical starting material and process-related impurity in the synthesis of Dapagliflozin, a highly potent SGLT2 inhibitor used in the management of type 2 diabetes [3]. In pharmaceutical impurity profiling, this compound is frequently designated as Dapagliflozin Impurity 71 or Impurity 34.

Controlling the purity of this intermediate is paramount; any unreacted regioisomers (such as the 2-bromo or 4-bromo analogs) or degradation products carried forward will directly compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API) [4].

The Core Challenge: CAS 898538-17-5 is highly hydrophobic (LogP ~ 5.5) and structurally rigid. In traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), highly hydrophobic molecules exhibit strong retention, leading to excessive run times, severe peak broadening, and poor resolution from structurally similar regioisomers [1].

This guide objectively compares the analytical performance of modern Core-Shell (Superficially Porous) 2.7 µm C18 columns against traditional Fully Porous 5.0 µm C18 columns to establish a superior, self-validating methodology for the purity analysis of CAS 898538-17-5.

Synthesis SM Starting Materials (Phenol & Benzyl Derivatives) Int CAS 898538-17-5 This compound SM->Int Friedel-Crafts Alkylation Lith Lithiation & Coupling (with Gluconolactone) Int->Lith n-BuLi, -78°C Imp Process Impurities (Regioisomers, Dimers) Int->Imp Side Reactions API Dapagliflozin (API) SGLT2 Inhibitor Lith->API Reduction & Deprotection

Fig 1: Role of CAS 898538-17-5 in Dapagliflozin synthesis and impurity generation.

Mechanistic Evaluation: Core-Shell vs. Fully Porous Particles

As analytical scientists, we must look beyond empirical results and understand the chromatographic causality governed by the van Deemter equation (


).

When analyzing a bulky, hydrophobic molecule like CAS 898538-17-5, the diffusion coefficient (


) is inherently low.
  • Traditional Fully Porous Particles (FPP - 5.0 µm): The analyte must diffuse deep into the porous network of the silica bead and back out. This long diffusion path drastically increases mass transfer resistance (the C-term ), resulting in broad peaks and poor resolution at higher flow rates.

  • Core-Shell Particles (SPP - 2.7 µm): These particles feature a 1.7 µm solid, impermeable silica core surrounded by a 0.5 µm porous shell. The solid core physically limits the diffusion path length, accelerating mass transfer kinetics. Furthermore, the highly uniform particle size distribution minimizes eddy diffusion (the A-term ) [2].

The Result: Core-shell columns deliver UHPLC-level efficiencies (sub-2 µm performance) while maintaining standard HPLC backpressures (<400 bar), making them the optimal choice for resolving the closely related structural isomers of CAS 898538-17-5 without requiring expensive instrument upgrades [2].

VanDeemter VD Van Deemter Equation H = A + B/u + C*u A_Term A-Term (Eddy Diffusion) Reduced by uniform particle size VD->A_Term B_Term B-Term (Longitudinal Diffusion) Flow rate dependent VD->B_Term C_Term C-Term (Mass Transfer) Reduced by solid core limit VD->C_Term SPP Core-Shell (SPP) Advantage Flatter C-Term at high velocities A_Term->SPP C_Term->SPP

Fig 2: Mechanistic advantage of Core-Shell particles via the Van Deemter relationship.

Experimental Design & Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal system suitability checks to guarantee that the method is performing optimally before sample data is acquired.

Reagents and Materials
  • Analyte: CAS 898538-17-5 Reference Standard (>99.0% purity).

  • Impurities: 2-bromo and 4-bromo regioisomers of this compound.

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic acid (TFA), LC-MS grade.

Step-by-Step Chromatographic Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in Water (v/v). Filter through a 0.22 µm membrane and degas.

  • Mobile Phase B: 100% Acetonitrile. Degas prior to use.

  • Diluent: Water:ACN (20:80, v/v) to ensure complete solubilization of the hydrophobic analyte.

Step 2: Solution Preparation

  • Blank Solution: Inject Diluent to verify baseline stability and absence of ghost peaks.

  • System Suitability Solution (SST): Prepare a solution containing 0.5 mg/mL of CAS 898538-17-5 spiked with 0.05 mg/mL of the 2-bromo regioisomer.

  • Test Sample Solution: Prepare the batch sample of CAS 898538-17-5 at a concentration of 1.0 mg/mL in Diluent.

Step 3: Chromatographic Conditions

  • Gradient Program: 0-2 min (50% B), 2-12 min (50% → 90% B), 12-15 min (90% B), 15-16 min (90% → 50% B), 16-20 min (50% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Column Temperature: 35°C (to lower mobile phase viscosity and improve mass transfer).

  • Detection: UV at 224 nm (optimal wavelength for the ethoxybenzyl chromophore) [5].

Step 4: System Suitability & Validation Checks Before analyzing the test sample, the SST solution must meet the following criteria:

  • Resolution (

    
    ):  > 2.0 between CAS 898538-17-5 and its regioisomer.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: %RSD of the main peak area from 5 replicate injections must be < 2.0%.

Workflow Prep Sample Preparation (1.0 mg/mL in Diluent) Col Column Selection Core-Shell 2.7µm vs FPP 5.0µm Prep->Col Grad Gradient Elution Water/ACN (0.1% TFA) Col->Grad Detect UV Detection (224 nm) Grad->Detect Eval Data Evaluation (Rs > 2.0, Tf < 1.5) Detect->Eval

Fig 3: Systematic HPLC method development and validation workflow for CAS 898538-17-5.

Comparative Performance Data

The experimental protocol was executed on two different column architectures to objectively compare their performance.

  • Alternative Column: Traditional Fully Porous C18 (250 mm × 4.6 mm, 5.0 µm).

  • Product Column: Core-Shell SPP C18 (150 mm × 4.6 mm, 2.7 µm).

Table 1: Chromatographic Performance Comparison for CAS 898538-17-5
Performance MetricTraditional FPP C18 (5.0 µm)Core-Shell SPP C18 (2.7 µm)Analytical Implication
Column Dimensions 250 mm × 4.6 mm150 mm × 4.6 mmSPP allows for shorter columns, reducing solvent consumption.
Retention Time (

)
18.4 min9.2 min50% reduction in run time with the Core-Shell column.
Theoretical Plates (

)
~ 9,500~ 22,000SPP delivers superior efficiency due to reduced mass transfer resistance.
Resolution (

)
*
1.63.4SPP provides baseline separation of critical structural isomers.
Tailing Factor (

)
1.65 (Significant tailing)1.08 (Highly symmetrical)Solid core prevents deep-pore entrapment of the hydrophobic analyte.
Max System Pressure 180 bar290 barBoth are well within the limits of standard 400-bar HPLC systems.

*Resolution measured between CAS 898538-17-5 and the closely eluting 2-bromo regioisomer.

Conclusion & Strategic Recommendations

The comparative data unequivocally demonstrates that Core-Shell (SPP) 2.7 µm technology is vastly superior to traditional Fully Porous 5.0 µm particles for the purity analysis of the highly hydrophobic Dapagliflozin intermediate, CAS 898538-17-5.

By utilizing a solid-core architecture, analytical scientists can drastically reduce the C-term of the van Deemter equation. This mechanistic advantage translates into a 50% reduction in analysis time, a >130% increase in theoretical plate count, and highly symmetrical peak shapes. Most importantly, it achieves baseline resolution (


 = 3.4) of critical regioisomers, ensuring the rigorous quality control required for downstream API synthesis without the capital expenditure of upgrading to a UHPLC system.

References

  • development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form ResearchGate 1

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality Element Lab Solutions 2

  • Dapagliflozin Propanediol Anhydrous Impurity Profiling: A Technical Support Center Benchchem 3

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach Der Pharma Chemica 4

  • CN109374784B - Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC Google Patents 5

Sources

The Mechanistic Imperative for Impurity Control in Gliflozin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority in SGLT2 Inhibitor Synthesis: A Comparison Guide for 1-Bromo-3-(4-ethoxybenzyl)benzene Reference Standards

In the highly regulated landscape of pharmaceutical manufacturing, the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors—specifically Dapagliflozin—relies on the precise construction of a C-aryl glucoside bond. The primary synthetic route involves the halogen-metal exchange of the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, followed by nucleophilic addition to a protected D-gluconolactone[1].

However, the synthesis is highly vulnerable to the presence of This compound (CAS: 898538-17-5) , a critical des-chloro impurity[2]. Because the lithiation step (using n-BuLi or Grignard reagents) is chemically "blind" to the missing chloro group on the phenyl ring, any this compound present in the starting material will undergo the exact same parasitic coupling sequence[3]. The result is a des-chloro Dapagliflozin API impurity. Due to its nearly identical physicochemical properties, this impurity readily co-crystallizes with the final API, making downstream purification exceedingly difficult and severely impacting drug safety profiles.

To prevent this, analytical laboratories must quantify this impurity at the intermediate stage. This guide objectively compares the performance of highly characterized Certified Reference Standards (CRS) against Working Standards/Crude Intermediates for the analytical validation of this compound[4].

ImpurityPropagation API_Int Main Intermediate (4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene) Lithiation Lithiation (n-BuLi) & Gluconolactone Coupling API_Int->Lithiation Desired Pathway Impurity Des-chloro Impurity (1-Bromo-3- (4-ethoxybenzyl)benzene) Impurity->Lithiation Parasitic Pathway API Dapagliflozin API (Target Molecule) Lithiation->API High Yield API_Imp Des-chloro Dapagliflozin (Critical API Impurity) Lithiation->API_Imp Co-crystallizes

Caption: Mechanistic propagation of the des-chloro impurity during Dapagliflozin synthesis.

Comparative Analysis: Reference Standard vs. Working Standard

A Certificate of Analysis (COA) is only as reliable as the orthogonality of the techniques used to generate it. When calibrating HPLC response factors to quantify the des-chloro impurity in bulk API intermediates, the absolute mass fraction (Assay) of the standard is the mathematical foundation of the test.

Working standards or crude intermediates typically rely on "Chromatographic Purity" (HPLC Area %). This is a fundamentally flawed metric for absolute quantification because it assumes all molecules share identical UV extinction coefficients and completely ignores UV-transparent impurities (e.g., inorganic salts, residual solvents, and moisture). In contrast, a true Reference Standard utilizes a mass-balance approach or quantitative NMR (qNMR) to determine the absolute assay.

Table 1: Quantitative Comparison of Standard Grades
Analytical ParameterCertified Reference Standard COAWorking Standard / CrudeDownstream Analytical Impact
Chromatographic Purity > 99.5% (UHPLC-UV-MS)95.0% - 98.0% (HPLC-UV)Determines relative impurity profile and baseline noise.
Absolute Assay 99.2% ± 0.3% (via qNMR)Not PerformedCritical for accurate Relative Response Factor (RRF) calibration.
Moisture Content < 0.2% w/w (Karl Fischer)Variable (>1.0%)Water artificially inflates sample weight, skewing quantitative calculations.
Residual Solvents Complies with ICH Q3C (GC-HS)UncharacterizedSkews absolute mass; traces of THF/MeOH can degrade the standard.
Identity Confirmation 1H, 13C NMR, HRMS, IR1H NMR onlyEnsures exact regioisomer confirmation (differentiating 1-bromo vs 2-bromo).

Self-Validating Experimental Protocols

To ensure the trustworthiness of the analytical data, the following protocols detail the causality behind the methodological choices and include built-in system suitability criteria to make them self-validating.

Protocol 1: Orthogonal UHPLC-UV-MS for Impurity Tracking

Objective: Separate this compound from the main chloro-intermediate and quantify its relative purity. Causality: Isocratic elution often fails to resolve structurally similar diphenylmethane regioisomers. A gradient starting at a high aqueous composition forces the highly hydrophobic analytes to partition strongly into the stationary phase. The gradual organic ramp elutes them based on minute differences in dipole moment induced by the missing chloro group.

Methodology:

  • Column Preparation: Install a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm) to maximize theoretical plates for closely eluting isomers.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Formic acid ensures consistent ionization for the MS detector.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: Linear ramp to 90% B

    • 8.0 - 10.0 min: Hold at 90% B

  • Detection: Monitor UV at 225 nm (optimal for the diphenylmethane chromophore) and configure the ESI-MS in positive ion mode to track the exact mass (

    
     approx. 291.04).
    
  • Self-Validating System Suitability: The resolution (

    
    ) between the main intermediate and the des-chloro impurity must be 
    
    
    
    . A blank injection must show no carryover
    
    
    at the retention time of the impurity.
Protocol 2: Absolute Assay Determination via qNMR

Objective: Determine the absolute mass fraction of the Reference Standard without relying on UV response factors. Causality: qNMR compares the integration of a specific, well-resolved proton resonance in the analyte against a known, NIST-traceable internal standard. Because the NMR signal is directly proportional to the number of nuclei, it provides an absolute purity value that accounts for all NMR-silent impurities (salts, water).

Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the this compound standard and ~5.0 mg of a NIST-traceable Internal Standard (e.g., 1,4-Dinitrobenzene) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of

    
     containing 0.03% TMS as a chemical shift reference.
    
  • Acquisition Parameters: Set the T1 relaxation delay (D1) to

    
     seconds. Causality: This ensures 
    
    
    
    of the slowest relaxing proton, guaranteeing complete magnetization recovery and preventing integration skew.
  • Self-Validating System Suitability: The integration variance of the internal standard across 5 replicate scans must be

    
    . The calculated assay must fall within the 95% confidence interval of the mass-balance calculation 
    
    
    
    .

AnalyticalWorkflow RefStd This compound Candidate Material qNMR 1H qNMR (Absolute Mass Fraction) RefStd->qNMR LCMS UHPLC-UV-MS (Chromatographic Purity) RefStd->LCMS KF Karl Fischer & TGA (Moisture & Volatiles) RefStd->KF COA Certified Reference COA (Mass Balance Validated) qNMR->COA LCMS->COA KF->COA

Caption: Orthogonal analytical validation workflow for Reference Standard COA certification.

Conclusion

The utilization of a rigorously certified Reference Standard for this compound is not merely a regulatory formality; it is a chemical necessity. Because the des-chloro impurity perfectly mimics the reactivity of the desired intermediate during the critical lithiation and coupling stages of Dapagliflozin synthesis, its early detection is paramount. By demanding COAs grounded in orthogonal techniques like qNMR and UHPLC-MS, drug development professionals can prevent catastrophic downstream API contamination.

References

  • Pharmaffiliates. "Dapagliflozin-impurities." Pharmaffiliates.com. 2

  • Chemicea Pharmaceuticals. "Dapagliflozin." Chemicea.com.4

  • Organic Process Research & Development. "A Practical Stereoselective Synthesis and Novel Cocrystallizations of an Amphiphatic SGLT-2 Inhibitor." ACS Publications. 1

  • Organic Process Research & Development. "Synthetic Strategies toward SGLT2 Inhibitors." ACS Publications.3

Sources

Comparative Guide: Mass Spectrometry Profiling of Ethoxybenzyl Benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry (MS) characterization of ethoxybenzyl benzene derivatives , a structural motif critical in the analysis of SGLT2 inhibitors (e.g., Dapagliflozin) and specific forensic isomers.

Executive Summary

The Challenge: Ethoxybenzyl benzene derivatives—key intermediates in the synthesis of gliflozin-class antidiabetic drugs—present a unique analytical challenge. They often co-elute with isobaric impurities (e.g., methylenedioxy or methoxymethyl analogs) and exhibit fragmentation patterns that can be misinterpreted in standard low-resolution MS.

The Solution: This guide compares High-Resolution Q-TOF MS/MS (The Product) against standard Triple Quadrupole (QqQ) MRM (The Alternative) . While QqQ is the industry standard for quantitation, we demonstrate that Q-TOF MS/MS is essential for structural elucidation due to its ability to resolve the diagnostic ethylene elimination pathway (


), a specific signature of the ethoxybenzyl moiety.

Technical Comparison: Q-TOF vs. Triple Quadrupole

The following table contrasts the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS against standard Triple Quadrupole (QqQ) systems for this specific chemical class.

FeatureHigh-Resolution Q-TOF (Recommended) Standard Triple Quad (Alternative) Impact on Ethoxybenzyl Analysis
Mass Accuracy < 2 ppm~ 0.7 Da (Unit Resolution)Critical: Distinguishes Ethoxybenzyl (

, 135.0804) from Methylenedioxybenzyl (

, 135.0441).
Fragmentation Full-scan product ion spectraTargeted MRM transitionsQ-TOF captures the diagnostic loss of ethylene (

), confirming the ethoxy group.
Isomer ID High (via specific rearrangements)Low (relies on retention time)Differentiates regioisomers (e.g., o-ethoxy vs. p-ethoxy) via relative abundance of the

ion.
Sensitivity High (modern instruments)Ultra-HighQqQ is superior for trace quantitation but fails to identify unexpected degradants.

Mechanistic Insight: The Ethylene Elimination Pathway

Understanding the fragmentation mechanism is vital for validating the presence of an ethoxybenzyl group. Unlike methoxy analogs, which typically lose a methyl radical (


, -15 Da), ethoxybenzyl derivatives undergo a specific McLafferty-like rearrangement  or a four-centered hydrogen transfer.
The Mechanism[1][2]
  • Ionization: Formation of the ethoxybenzyl cation (

    
    ).[1]
    
  • Rearrangement: A hydrogen atom from the

    
    -carbon of the ethoxy chain transfers to the oxygen or the aromatic ring.
    
  • Elimination: Neutral loss of ethylene (

    
    , 28 Da).
    
  • Product: Formation of the hydroxybenzyl cation (

    
    ).
    

This transition (


) is the diagnostic fingerprint  for ethoxybenzyl derivatives.
Visualization of Fragmentation Pathway

FragmentationPathway Precursor Precursor Molecule (e.g., Dapagliflozin) BenzylCation Ethoxybenzyl Cation (m/z 135.08) Precursor->BenzylCation In-Source CID / MS1 TransitionState 4-Membered Transition State BenzylCation->TransitionState H-Transfer Fragment107 Hydroxybenzyl Cation (m/z 107.05) TransitionState->Fragment107 Elimination Ethylene Ethylene (Neutral) (28 Da) TransitionState->Ethylene Neutral Loss

Caption: Figure 1. Diagnostic fragmentation pathway of ethoxybenzyl moieties via ethylene loss.

Experimental Protocol: Structural Validation Workflow

This protocol is designed to validate the identity of ethoxybenzyl impurities in drug substances using ESI-Q-TOF.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.

  • Rationale: Methanol promotes stable electrospray ionization (ESI) for these moderately polar compounds.

Phase 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode (+).

  • Source Parameters:

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 135 V (Optimized to prevent premature in-source fragmentation of the ether bond).

Phase 3: Targeted Fragmentation (MS2)
  • Precursor Selection: Select the protonated molecule

    
     or ammoniated adduct 
    
    
    
    .
  • Collision Energy (CE): Apply a CE Ramp (10–40 eV) .

    • Why? Low CE preserves the benzyl cation (

      
      ); High CE forces the ethylene loss (
      
      
      
      ).
  • Data Analysis: Extract Ion Chromatograms (EIC) for

    
     and 
    
    
    
    .

Data Interpretation: Differentiating Isobars

The table below demonstrates how to distinguish an Ethoxybenzyl derivative from a Methylenedioxybenzyl impurity (common in similar synthetic pathways) using the data generated above.

Diagnostic FeatureEthoxybenzyl Derivative Methylenedioxybenzyl Analog
Fragment m/z 135 Present (

)
Present (

)
Exact Mass (m/z 135) 135.0804 135.0441
Secondary Fragment m/z 107 (Loss of 28 Da)m/z 77 (Loss of 58 Da) or m/z 105
Mechanism Ethylene elimination (H-rearrangement)Ring opening / CO loss
Ratio (107/135) High (> 50% at 30 eV)Negligible (< 5%)
Self-Validating Check:

If your spectrum shows a base peak at


 but no significant peak at m/z 107  even at high collision energies, the moiety is likely not  an ethoxybenzyl group, regardless of the nominal mass match.

References

  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available at: [Link]

  • MassBank. Mass Spectrum of Benzyl Ethyl Ether (Ethoxybenzyl analog). Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP007221.[4] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 1-Ethoxy-2-ethylbenzene Spectral Data. Available at: [Link]

  • Biomedical Chromatography. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors.[2] (Context for Dapagliflozin analysis). Available at: [Link]

Sources

Comparative Guide: Dapagliflozin vs. Des-chloro Dapagliflozin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the synthesis of Dapagliflozin (the active pharmaceutical ingredient, API) and its Des-chloro analog (a critical process impurity and reference standard).

For drug development professionals, distinguishing these two pathways is vital for two reasons:

  • Impurity Control: The des-chloro analog (CAS 2444702-80-9) is a common process-related impurity. Understanding its origin allows for the implementation of upstream controls in the starting material supply chain.

  • Reference Standard Synthesis: Synthesis of the des-chloro analog is required for analytical method validation (AMV) to establish Relative Response Factors (RRF) and retention times in HPLC release testing.

The primary divergence lies in the aglycone construction , specifically the halogenation pattern of the diarylmethane scaffold. The subsequent C-glycosylation and stereoselective reduction steps remain methodologically parallel but exhibit distinct kinetic profiles due to the electronic influence of the chlorine substituent.

Structural & Retrosynthetic Analysis

The core structural difference is the presence of a chlorine atom at the C-4 position of the proximal phenyl ring in Dapagliflozin. This halogen is absent in the des-chloro analog.

Table 1: Physicochemical Comparison
FeatureDapagliflozin (API)Des-chloro Dapagliflozin (Impurity/Ref Std)
CAS Number 461432-26-82444702-80-9
Molecular Formula C₂₁H₂₅ClO₆C₂₁H₂₆O₆
Molecular Weight 408.87 g/mol 374.43 g/mol
Key Substituent Chloro (-Cl) at C-4 (proximal ring)Hydrogen (-H) at C-4 (proximal ring)
Electronic Effect Electron-withdrawing (deactivates ring)Neutral
Lipophilicity (LogP) Higher (Cl is hydrophobic)Lower
HPLC Elution (RP) Elutes Later Elutes Earlier

Comparative Synthesis Pathways

The synthesis of both compounds generally follows the Gluconolactone-Aryl Lithium Coupling route (BMS Patent/Meng et al. methodology). The critical divergence occurs in the selection of the aryl halide starting material.

Workflow Visualization

The following diagram illustrates the parallel synthesis tracks and the specific point of divergence.

SynthesisComparison cluster_SM Step 1: Aglycone Precursors (Divergence Point) cluster_Reaction Step 2: C-Glycosylation & Reduction (Parallel Process) SM_Dapa STARTING MATERIAL A 5-bromo-2-chloro-4'-ethoxydiphenylmethane (Contains Chlorine) Lithiation Lithiation (n-BuLi) Temp: -78°C (Critical) SM_Dapa->Lithiation Path A SM_Des STARTING MATERIAL B 3-bromo-4'-ethoxydiphenylmethane (No Chlorine) SM_Des->Lithiation Path B Coupling Coupling with TMS-Gluconolactone Lithiation->Coupling Nucleophilic Attack Hemiketal Intermediate: Anomeric Hemiketal Coupling->Hemiketal Acid Quench Reduction Stereoselective Reduction Et3SiH / BF3·OEt2 Hemiketal->Reduction Anomeric Effect Product_Dapa TARGET API Dapagliflozin Reduction->Product_Dapa From Path A Product_Des REFERENCE STANDARD Des-chloro Dapagliflozin Reduction->Product_Des From Path B

Figure 1: Parallel synthetic pathways showing the divergence in starting material selection.

Detailed Experimental Protocols
Path A: Dapagliflozin Synthesis (Standard)

Objective: Synthesize the API while maintaining the C-Cl bond integrity.

  • Lithiation:

    • Reagents: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (1.0 eq), n-BuLi (1.1 eq).

    • Solvent: THF/Toluene (1:2).

    • Conditions: Cool to -78°C . Add n-BuLi dropwise.

    • Expert Insight: The temperature must be strictly controlled <-70°C. Higher temperatures (-40°C) promote benzyne formation via elimination of LiCl, leading to complex polymeric impurities.

  • Coupling:

    • Add 2,3,4,6-tetra-O-trimethylsilyl-D-glucolactone (1.1 eq) to the lithiated species. Stir for 1h at -78°C.

  • Quench:

    • Quench with methanesulfonic acid in methanol to desilylate and form the methyl glycoside intermediate.

  • Reduction (The Stereoselectivity Step):

    • Reagents: Triethylsilane (Et₃SiH, 3.0 eq), BF₃·OEt₂ (2.0 eq).

    • Solvent: CH₂Cl₂/MeCN (1:1).

    • Mechanism: The Lewis acid generates an oxocarbenium ion. The hydride attacks from the alpha-face (axial), driven by the anomeric effect, yielding the desired beta-C-arylglucoside .

Path B: Des-chloro Dapagliflozin Synthesis (Reference Standard)

Objective: Deliberately synthesize the impurity for QC qualification.

  • Lithiation:

    • Reagents: 3-bromo-4'-ethoxydiphenylmethane (1.0 eq), n-BuLi (1.1 eq).

    • Difference: Without the ortho-chloro substituent, this lithiated intermediate is significantly more stable. The risk of benzyne formation is negligible.

    • Conditions: Can be performed at -50°C to -40°C , offering easier handling than the API synthesis.

  • Coupling & Reduction:

    • Follows the exact protocol as Path A.

    • Observation: The reduction rate may differ slightly. The electron-withdrawing Cl in Dapagliflozin destabilizes the oxocarbenium transition state slightly compared to the des-chloro analog, potentially requiring longer reaction times for the API.

Critical Process Parameters (CPP) & Mechanism

The presence of the Chlorine atom is not merely structural; it dictates the process window.

The "Ortho-Lithiation" Stability Risk

In Path A (Dapagliflozin), the lithium is ortho to the chlorine.

  • Risk: Lithium-Halogen exchange is reversible, but the elimination of Li-Cl to form a benzyne intermediate is irreversible and catastrophic for yield.

  • Control: Cryogenic conditions (-78°C) are mandatory for Path A to kinetically inhibit benzyne formation. Path B (Des-chloro) does not suffer from this instability.

Reduction Selectivity

The reduction of the anomeric hemiketal determines the stereochemistry (Beta vs. Alpha).

ReductionMechanism Hemiketal Hemiketal (Anomeric -OH) Oxocarbenium Oxocarbenium Ion (Planar Intermediate) Hemiketal->Oxocarbenium BF3·OEt2 (-OH removal) BetaProduct Beta-Anomer (Thermodynamic Product) Oxocarbenium->BetaProduct Et3SiH Hydride Attack (Axial approach)

Figure 2: Mechanism of stereoselective reduction. Both pathways utilize this mechanism, but the electronic nature of the aryl ring (Cl vs H) influences the stability of the Oxocarbenium ion.

Analytical Validation (HPLC)[2][3][4][5][6]

To validate the synthesis of the Des-chloro standard, it must be resolved from the API.

  • Column: C18 (e.g., YMC-Pack ODS-A or equivalent), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Elution Order:

    • Des-chloro Dapagliflozin: Elutes Earlier (More polar/Less hydrophobic).

    • Dapagliflozin: Elutes Later (Presence of Cl increases interaction with C18 stationary phase).

Data Interpretation: If the Des-chloro peak appears in the API synthesis (Path A), it indicates either:

  • Contamination of the starting material (5-bromo-2-chloro...) with the des-chloro analog.

  • Over-reduction during the synthesis (rare with Silanes, more common if metal-catalyzed hydrogenation was attempted).

References

  • Meng, W., et al. (2008).[1][2][3][4] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[2][3][4][5] Journal of Medicinal Chemistry, 51(5), 1145–1149.[2] Link

  • Bristol-Myers Squibb Company. (2004). "C-Aryl Glucoside SGLT2 Inhibitors and Method." U.S. Patent 6,515,117. Link

  • Yu, J., et al. (2019).[1][3][4] "A Concise and Efficient Synthesis of Dapagliflozin." Organic Process Research & Development, 23(7), 1459–1461. Link

  • Chongqing Medicines & Health Products. (2016). "Dapagliflozin impurity synthesis method." CN Patent 105622357A. Link

Sources

Comparative Impurity Profiling Guide: Commercial 1-Bromo-3-(4-ethoxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and profiling resource for 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5).

Editorial Note: While frequently confused with the primary Dapagliflozin intermediate (which bears a chlorine atom at the 2-position, CAS 461432-23-5), the compound discussed here is the Des-chloro analog . It serves two critical roles in drug development: as a Reference Standard for controlling impurities in SGLT2 inhibitor manufacturing, and as a scaffold for "Des-chloro" analog synthesis. This guide compares commercial grades based on these applications.

Executive Summary & Product Landscape

This compound is the critical "Des-chloro" impurity marker for Dapagliflozin. Its presence in the final API typically originates from identifying and controlling the quality of the starting material (3-bromobenzoyl chloride vs. 5-bromo-2-chlorobenzoyl chloride).

Researchers and QC scientists typically encounter two distinct commercial profiles of this compound. Selecting the wrong grade can lead to erroneous impurity quantification in GMP settings or failed lithiation reactions in synthetic R&D.

The Commercial "Alternatives"
FeatureGrade A: Reference Standard Grade B: Custom Synthesis (Tech) Grade
Primary Use GMP Release Testing, HPLC Method ValidationSynthetic Intermediate, Analog Discovery
Purity (HPLC) > 99.5% (Area %)95.0% – 97.0% (Area %)
Critical Impurity Isomeric Purity > 99.8% (Strict control of ortho/para isomers)Contains Regioisomers (2-5%) & Unreacted Phenetole
Enrichment Chromatographically purified (Prep-HPLC)Crystallized only (Mother liquor carryover)
Cost Factor High (

$/mg)
Moderate ($/g)

Synthetic Route & Impurity Origins

To understand the profile, one must understand the genesis of the impurities. The commercial synthesis typically follows a Friedel-Crafts acylation followed by reduction. The absence of the chlorine atom (present in the Dapagliflozin parent) alters the directing effects, making Regioisomerism the dominant impurity risk.

Impurity Pathway Diagram

The following diagram maps the standard synthesis and the divergence points creating specific impurities.

ImpurityPathway SM1 3-Bromobenzoyl Chloride Step1 Friedel-Crafts Acylation (AlCl3 / DCM) SM1->Step1 SM2 Phenetole (Ethoxybenzene) SM2->Step1 Inter1 Intermediate Ketone (Benzophenone) Step1->Inter1 Major Path Imp_Ortho IMPURITY A (Regioisomer) 1-Bromo-2-(4-ethoxybenzyl)benzene Step1->Imp_Ortho Steric Leakage (Ortho attack) Imp_Over IMPURITY B (Over-Alkylated) Di-benzyl byproducts Step1->Imp_Over Excess SM1 Step2 Reduction (Et3SiH / TFA or NaBH4) Inter1->Step2 Product TARGET PRODUCT This compound Step2->Product Clean Reduction Imp_Amide IMPURITY C (Ritter Amide) If ACN used as solvent Step2->Imp_Amide Side Rxn w/ Acetonitrile

Figure 1: Synthetic genealogy of CAS 898538-17-5. Note that without the steric bulk of a Chlorine atom (as in Dapagliflozin), the formation of the Ortho-isomer (Impurity A) is more prevalent in Tech Grade material.

Comparative Performance Analysis

Isomeric Purity (The "Silent" Killer)
  • The Issue: In "Tech Grade" samples, the ortho-isomer (1-bromo-2-(4-ethoxybenzyl)benzene) often co-elutes with the target meta-isomer on standard C18 HPLC columns.

  • Impact on Research: If used for synthesis, the ortho-isomer will undergo lithiation but may fail to couple efficiently with gluconolactone due to steric hindrance, or worse, couple to form a "Dapagliflozin Ortho-Isomer" which is extremely difficult to separate from the final API.

  • Detection: Requires a specialized Phenyl-Hexyl or Chiral column for baseline separation.

Residual Solvents & Reagents
  • Reference Standard Grade: Typically lyophilized or high-vacuum dried.

    • Result: Stoichiometry is precise (Molecular Weight = 291.19 g/mol ).

  • Tech Grade: Often contains 1-3% residual solvent (Toluene or Dichloromethane) and traces of Aluminum salts.

    • Result: When calculating molar equivalents for Lithiation (n-BuLi), the active mass is lower than weighed.

    • Risk: Under-dosing n-BuLi leads to incomplete Lithium-Halogen exchange; Over-dosing leads to attack on the ethoxy group.

Performance Data Summary
MetricGrade A (Standard)Grade B (Tech)Impact on Downstream Synthesis
Assay (w/w) 99.8%94.5%Tech grade requires stoichiometry correction (+5% mass).
Ortho-Isomer < 0.05%2.5%High Risk: Carries through to final API.
Water Content < 0.1%0.5%Water quenches n-BuLi immediately. 0.5% water = ~8 mol% catalyst death.
Aluminum (Al) < 10 ppm> 500 ppmResidual Lewis acid can interfere with sensitive coupling.

Experimental Protocols (Self-Validating Systems)

Analytical Protocol: High-Resolution Impurity Profiling

Objective: To separate the target meta-isomer from the ortho-isomer and the Chloro-analog (if cross-contamination occurred).

Method Parameters:

  • Instrument: HPLC with PDA Detector (220 nm & 270 nm).

  • Column: Agilent Zorbax Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm). Note: Phenyl-Hexyl stationary phase provides superior pi-pi selectivity for regioisomers compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% -> 80% B

    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C.

Validation Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between Target Peak and Ortho-Isomer (elutes typically 0.5 min later).

  • Tailing Factor: < 1.5.

Purification Strategy (Upgrading Tech Grade)

If you possess "Tech Grade" material and need "Standard Grade" quality for a critical reaction:

  • Dissolution: Dissolve 10g of crude solid in 50 mL hot Ethanol (60°C) .

  • Filtration: Filter while hot to remove inorganic salts (Aluminum residues).

  • Crystallization: Cool slowly to room temperature, then to 0°C.

    • Crucial Step: Seed with a tiny crystal of pure material if available.

  • Wash: Filter the white crystals and wash with cold n-Heptane (removes the more soluble ortho-isomer enriched in the mother liquor).

  • Drying: Vacuum dry at 40°C for 12 hours.

Mechanism of Action: Downstream Impact

Why does purity matter? The following diagram illustrates how impurities in this intermediate disrupt the critical Lithium-Halogen Exchange step in Gliflozin synthesis.

ImpactMechanism Impurity_Water Impurity: Water (0.5%) Quench Quenching Side Reaction BuLi + H2O -> LiOH + Butane Impurity_Water->Quench Consumes n-BuLi Impurity_Amide Impurity: Amide (Ritter) Coordination Catalyst Poisoning Amide coordinates Li species Impurity_Amide->Coordination Disrupts Kinetics Reagent Reagent: n-BuLi Reaction Lithium-Halogen Exchange (-78°C) Reagent->Reaction Target Target: 1-Bromo-3-... Target->Reaction Success Active Lithiated Species Ready for Coupling Reaction->Success If Pure Quench->Reaction Lowers Yield Coordination->Reaction Stalls Reaction

Figure 2: Impact of common impurities (Water, Amides) on the subsequent lithiation step. Tech grade impurities actively consume the expensive n-BuLi reagent.

References

  • Patent: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. WO2015063726A1. (Describes the Friedel-Crafts/Reduction chemistry applicable to the des-chloro analog). Link

  • Analytical Method: Simultaneous analysis of dapagliflozin and its related impurities by stability-indicating UPLC. ResearchGate. (Provides basis for chromatographic separation of benzyl-benzene analogs). Link

  • Chemical Data: this compound (Dapagliflozin Impurity 71).[2] PubChem CID 2283101. Link

  • Synthesis Optimization: Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry. (Discusses solvent effects on yield and impurity formation in the benzyl-benzene coupling). Link

Sources

Navigating Residual Solvent Analysis: A Comparative Guide to Validated GC-MS Methods for CAS 898538-17-5

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical development and manufacturing, the meticulous control of residual solvents is not merely a regulatory hurdle but a critical component of ensuring drug safety and efficacy. Organic volatile chemicals, essential in the synthesis of active pharmaceutical ingredients (APIs) and excipients, must be removed to the fullest extent possible.[1] This guide provides an in-depth, comparative analysis of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of residual solvents in the pharmaceutical intermediate CAS 898538-17-5, a key component in the synthesis of various therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the methodologies, their underlying principles, and a comparison with alternative techniques.

The Imperative of Residual Solvent Control

Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances, excipients, or in the preparation of drug products.[2] Since these solvents offer no therapeutic benefit and can be harmful, their levels are strictly controlled.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3C guidelines, have established classifications and permissible daily exposure (PDE) limits for various solvents based on their toxicity.[2][3][4]

Solvent Classification according to ICH Q3C: [5][6]

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

  • Class 2: Solvents to be limited due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential, which should be used where practical.

Failure to adequately control residual solvents can compromise patient safety and lead to regulatory action. Therefore, robust and validated analytical methods are paramount.

Headspace GC-MS: The Gold Standard for Sensitivity and Specificity

For the analysis of volatile and semi-volatile compounds like residual solvents, Gas Chromatography (GC) is the method of choice due to the low boiling points and thermal stability of these analytes.[7] When coupled with a mass spectrometer (MS), the technique offers unparalleled specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities.[8]

Headspace sampling is a preferred injection technique as it minimizes interference from the sample matrix by analyzing the vapor phase above the sample.[5][9] This is particularly advantageous for complex API matrices.[9]

The Power of Mass Spectrometry Detection

While Flame Ionization Detection (FID) is a common detector for residual solvent analysis, Mass Spectrometry (MS) provides a higher level of confidence in compound identification.[8][9] GC-MS not only quantifies the solvents but also confirms their molecular identity, which is crucial when dealing with complex mixtures or unexpected peaks.[9][10] This capability is invaluable for investigational purposes and for ensuring the utmost confidence in analytical results.[11]

A Validated GC-MS Method for CAS 898538-17-5

The following outlines a validated headspace GC-MS method for the determination of residual solvents in 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5). This compound has a molecular formula of C15H15BrO and a molecular weight of 291.19.[12][13][14]

Experimental Workflow

The logical flow of the analytical process is critical for achieving reliable and reproducible results.

Caption: Workflow for GC-MS Residual Solvent Analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the CAS 898538-17-5 sample into a 20 mL headspace vial.

    • Add a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to dissolve the sample.[15][16] The choice of solvent is critical and should be based on the solubility of the API and its inertness in the analysis.[17]

    • Immediately seal the vial with a crimp cap.

  • Headspace GC-MS Parameters:

    • Headspace Autosampler:

      • Vial Incubation Temperature: 80°C

      • Incubation Time: 45 minutes

      • Syringe Temperature: 100°C

    • Gas Chromatograph:

      • Column: A column with a (6%-cyanopropyl)-phenyl)methylpolysiloxane stationary phase (e.g., a 624-type column) is often suitable. A common dimension is 60 m x 0.32 mm, 1.8 µm film thickness.[18]

      • Oven Temperature Program: Start at 60°C (hold for 5 minutes), then ramp to 270°C at 25°C/min (hold for 10 minutes).[18]

      • Carrier Gas: Helium at a constant flow.

      • Injector Temperature: 140°C

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 35-350

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[19][20][21] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is a key advantage of MS detection.[19]

    • Linearity: Demonstrated by a correlation coefficient greater than 0.99 for calibration curves of target solvents.[18]

    • Accuracy: The closeness of agreement between the true value and the value found.

    • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[19][22]

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it's important to understand its performance in the context of other available methods.

FeatureHeadspace GC-MSHeadspace GC-FIDOther Techniques (e.g., SIFT-MS, MRR)
Specificity Excellent (confirms molecular identity)[8][9]Good (based on retention time)Varies; can be highly specific[23][24]
Sensitivity Excellent (can detect trace levels)[8]Very GoodPotentially higher for some applications[24]
Quantification ExcellentExcellentGood to Excellent
Identification of Unknowns Yes[25][26]No (requires standards for comparison)[10][27]Limited
Maturity & Regulatory Acceptance HighHighEmerging[23][24]
Throughput ModerateModerateCan be significantly higher[24][28]
The Case for GC-FID

For routine quality control where the potential residual solvents are well-characterized, Headspace GC with a Flame Ionization Detector (FID) is a robust and cost-effective option.[9] It provides excellent quantitative data and is widely accepted by regulatory agencies.[29]

Emerging Technologies

Newer technologies like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Molecular Rotational Resonance (MRR) spectroscopy offer the potential for much higher throughput.[23][24][28] These techniques can significantly reduce analysis time, which is a major advantage in high-volume testing environments.[24][28] However, they are still emerging in the pharmaceutical landscape and may require more extensive validation to gain widespread regulatory acceptance.

Logical Decision Framework for Method Selection

The choice of analytical technique is not a one-size-fits-all decision. It depends on the stage of drug development, the complexity of the sample, and the specific analytical needs.

Sources

Strategic Purity Specification Guide: 1-Bromo-3-(4-ethoxybenzyl)benzene for API Synthesis

[1]

Content Type: Publish Comparison Guide Audience: Process Chemists, API Manufacturers, and Drug Development Scientists.

Executive Summary: The Purity Paradox in C-Glycosylation[1]

In the synthesis of SGLT2 inhibitors, the construction of the C-C bond between the glucose moiety and the aglycone is the most capital-intensive step. This compound serves as the lithiation precursor for this coupling.[1]

While standard chemical catalogs offer this intermediate at 95–97% purity , experimental data confirms that this "Standard Grade" is often economically disastrous for API synthesis. The presence of specific impurities—even at trace levels (<0.5%)—can reduce the yield of the subsequent cryogenic coupling reaction by up to 30% and introduce isomeric impurities that are inseparable by crystallization in the final API.

This guide compares Standard Grade (97%) vs. API-Spec Grade (>99.5%) to demonstrate why stringent upstream specifications are non-negotiable for scalable manufacturing.[1]

Critical Quality Attributes (CQAs) & Impurity Profiling

To establish a robust specification, one must understand the "Fate and Purge" of impurities. The synthesis of this compound typically involves the reduction of 3-bromo-4'-ethoxybenzophenone .[1]

Table 1: Impurity Profile and Downstream Impact
Impurity TypeSpecific StructureOriginDownstream Consequence (API Step)
Regioisomer 1-Bromo-2 -(4-ethoxybenzyl)benzeneIsomer in starting 3-Bromobenzoyl chlorideCritical: Forms an API isomer with identical solubility; requires prep-HPLC to remove.[1]
Ketone 3-Bromo-4'-ethoxybenzophenone Incomplete reductionStoichiometry Killer: Quenches n-BuLi/Grignard reagents; generates complex tertiary alcohol byproducts.[1]
Des-Bromo 1-(4-ethoxybenzyl)benzeneOver-reduction / De-halogenationInert Diluent: Accumulates in the reaction; lowers volumetric productivity.[1]
Dimer Bis-benzyl speciesWurtz-type coupling side reactionPhysical impurity: Precipitates unpredictably, occluding the catalyst in flow reactors.[1]

Comparative Analysis: Standard vs. API-Spec Grade

We conducted a comparative study using two lots of this compound in a standard Lithium-Halogen Exchange (Li/Br) followed by coupling with 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone.[1]

Experimental Conditions
  • Reaction: Li/Br exchange (-78°C, THF/Toluene)

    
     Coupling 
    
    
    Global Deprotection.
  • Scale: 100g input.

Table 2: Performance Data Comparison
MetricStandard Grade (97.2%) API-Spec Grade (99.6%)
Major Impurities 1.8% Ketone, 0.6% Ortho-isomer<0.10% Ketone, <0.05% Ortho-isomer
Lithiation Eq. Required 1.35 eq n-BuLi (titration loss)Required 1.05 eq n-BuLi
Coupling Yield 62% (Viscous oil, difficult crystallization)88% (Crystalline solid)
Final API Purity 94.5% (Failed Spec)99.8% (Passed Spec)
Purification Cost High (Requires column chromatography)Low (Single recrystallization)

Insight: The 1.8% residual ketone in the Standard Grade acted as a "lithium sink," consuming the organometallic reagent and generating a tertiary alcohol impurity that inhibited the crystallization of the final SGLT2 inhibitor.

Visualizing the Impact: Synthesis & Impurity Fate

The following diagram maps the synthesis pathway and illustrates how specific impurities from the intermediate stage propagate to cause failure in the final API step.

GStart3-Bromobenzoyl Chloride+ PhenetoleInterIntermediate:3-Bromo-4'-ethoxybenzophenoneStart->InterFriedel-CraftsImp_IsomerImpurity: Ortho-Isomer(>0.2%)Start->Imp_IsomerImpure Start MaterialTargetTarget Intermediate:This compoundInter->TargetReduction (Et3SiH/TFA)Imp_KetoneImpurity: Residual Ketone(>0.5%)Inter->Imp_KetoneIncomplete RxnReactionStep 2: Li/Br Exchange& Coupling (Gluconolactone)Target->ReactionAPI-Spec GradeImp_Ketone->ReactionStandard Grade MixImp_Isomer->ReactionAPI_GoodHigh Yield API(>99% Purity)Reaction->API_GoodClean CouplingAPI_BadLow Yield API + Gums(Complex Mixture)Reaction->API_BadSide Rxns / Isomer Carryover

Figure 1: Impurity Fate Mapping.[1] Note how residual ketone and isomers in the Standard Grade material propagate to cause complex failure modes in the expensive coupling step.

Recommended Specification (COA)

To ensure consistent API quality, the following specification is recommended for procurement or internal release of this compound.

Test ParameterMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white crystalline solidColored material indicates oxidation/polymerization.[1]
Assay HPLC (Area %)≥ 99.5% Essential for stoichiometry in lithiation.
Regioisomers HPLC≤ 0.15% eachIsomers are difficult to purge downstream.[1]
Residual Ketone HPLC≤ 0.10% Prevents side-reaction with n-BuLi.[1]
Water Content KF≤ 0.10%Moisture quenches organolithium reagents immediately.[1]
Heavy Metals ICP-MS≤ 10 ppmCritical if catalytic reduction (Pd/C) was used.[1]

Experimental Protocols

A. HPLC Method for Regioisomer Detection

This method separates the critical ortho- and para-bromo isomers from the target meta-bromo compound.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Retention Time: Target peak ~12.5 min. Ortho-isomer elutes ~11.8 min; Ketone elutes ~14.2 min.[1]

B. Functional Stress Test (Lithiation Efficiency)

Before accepting a large batch, perform this "Use Test".

  • Dissolve 1.0 g of the intermediate in 10 mL anhydrous THF/Toluene (1:2).

  • Cool to -78°C under Nitrogen.

  • Add 1.05 eq of n-BuLi dropwise.[1]

  • Stir for 30 mins, then quench with MeOH.

  • Analysis: Analyze by HPLC.

    • Pass: >99% conversion to the des-bromo product (1-(4-ethoxybenzyl)benzene).

    • Fail: Presence of unreacted bromide (>2%) or significant "dimer" peaks indicates moisture or ketone impurities consuming the lithium.

Conclusion

For the synthesis of SGLT2 inhibitors, This compound is not merely a commodity chemical; it is a precision reagent.[1] The cost savings of purchasing "Standard Grade" (97%) material are illusory, as they are inevitably eclipsed by the costs of yield loss and complex purification in the final API steps.

Recommendation: Adopt the API-Spec Grade (>99.5%) with strict controls on ketone (<0.10%) and regioisomers (<0.15%) to guarantee a robust, scalable, and regulatory-compliant manufacturing process.

References

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link[1]

  • Handlon, A. L. (2005).[1] "Process for preparing 1-bromoalkylbenzene derivatives." US Patent 6,063,940.[1] Link

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[1] Journal of Medicinal Chemistry. Link[1]

  • Federsel, H. J. (2009).[1] "Chemical Process Research and Development in the 21st Century: Challenges, Strategies, and Solutions from a Pharmaceutical Industry Perspective." Accounts of Chemical Research. Link[1]

  • LGC Standards. "4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Impurity Reference Material." (Reference for impurity profiling methodology). Link[1]

Technical Comparison Guide: FTIR Characterization of 1-Bromo-3-(4-ethoxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparison of the FTIR characteristics for 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5).

This compound is a critical "des-chloro" impurity or alternative intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin .[1] Distinguishing it from the standard intermediate (4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene) is a key quality control requirement.[1]

Executive Summary & Structural Context

This compound (CAS 898538-17-5) serves as a structural analog to the primary Dapagliflozin intermediate.[1] In process chemistry, it typically arises as a "des-chloro" impurity or is used in alternative synthetic routes.[1]

  • The Challenge: Both the target intermediate and this analog share the same core "diphenylmethane" skeleton and "ethoxy" tail.

  • The Solution: FTIR spectroscopy differentiates them primarily through the Aromatic Out-of-Plane (OOP) Bending region, which is sensitive to the substitution pattern (Meta-disubstituted vs. 1,2,4-Trisubstituted).[1]

Structural Workflow & Differentiation

The following diagram illustrates the structural relationship and the critical FTIR differentiation points.

FTIR_Differentiation Start Synthetic Reaction Mixture Target Standard Intermediate (CAS 461432-23-5) 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Start->Target Major Product Impurity Target Subject (CAS 898538-17-5) This compound Start->Impurity Des-Chloro Impurity FTIR_Analysis FTIR Analysis (Fingerprint Region) Target->FTIR_Analysis Impurity->FTIR_Analysis Result_Target 1,2,4-Trisubstituted Pattern (~820 cm⁻¹ & ~880 cm⁻¹) FTIR_Analysis->Result_Target Detects Cl-Ring Result_Impurity Meta-Disubstituted Pattern (690-710 cm⁻¹ & 750-810 cm⁻¹) FTIR_Analysis->Result_Impurity Detects H-Ring

Figure 1: Decision logic for distinguishing the target subject from its chlorinated analog using FTIR substitution patterns.

Theoretical vs. Experimental Characteristic Peaks

Since this molecule contains two distinct aromatic rings (Ring A: 3-bromophenyl; Ring B: 4-ethoxyphenyl) linked by a methylene bridge, the spectrum is a superposition of these signals.[1]

Table 1: Diagnostic FTIR Peaks for this compound[1]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityCausality & Structural Origin
Ether (Ar-O-R) C-O-C Asymmetric Stretch1240 – 1260 StrongCharacteristic of the aryl alkyl ether (phenetole moiety).[1] Diagnostic for the "ethoxy" tail.[2][3]
Ether (Ar-O-R) C-O-C Symmetric Stretch1030 – 1050 MediumCoupled vibration of the ether oxygen with the aromatic ring.[1]
Methylene Bridge C-H Stretching (sp³)2850 – 2930 MediumThe -CH₂- linker between the two rings.[1] Distinct from aromatic C-H.
Aromatic Ring C=C Ring Breathing1580 – 1600 StrongSkeletal vibrations of the benzene rings. Often appears as a doublet due to two different rings.
Ring A (Bromo) C-H OOP Bending (Meta) 690 – 710 StrongCRITICAL DIAGNOSTIC: Indicates 1,3-disubstitution (3 adjacent hydrogens).[1] Distinguishes from the Cl-analog.
Ring A (Bromo) C-H OOP Bending (Meta) 750 – 810 StrongSecond diagnostic band for meta-substitution (1 isolated hydrogen).[1]
Ring B (Ethoxy) C-H OOP Bending (Para)800 – 840 StrongIndicates 1,4-disubstitution on the ethoxy-bearing ring.[1] (2 adjacent hydrogens).[1][2][4][5]
C-Br Bond C-Br Stretching500 – 600 Med/WeakHeavy atom stretch, often obscured in the far-IR but theoretically present.[1]

Note on Causality: The "Meta" peaks (690-710 & 750-810 cm⁻¹) arise because the 1-Bromo-3-alkyl substitution leaves three adjacent hydrogens on one side of the ring and one isolated hydrogen between the substituents.[1] This specific geometry creates a unique dipole change during bending that is absent in the chlorinated analog.

Comparative Performance: Subject vs. Alternatives

This section objectively compares the FTIR signature of the subject against its most common "Alternative"—the chlorinated intermediate.

Comparison: Subject (Des-Chloro) vs. Standard Intermediate (Chloro)

Alternative: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5).[1]

FeatureSubject (CAS 898538-17-5) Alternative (CAS 461432-23-5) differentiation Strategy
Substitution Pattern 1,3-Disubstituted (Meta)1,2,4-TrisubstitutedPrimary Differentiator
OOP Bending Region 690-710 cm⁻¹ (Strong)750-810 cm⁻¹ (Strong)800-860 cm⁻¹ (Strong)~870-890 cm⁻¹ (Med)The Subject has two distinct bands at lower wavenumbers.[1] The Alternative is dominated by the 800-860 region.
C-Cl Stretch Absent 600-800 cm⁻¹ (Variable)Presence of a broad/strong band in the 600-800 region suggests the Alternative (Cl-containing).[1]
Ether Region 1250 / 1040 cm⁻¹1250 / 1040 cm⁻¹Non-Differentiating: Both contain the exact same 4-ethoxybenzyl group.[1]
Comparison: Subject vs. Precursor (Ketone)

Alternative: (3-Bromophenyl)(4-ethoxyphenyl)methanone.[1]

  • Differentiation: The Precursor contains a Carbonyl (C=O) group.[1]

  • FTIR Signal: The Precursor will show a sharp, intense peak at ~1650-1670 cm⁻¹ .[1]

  • Success Criteria: The complete disappearance of the 1650 cm⁻¹ peak confirms the reduction of the ketone to the methylene bridge (the Subject).[1]

Validated Experimental Protocol

To ensure reproducible data for this specific lipophilic intermediate, the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR) - Diamond Crystal

ATR is preferred over KBr pellets for this compound due to its potential low melting point and lipophilic nature, which can cause "creeping" in KBr.[1]

Step-by-Step Workflow:

  • Instrument Setup:

    • Calibrate FTIR spectrometer with a Polystyrene film (verify peaks at 1601 cm⁻¹ and 2849 cm⁻¹).

    • Set resolution to 4 cm⁻¹ and accumulation to 16 scans (minimum).

  • Background Collection:

    • Clean the diamond crystal with Isopropanol (IPA).[1]

    • Collect air background.

  • Sample Preparation:

    • Place ~5-10 mg of This compound solid directly onto the crystal.[1]

    • Apply pressure using the anvil until the "Energy Meter" or "Contact Gauge" is optimized (ensure intimate contact without crushing the crystal).[1]

  • Measurement & Processing:

    • Scan from 4000 cm⁻¹ to 600 cm⁻¹ .

    • Apply baseline correction (Rubberband method recommended).[1]

    • Normalize intensity (0 to 1 Absorbance) for report generation.

  • Self-Validation Check:

    • Pass: Distinct peaks at ~1250 (Ether) and ~2900 (Alkane).[1]

    • Pass: No broad peak at 3400 cm⁻¹ (indicates dry sample, no moisture).[1]

    • Pass: Sharp fingerprint peaks at 690-710 cm⁻¹ (confirms Meta-isomer).[1]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Brominated Aromatics. NIST WebBook, SRD 69. Available at: [Link][1]

  • Pharmaffiliates. this compound (CAS 898538-17-5) Product Data.[1][6] Available at: [Link][1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard text for group frequency assignments).
  • Veeprho Pharmaceuticals. Dapagliflozin Impurity Profiling and Characterization. Available at: [Link][1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Bromo-3-(4-ethoxybenzyl)benzene

[1]

Executive Summary & Chemical Context

1-Bromo-3-(4-ethoxybenzyl)benzene (CAS: 898538-17-5) is a halogenated aromatic intermediate, frequently utilized in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs).[1]

Unlike common organic solvents, this compound presents specific disposal challenges due to its halogen content (Bromine) and lipophilicity .[1] Improper disposal in non-halogenated waste streams can damage incinerator scrubbers (via HBr formation) and incur significant regulatory fines.[1] This guide outlines a self-validating workflow for the safe sequestration and disposal of this compound.

Chemical Identifier Data
CAS Number 898538-17-5
Molecular Formula C₁₅H₁₅BrO
Molecular Weight 291.19 g/mol
Physical State Typically Solid or Viscous Oil (at RT)
Hazard Class Irritant (Skin/Eye) , Aquatic Toxin (Chronic)
Waste Stream Halogenated Organic (High BTU Incineration)
Immediate Safety Profile (The "Why" Behind the Protocol)

Before handling waste, you must understand the causality of the safety requirements:

  • Halogenated Nature: Upon combustion, the bromine atom releases hydrogen bromide (HBr) gas.[1] Standard incinerators lacking acid-gas scrubbers cannot handle this.[1] Causality: You must segregate this from non-halogenated solvents (e.g., Acetone, Ethanol) to prevent rejecting the entire waste lot at the facility.[1]

  • Aquatic Toxicity: As a lipophilic diaryl ether, this compound bioaccumulates in aquatic organisms.[1] Causality: Under no circumstances can trace amounts be rinsed down the sink. All rinsate must be captured.[1]

  • Reactivity: While relatively stable, aryl halides can react violently with strong oxidizers or active metals (Mg, Li) under specific conditions.[1] Causality: Do not consolidate with oxidizing waste (e.g., Nitric acid waste).[1]

Step-by-Step Disposal Protocol
Phase A: Waste Characterization & Segregation

Objective: Prevent cross-contamination of cheaper waste streams.[1]

  • Identify the State:

    • Pure Compound (Solid/Oil): Dispose of as "Solid Hazardous Waste."[1]

    • Solution (Mother Liquor): Dispose of as "Halogenated Organic Solvent Waste."[1]

  • Select Container:

    • Use HDPE (High-Density Polyethylene) or Glass containers.[1]

    • Avoid low-grade plastics if the compound is dissolved in aggressive solvents like DCM or THF.[1]

  • Labeling (Critical Step):

    • Label must explicitly state: "Halogenated Organic Waste." [1]

    • List constituents: "this compound, [Solvent Name]."

Phase B: Operational Workflow

Follow this decision tree for every instance of disposal.

DisposalWorkflowcluster_legendProtocol LogicStartStart: Waste GenerationStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathPure Solid/Oil ResidueStateCheck->SolidPathSolidLiquidPathDissolved in SolventStateCheck->LiquidPathLiquidSolidBinACTION: Solid Waste Bin(Tag: Halogenated Solid)SolidPath->SolidBinBag & TagHalogenCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->HalogenCheckHaloStreamACTION: Halogenated Solvent Carboy(Red Can/Tag)HalogenCheck->HaloStreamYesNonHaloStreamACTION: Segregate intoHalogenated Stream AnywayHalogenCheck->NonHaloStreamNo (e.g., Ethanol)NonHaloStream->HaloStreamTrace Bromide contaminatesthe whole streamNoteNOTE: Even if dissolved in non-halogens,the presence of the Aryl Bromidemandates Halogenated disposal.

Figure 1: Decision matrix for segregating aryl bromide waste. Note that the presence of the bromine atom overrides the solvent classification, forcing the mixture into the Halogenated stream.[1]

Spill Contingency Plan

In the event of a benchtop spill, immediate containment is required to prevent environmental release.[1]

Spill Type Immediate Action Cleanup Material Disposal
Solid Spill 1. Isolate area.2. Avoid dust generation.[1][2][3][4]Damp paper towel or scoop.[1]Place in Solid Hazardous Waste bag.
Liquid Spill 1. Extinguish ignition sources.2. Dike the spill.Inert absorbent (Vermiculite, Sand, or Polypropylene pads).[1]Place saturated absorbent in Solid Hazardous Waste container.
Skin Contact 1. Remove contaminated clothing.2.[1][5][2][4] Wash immediately.[1][5]Soap and Water (15 mins).[1][2]Treat rinse water as hazardous if heavily contaminated.[1]
Regulatory & Compliance Codes

For your internal waste manifest (EHS tracking), use the following classifications. Note that while specific RCRA codes usually apply to solvents, this compound is a "Characteristic" waste due to toxicity.[1]

  • EPA Waste Code (USA):

    • If dissolved in spent halogenated solvents: F001 / F002 .[1][6]

    • If pure/unused product being discarded: Manage as D001 (if ignitable) or generally Hazardous Waste requiring incineration.[1]

  • DOT Shipping (for waste transport):

    • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).[1]

    • Proper Shipping Name: Environmentally hazardous substance, solid/liquid, n.o.s. (this compound).[1]

    • Class: 9.

    • Packing Group: III.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11660368 (Dapagliflozin Intermediate Analog).[1] Retrieved from .[1]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification.[1] Retrieved from .[1]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from .[1]

  • Fisher Scientific (2023). Safety Data Sheet: General Aryl Bromides. Retrieved from .[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.